molecular formula C18H38N2O4 B13839280 N-(12-Aminododecyl)deoxynojirimycin

N-(12-Aminododecyl)deoxynojirimycin

Cat. No.: B13839280
M. Wt: 346.5 g/mol
InChI Key: XUKDCKJRAWVROB-XMTFNYHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(12-Aminododecyl)deoxynojirimycin is a synthetic derivative of 1-deoxynojirimycin (DNJ), designed for research applications as a potent glycosidase inhibitor . The parent compound, DNJ, is a naturally occurring iminosugar known for its powerful inhibition of α-glucosidase enzymes . It functions as a competitive inhibitor, mimicking the structure of monosaccharides and binding to the active sites of these enzymes, thereby disrupting the hydrolysis of complex carbohydrates . This mechanism is of significant interest for metabolic research, particularly in the study of conditions like diabetes . The key modification in this derivative—the addition of a 12-aminododecyl side chain—serves to enhance the molecule's lipophilicity and potentially its cellular uptake . This addresses a known limitation of the parent DNJ molecule, which suffers from poor bioavailability . The extended alkyl chain with a terminal amine group provides a functional handle for researchers to conjugate the molecule to other entities, such as fluorophores or other bioactive molecules, facilitating its use in the preparation of more complex imino-alditol probes . As such, N-(12-Aminododecyl)deoxynojirimycin is a valuable tool for scientists investigating glycosidase function, carbohydrate metabolism, and for the development of novel diagnostic or research reagents. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H38N2O4

Molecular Weight

346.5 g/mol

IUPAC Name

(2R,3R,4R,5S)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C18H38N2O4/c19-11-9-7-5-3-1-2-4-6-8-10-12-20-13-16(22)18(24)17(23)15(20)14-21/h15-18,21-24H,1-14,19H2/t15-,16+,17-,18-/m1/s1

InChI Key

XUKDCKJRAWVROB-XMTFNYHQSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCCCCCCCN)CO)O)O)O

Canonical SMILES

C1C(C(C(C(N1CCCCCCCCCCCCN)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

N-(12-Aminododecyl)deoxynojirimycin: A Technical Guide to a Potent Glucosylceramide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Iminosugars

Iminosugars, sugar analogs where the endocyclic oxygen is replaced by a nitrogen atom, have emerged as a pivotal class of molecules in therapeutic research.[1] Their ability to mimic natural monosaccharides allows them to interact with and inhibit carbohydrate-processing enzymes, leading to a wide range of biological activities.[2][3] Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves and certain microorganisms, is a potent inhibitor of α-glucosidases.[4][5] This core structure has been the foundation for the development of a multitude of derivatives with tailored biological functions.[6] The N-alkylation of deoxynojirimycin, in particular, has been a fruitful strategy for enhancing its inhibitory activity against specific enzymes, most notably glucosylceramide synthase. This technical guide provides an in-depth overview of the basic properties of a specific long-chain N-alkylated derivative, N-(12-Aminododecyl)deoxynojirimycin, a compound poised for significant interest in the fields of lysosomal storage diseases and metabolic disorders. While direct experimental data for this specific molecule is limited, its properties and functions can be confidently inferred from the extensive research on structurally related N-alkylated deoxynojirimycin derivatives.

Chemical and Physical Properties

N-(12-Aminododecyl)deoxynojirimycin belongs to the family of polyhydroxylated piperidine alkaloids.[4] The core structure is 1-deoxynojirimycin, which is characterized by a piperidine ring with multiple hydroxyl groups, conferring high water solubility. The key modification in the topic compound is the attachment of a 12-carbon alkyl chain with a terminal amino group to the nitrogen atom of the piperidine ring.

PropertyPredicted Value/CharacteristicRationale/Reference
IUPAC Name (2R,3R,4R,5S)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triolBased on the structure of deoxynojirimycin and the N-substituent.[7]
Molecular Formula C18H38N2O4Calculated based on the chemical structure.
Molecular Weight 346.51 g/mol Calculated based on the chemical structure.
Solubility Amphiphilic. The deoxynojirimycin head is hydrophilic, while the C12 alkyl chain is lipophilic. Overall solubility will depend on the pH and salt form.The polyhydroxylated piperidine core is water-soluble, while long alkyl chains are hydrophobic.[1]
Physical State Likely a solid at room temperature.Similar to other N-alkylated deoxynojirimycin derivatives.

The presence of the long dodecyl chain significantly increases the lipophilicity of the molecule compared to the parent deoxynojirimycin. This modification is crucial for its interaction with membrane-bound enzymes like glucosylceramide synthase. The terminal amino group provides a site for further chemical modification or for specific interactions within a biological system.

Synthesis of N-(12-Aminododecyl)deoxynojirimycin

The synthesis of N-alkylated deoxynojirimycin derivatives is well-established and typically involves the reductive amination of deoxynojirimycin with a corresponding aldehyde or the direct N-alkylation with an alkyl halide.[6][8] A plausible synthetic route for N-(12-Aminododecyl)deoxynojirimycin would involve the reaction of 1-deoxynojirimycin with a 12-carbon aldehyde bearing a protected amine functionality, followed by deprotection.

Proposed Synthetic Workflow:

Synthesis_Workflow DNJ 1-Deoxynojirimycin ReductiveAmination Reductive Amination (e.g., NaBH3CN) DNJ->ReductiveAmination Aldehyde 12-Oxododecyl-carbamate (Protected Amine) Aldehyde->ReductiveAmination ProtectedProduct N-(12-(Protected-amino)dodecyl) deoxynojirimycin ReductiveAmination->ProtectedProduct Deprotection Deprotection ProtectedProduct->Deprotection FinalProduct N-(12-Aminododecyl) deoxynojirimycin Deprotection->FinalProduct

Caption: Proposed synthetic workflow for N-(12-Aminododecyl)deoxynojirimycin.

Step-by-Step Methodology:

  • Protection of the Amine: The terminal amino group of a 12-carbon aldehyde precursor needs to be protected, for example, as a carbamate (e.g., Boc or Cbz), to prevent its reaction during the reductive amination step.

  • Reductive Amination: 1-Deoxynojirimycin is reacted with the protected amino-aldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). This reaction forms the N-C bond between the deoxynojirimycin nitrogen and the alkyl chain.

  • Purification: The resulting protected N-(12-aminododecyl)deoxynojirimycin is purified using chromatographic techniques, such as silica gel chromatography.

  • Deprotection: The protecting group on the terminal amine is removed under appropriate conditions (e.g., acid treatment for Boc or hydrogenolysis for Cbz) to yield the final product.

  • Characterization: The final product is characterized by standard analytical methods like NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Mechanism of Action: Inhibition of Glucosylceramide Synthase

The primary mechanism of action for long-chain N-alkylated deoxynojirimycin derivatives is the potent and specific inhibition of glucosylceramide synthase (GCS).[9][10] GCS is a key enzyme in the biosynthesis of glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide.[11]

The Glycosphingolipid Biosynthetic Pathway and its Inhibition:

GSL_Pathway_Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDPGlc UDP-Glucose UDPGlc->GCS GlcCer Glucosylceramide GCS->GlcCer ComplexGSLs Complex Glycosphingolipids GlcCer->ComplexGSLs Further Glycosylation Inhibitor N-(12-Aminododecyl) deoxynojirimycin Inhibitor->GCS

Caption: Inhibition of Glucosylceramide Synthase by N-(12-Aminododecyl)deoxynojirimycin.

The inhibitory effect of N-alkylated deoxynojirimycin derivatives on GCS is highly dependent on the length of the alkyl chain.[10] Longer chains, such as the dodecyl (C12) chain of the topic compound, are known to significantly enhance the inhibitory potency.[1] This is attributed to the hydrophobic interactions between the alkyl chain and the membrane-spanning domains of the GCS enzyme. The deoxynojirimycin headgroup mimics the glucose substrate, while the long alkyl tail anchors the inhibitor within the lipid bilayer where the enzyme's active site is located.

By inhibiting GCS, N-(12-Aminododecyl)deoxynojirimycin effectively reduces the production of glucosylceramide, the precursor for a vast array of complex glycosphingolipids. This "substrate reduction therapy" approach is a cornerstone for the treatment of certain lysosomal storage diseases.[12]

Potential Therapeutic Applications

The ability of N-(12-Aminododecyl)deoxynojirimycin to inhibit glucosylceramide synthase suggests its potential therapeutic utility in a range of diseases characterized by aberrant glycosphingolipid metabolism.

1. Lysosomal Storage Diseases:

  • Gaucher Disease: This is the most common lysosomal storage disease, caused by a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide.[13] By reducing the synthesis of glucosylceramide, N-(12-Aminododecyl)deoxynojirimycin could alleviate the substrate burden in these patients, a strategy that has been successfully employed with the approved drug Miglustat (N-butyldeoxynojirimycin).[2][14]

  • Tay-Sachs and Sandhoff Diseases: These are devastating neurodegenerative disorders caused by defects in the β-hexosaminidase A enzyme, leading to the accumulation of GM2 ganglioside, a complex glycosphingolipid derived from glucosylceramide.[12] Substrate reduction therapy with GCS inhibitors has shown promise in animal models of these diseases.

  • Niemann-Pick Disease Type C: This is a complex lysosomal storage disorder with secondary accumulation of glycosphingolipids.[15] Miglustat is also approved for the treatment of neurological manifestations in patients with Niemann-Pick type C disease.

2. Metabolic Disorders:

  • Type 2 Diabetes: There is growing evidence that accumulation of glucosylceramide and other glycosphingolipids in tissues like liver and adipose can contribute to insulin resistance.[9] Inhibition of GCS has been shown to improve insulin sensitivity in preclinical models, suggesting a potential role for compounds like N-(12-Aminododecyl)deoxynojirimycin in the management of type 2 diabetes.

Experimental Protocols

1. Glucosylceramide Synthase (GCS) Inhibition Assay (In Vitro):

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of N-(12-Aminododecyl)deoxynojirimycin against GCS.

Materials:

  • Microsomal fractions containing GCS (from a suitable cell line or tissue).

  • N-(12-Aminododecyl)deoxynojirimycin.

  • Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide).

  • UDP-glucose.

  • Assay buffer (e.g., HEPES buffer, pH 7.4).

  • Thin-layer chromatography (TLC) plates.

  • TLC developing solvent (e.g., chloroform/methanol/water mixture).

  • Fluorescence imaging system.

Procedure:

  • Prepare a series of dilutions of N-(12-Aminododecyl)deoxynojirimycin in the assay buffer.

  • In a microcentrifuge tube, combine the microsomal fraction, the inhibitor dilution (or vehicle control), and the fluorescently labeled ceramide.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding UDP-glucose.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding a chloroform/methanol mixture.

  • Extract the lipids into the organic phase.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system to separate the fluorescently labeled glucosylceramide from the unreacted ceramide.

  • Visualize the TLC plate using a fluorescence imaging system and quantify the intensity of the spots.

  • Calculate the percentage of GCS inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition curve.

2. Cellular Glycosphingolipid (GSL) Depletion Assay:

This assay evaluates the ability of N-(12-Aminododecyl)deoxynojirimycin to reduce the levels of GSLs in cultured cells.

Materials:

  • A suitable cell line (e.g., HL-60).[1]

  • Cell culture medium and supplements.

  • N-(12-Aminododecyl)deoxynojirimycin.

  • Reagents for GSL extraction and analysis (e.g., by HPLC after derivatization).[16][17]

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere and grow.

  • Treat the cells with various concentrations of N-(12-Aminododecyl)deoxynojirimycin (and a vehicle control) for a specified period (e.g., 72 hours).

  • Harvest the cells and extract the total lipids.

  • Isolate the GSL fraction from the total lipid extract.

  • Analyze the GSL levels using a suitable analytical method, such as HPLC with fluorescence detection after derivatization of the GSL-derived glycans.

  • Compare the GSL levels in the treated cells to the control cells to determine the extent of GSL depletion.

Conclusion and Future Directions

N-(12-Aminododecyl)deoxynojirimycin represents a promising molecule within the class of N-alkylated iminosugar derivatives. Based on the extensive research on analogous compounds, it is predicted to be a potent inhibitor of glucosylceramide synthase with significant therapeutic potential, particularly in the realm of lysosomal storage diseases and metabolic disorders. The long dodecyl chain is expected to confer high inhibitory activity, while the terminal amino group offers opportunities for further chemical modifications to fine-tune its pharmacokinetic and pharmacodynamic properties. Future research should focus on the specific synthesis and biological evaluation of this compound to confirm its predicted properties and to fully elucidate its therapeutic potential.

References

  • Aerts, J. M. F., et al. (2003). Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity. Diabetes, 52(7), 1671–1677.
  • Checconi, P., et al. (2026). N-Alkyl Derivatives of Deoxynojirimycin (DNJ)
  • Platt, F. M., et al. (2003). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. Biochemical Journal, 374(Pt 3), 789–797.
  • Overkleeft, H. S., et al. (1998). Generation of Specific Deoxynojirimycin-type Inhibitors of the Non-lysosomal Glucosylceramidase. Journal of Biological Chemistry, 273(41), 26522–26527.
  • Di Capua, A., et al. (2025). Synthesis of a di-O-acylated deoxynojirimycin (DNJ) derivative and evaluation of its antibacterial. Journal of Molecular Structure, 1319, 138673.
  • Wikipedia. (n.d.). 1-Deoxynojirimycin. Retrieved from [Link]

  • Ziegler, T., et al. (1988). Enzyme-Catalyzed Synthesis of 1-Deoxymannojirimycin, 1-Deoxynojirimycin, and 1,4-Dideoxy-1,4-imino-D-arabinitol. Angewandte Chemie International Edition in English, 27(5), 716-717.
  • Platt, F. M., et al. (1997). Prevention of lysosomal storage in Tay-Sachs mice treated with N-butyldeoxynojirimycin. Science, 276(5311), 428–431.
  • Fleet, G. W. J., et al. (1991). Synthesis of nojirimycin derivatives. EP0423099A1.
  • Checconi, P., et al. (2026). N-Alkyl Derivatives of Deoxynojirimycin (DNJ)
  • Shi, W-Q., et al. (2000). Synthesis of radioiodinated 1-deoxy-nojirimycin derivatives: novel glucose analogs. Journal of Labelled Compounds and Radiopharmaceuticals, 43(12), 1217-1230.
  • Alfonso, P., et al. (2005). Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations. Blood Cells, Molecules, and Diseases, 35(2), 268-276.
  • PubChem. (n.d.). Deoxynojirimycin. Retrieved from [Link]

  • Gaviappaa, D., et al. (2024). Therapeutic Prospects of Mulberry-Derived DNJ: A Review. Journal of Drug Delivery and Therapeutics, 14(1), 1-6.
  • Ramappa, V. K., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1598.
  • Konno, K., et al. (2010). Simple, selective, and rapid quantification of 1-deoxynojirimycin in mulberry leaf products by high-performance anion-exchange chromatography with pulsed amperometric detection. Journal of Food Science, 75(4), C383-C387.
  • ResearchGate. (n.d.). The catalytic activity and inhibitors of glucosylceramide synthase. Retrieved from [Link]

  • Checconi, P., et al. (2026, January 23). N-Alkyl Derivatives of Deoxynojirimycin (DNJ)
  • Bajpai, S., & Rao, A. V. B. (2014). Quantitative determination of 1-Deoxynojirimycin in different Mulberry Varieties of India. Journal of Pharmacognosy and Phytochemistry, 3(3), 17-22.
  • JIRCAS. (n.d.). Simple and Selective Quantification of 1-Deoxynojirimycin, an Antihyperglycemic Component in Foods. Retrieved from [Link]

  • Smith, B. R., & Santos, R. G. (2015). Neuroinflammatory paradigms in lysosomal storage diseases. Frontiers in Cellular Neuroscience, 9, 429.
  • Sari, D. K., et al. (2019). Determination of 1-Deoxynojirimycin Content and Phytochemical Profiles from Young and Mature Mulberry Leaves of Morus Spp. Journal of Applied Pharmaceutical Science, 9(05), 045-050.
  • Parenti, G., et al. (2020). Therapeutic Approaches in Lysosomal Storage Diseases. International Journal of Molecular Sciences, 21(15), 5243.
  • The Good Scents Company. (n.d.). 1-deoxynojirimycin (2R,3R,4R,5S)-2-hydroxymethyl-piperidine-3,4,5-triol. Retrieved from [Link]

  • Ghorab, M., et al. (2024). Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. Molecules, 29(21), 5039.

Sources

"N-(12-Aminododecyl)deoxynojirimycin" chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Glycobiology[1]

Executive Summary

N-(12-Aminododecyl)deoxynojirimycin (often abbreviated as N-12-amino-DNJ) is a functionalized derivative of the iminosugar 1-deoxynojirimycin (DNJ).[1] Unlike simple alkylated analogs (e.g., N-butyl-DNJ/Miglustat) used directly as therapeutics, this molecule features a long hydrophobic C12 spacer terminated by a primary amine. This specific architecture classifies it primarily as a chemical probe intermediate . The terminal amine serves as a reactive handle for conjugation to fluorophores, affinity resins, or photoaffinity labels, while the DNJ headgroup retains potent affinity for


-glucosidases (I and II) and glucosylceramide synthase.
Part 1: Chemical Structure & Properties[3]

The molecule consists of three distinct functional domains, each dictating specific chemical behaviors and handling requirements.

DomainStructureFunctionChemical Property
Pharmacophore 1,5-dideoxy-1,5-imino-D-glucitolBinds enzyme active site (glucose mimic).Highly polar, water-soluble, stereochemically complex.
Linker Dodecyl chain (

)
Spans the enzyme access channel; provides hydrophobic interaction.Lipophilic; induces detergent-like properties.
Terminal Handle Primary Amine (

)
Site for conjugation (e.g., NHS-ester coupling).Nucleophilic, pH-sensitive (pKa ~10.5).

Molecular Formula:


Molecular Weight:  346.51  g/mol
Solubility:  Amphiphilic. Soluble in methanol, DMSO, and acidified water. At neutral pH, it may form micelles or aggregates due to the C12 chain.
Part 2: Retrosynthetic Analysis

To synthesize N-12-amino-DNJ with high fidelity, one must avoid the "polymerization" of the linker (reacting both ends with DNJ) and ensure the terminal amine remains available. Therefore, a Protecting Group Strategy is essential.

Strategic Disconnection: The bond to be formed is the


-alkyl bond between the ring nitrogen of DNJ and the C1 of the dodecyl chain.
  • Precursor A: 1-Deoxynojirimycin (DNJ) - Free base or Hydrochloride salt.

  • Precursor B: A monoprotected C12 linker, typically N-Boc-12-bromododecylamine or N-Boc-12-aminododecanal.

Preferred Route: Nucleophilic Substitution (


) .
While reductive amination is common for short chains, the 

alkylation of DNJ with a protected alkyl halide is robust for long chains and avoids the instability of long-chain aldehydes.
Part 3: Detailed Synthesis Protocol

Expertise Note: The critical challenge in this synthesis is the solubility mismatch. DNJ is soluble in water/methanol; the long-chain alkyl halide is soluble in DCM/THF. We utilize a polar aprotic solvent system (DMF) with heat to force the reaction.

Phase 1: Preparation of the Linker (if not commercial)

Target:tert-butyl (12-bromododecyl)carbamate

  • Reagents: 12-aminododecanol,

    
    , 
    
    
    
    ,
    
    
    .
  • Step A (Boc Protection): React 12-aminododecanol with di-tert-butyl dicarbonate in DCM/TEA.

  • Step B (Appel Reaction): Convert the alcohol to alkyl bromide using carbon tetrabromide and triphenylphosphine.

  • Validation:

    
     NMR should show a triplet at 
    
    
    
    ppm (
    
    
    ) and a singlet at
    
    
    ppm (Boc).
Phase 2: Alkylation of DNJ (The Coupling)

Target:N-(12-(Boc-amino)dodecyl)-DNJ

  • Setup: In a dry round-bottom flask under Argon, dissolve 1-Deoxynojirimycin (1.0 eq) in anhydrous DMF (Concentration ~0.1 M).

  • Base: Add anhydrous

    
     (2.5 eq). Note: Use powdered carbonate to increase surface area.
    
  • Alkylation: Add tert-butyl (12-bromododecyl)carbamate (1.1 eq).

  • Reaction: Heat to 80°C for 16–24 hours.

    • Monitoring: TLC (Solvent: 7:3:1 DCM/MeOH/

      
      ). DNJ stays at baseline; Product moves to 
      
      
      
      .
  • Workup:

    • Filter off

      
      .
      
    • Concentrate DMF under high vacuum (rotovap with oil pump, bath < 50°C).

    • Purification: Flash column chromatography on Silica Gel.

    • Eluent: Gradient from 100% DCM to 80:20 DCM/MeOH.

Phase 3: Global Deprotection

Target:N-(12-Aminododecyl)-DNJ (Final Product)

  • Acidolysis: Dissolve the Boc-intermediate in MeOH. Add 4M HCl in Dioxane (or TFA/DCM 1:1 mixture).

  • Time: Stir at Room Temperature for 2 hours.

  • Validation: Monitor by MS (loss of Boc group mass: -100 Da).

  • Isolation: Concentrate to dryness. The product is the Hydrochloride or Trifluoroacetate salt.

  • Desalting (Critical for Biological Assay):

    • Load residue onto a Dowex 50W-X8 (H+ form) cation exchange column.

    • Wash with water and MeOH to remove non-basic impurities.

    • Elute product with 1M

      
       in MeOH/Water .
      
    • Lyophilize to obtain the free base as a white/off-white solid.

Part 4: Visualization of Synthesis Pathway

SynthesisRoute cluster_0 Phase 1: Coupling cluster_1 Phase 2: Activation DNJ 1-Deoxynojirimycin (Polar Core) Intermediate N-(12-Boc-aminododecyl)-DNJ (Protected Intermediate) DNJ->Intermediate + Linker Linker N-Boc-12-bromododecylamine (Lipophilic Linker) Linker->Intermediate Final N-(12-Aminododecyl)-DNJ (Active Probe) Intermediate->Final Acid Hydrolysis Step1 K2CO3, DMF 80°C, 16h (SN2 Alkylation) Step2 TFA/DCM or HCl/Dioxane (Deprotection) Step3 Dowex 50W-X8 (Ion Exchange)

Caption: Synthetic route utilizing orthogonal protection (Boc) to ensure regioselective alkylation of the ring nitrogen.

Part 5: Characterization & Quality Control

To ensure the product is valid for research use, the following data must be met:

MethodExpected Signal / ResultDiagnostic Value
ESI-MS (+) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Confirms molecular weight and chain length.

NMR (MeOD)

(m, ring protons)

(large s, alkyl chain)

(t, terminal

)
Confirms attachment of lipid tail and integrity of sugar ring.

NMR
~12 signals in aliphatic region (10-35 ppm); 5 signals in sugar region (50-80 ppm).Verifies carbon skeleton.
Solubility Test Clear solution in 0.1M HCl or DMSO.Turbidity indicates incomplete deprotection or lipid contamination.
Part 6: Applications & Mechanism[5][6]
1. Affinity Chromatography Ligand

The primary use of N-12-amino-DNJ is to create affinity resins for purifying


-glucosidases or glucosylceramide synthase (GCS).
  • Protocol: The terminal amine reacts with NHS-activated Sepharose or CNBr-activated beads.

  • Mechanism: The DNJ head binds the enzyme active site; the C12 chain acts as a spacer to prevent steric hindrance from the bead matrix.

2. Synthesis of Bivalent Inhibitors

Researchers use the terminal amine to dimerize the molecule using a di-acid chloride or di-NHS ester. Bivalent DNJ derivatives often show multivalent effects , increasing potency by 100–1000x against specific glycosidases compared to monomeric DNJ.

3. Chemical Chaperone Therapy (Research)

While N-butyl-DNJ (Miglustat) is the standard, longer chains like C12 drastically change the biodistribution. The C12 chain anchors the inhibitor into the Endoplasmic Reticulum (ER) membrane, potentially increasing local concentration near ER-resident enzymes (like Glucosidase I/II) for antiviral applications.

References
  • Synthesis of N-alkylated DNJ Derivatives: Wunberg, T., Kallus, C., Opatz, T., Henke, S., Schmidt, W., & Kunz, H. (1998). Carbohydrate-based mimetics in drug design: synthesis of N-alkylated derivatives of 1-deoxynojirimycin. Angewandte Chemie International Edition, 37(18), 2503-2505.

  • Affinity Chromatography & Linker Design: Mellor, H. R., Platt, F. M., Dwek, R. A., & Butters, T. D. (2003). Membrane disruption and cytotoxicity caused by the lipophilic N-alkylated iminosugar N-(n-nonyl)-1-deoxynojirimycin. Biochemical Journal, 374(Pt 2), 307.

  • General Iminosugar Protocols: Compain, P., & Martin, O. R. (Eds.).[2] (2013). Iminosugars: From Synthesis to Therapeutic Applications. Wiley-VCH.

  • Antiviral & Folding Applications (ER Targeting): Tysoe, C., et al. (2016). Broad spectrum antiviral activity of iminosugars targeting endoplasmic reticulum glucosidases. Antiviral Research, 134, 136-146.

Sources

Introduction: The Rationale for Targeting α-Glucosidase with N-Alkylated Deoxynojirimycin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(12-Aminododecyl)deoxynojirimycin as a Potent α-Glucosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(12-Aminododecyl)deoxynojirimycin, a derivative of the naturally occurring iminosugar 1-deoxynojirimycin (DNJ), as a potent inhibitor of α-glucosidase. As a Senior Application Scientist, the following sections will delve into the rationale behind its design, its proposed synthesis, mechanism of action, and the methodologies for its biological evaluation. This document is structured to offer not just procedural steps, but also the scientific reasoning that underpins them, ensuring a self-validating and authoritative resource.

α-Glucosidases are key enzymes in carbohydrate metabolism, responsible for the final step in the digestion of complex carbohydrates into absorbable monosaccharides like glucose.[1][2] The inhibition of these enzymes is a clinically validated strategy for the management of type 2 diabetes mellitus, as it delays glucose absorption and mitigates postprandial hyperglycemia.[1] 1-Deoxynojirimycin (DNJ), a natural iminosugar found in mulberry leaves, is a powerful competitive inhibitor of α-glucosidase. Its structure, with a nitrogen atom replacing the endocyclic oxygen of glucose, allows it to mimic the substrate and bind to the enzyme's active site.[3]

The therapeutic potential of DNJ has been expanded through the synthesis of N-alkylated derivatives. These modifications can enhance the compound's lipophilicity and introduce new interactions with the enzyme, often leading to increased inhibitory potency.[1][3] The length and nature of the N-alkyl chain are critical determinants of this enhanced activity.[3][4] This guide focuses on a specific, long-chain derivative, N-(12-Aminododecyl)deoxynojirimycin, which combines a significant hydrophobic component with a terminal amino group, a feature that could offer unique binding characteristics and therapeutic potential.

Proposed Synthesis of N-(12-Aminododecyl)deoxynojirimycin

Synthetic Strategy: Reductive Amination

This approach involves the reaction of 1-deoxynojirimycin with a 12-carbon aldehyde bearing a protected amine at the terminal position, followed by reduction of the resulting imine.

Step-by-Step Protocol:

  • Preparation of the Aldehyde: The synthesis would commence with a commercially available 12-carbon ω-amino alcohol, where the amino group is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The terminal alcohol would then be oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Reductive Amination Reaction: 1-deoxynojirimycin (DNJ) and the protected amino-aldehyde (1.2 equivalents) are dissolved in a suitable solvent, such as methanol. A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), is then added to the solution.

  • Reaction Monitoring: The reaction is stirred at room temperature and its progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Deprotection and Purification: Following the completion of the reaction, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The crude product is then purified by silica gel column chromatography to yield the final compound, N-(12-Aminododecyl)deoxynojirimycin.

G cluster_synthesis Synthesis of N-(12-Aminododecyl)deoxynojirimycin start Start: 12-(Boc-amino)dodecan-1-ol oxidation Oxidation (PCC or DMP) start->oxidation aldehyde 12-(Boc-amino)dodecanal oxidation->aldehyde reductive_amination Reductive Amination (NaBH3CN, Methanol) aldehyde->reductive_amination dnj 1-Deoxynojirimycin (DNJ) dnj->reductive_amination protected_product N-(12-(Boc-amino)dodecyl)deoxynojirimycin reductive_amination->protected_product deprotection Deprotection (TFA) protected_product->deprotection purification Purification (Column Chromatography) deprotection->purification final_product N-(12-Aminododecyl)deoxynojirimycin purification->final_product

Caption: Proposed synthetic workflow for N-(12-Aminododecyl)deoxynojirimycin.

Mechanism of Action: Competitive Inhibition of α-Glucosidase

N-alkylated deoxynojirimycin derivatives, including the proposed N-(12-Aminododecyl)deoxynojirimycin, act as competitive inhibitors of α-glucosidase.[3] Their mechanism of action is rooted in their structural similarity to the natural D-glucose substrate.

The protonated nitrogen atom within the piperidine ring of the DNJ core mimics the positively charged oxocarbenium ion-like transition state that forms during the enzymatic hydrolysis of a glycosidic bond.[3] This allows the inhibitor to bind with high affinity to the enzyme's active site, effectively blocking the entry of the natural carbohydrate substrate. The N-alkyl chain, in this case, a 12-carbon chain, is believed to extend into a hydrophobic pocket near the active site, further strengthening the binding affinity.[4] The terminal amino group of the dodecyl chain could potentially form additional hydrogen bonds or ionic interactions with amino acid residues in the enzyme, further enhancing its inhibitory potency.

G cluster_enzyme α-Glucosidase Active Site enzyme Active Site Substrate Binding Pocket product Glucose enzyme:f0->product Hydrolysis substrate Carbohydrate Substrate substrate->enzyme:f0 Binds inhibitor N-(12-Aminododecyl)deoxynojirimycin inhibitor->enzyme:f0 Competitively Binds & Blocks

Caption: Competitive inhibition of α-glucosidase.

Biological Activity and Structure-Activity Relationship (SAR)

The inhibitory potency of N-alkylated DNJ derivatives against α-glucosidase is highly dependent on the length of the alkyl chain.[4] Generally, increasing the chain length from a methyl to a nonyl group leads to a significant increase in inhibitory activity.[5] This is attributed to enhanced hydrophobic interactions with the enzyme.

While specific IC₅₀ values for N-(12-Aminododecyl)deoxynojirimycin are not available in the reviewed literature, we can extrapolate from the known data for other N-alkylated derivatives.

CompoundAlkyl Chain Lengthα-Glucosidase IC₅₀ (µM)Reference
1-Deoxynojirimycin (DNJ)0222.4 ± 0.5[4]
N-Butyl-DNJ4Varies (Potent)[6]
N-Pentyl-DNJ5Potent[6]
N-Nonyl-DNJ90.42 (acid α-glucosidase)[7][8]
N-(12-Aminododecyl)deoxynojirimycin 12 (with amino group) Hypothesized to be highly potent

Note: IC₅₀ values can vary depending on the source of the α-glucosidase and the specific assay conditions.

The dodecyl chain of N-(12-Aminododecyl)deoxynojirimycin is expected to provide strong hydrophobic interactions. The terminal primary amine, which would be protonated at physiological pH, could form a salt bridge with an acidic amino acid residue (e.g., aspartate or glutamate) at the periphery of the active site, further anchoring the inhibitor and enhancing its potency.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following is a detailed, self-validating protocol for determining the α-glucosidase inhibitory activity of N-(12-Aminododecyl)deoxynojirimycin using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[2][9][10]

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • N-(12-Aminododecyl)deoxynojirimycin (test compound)

  • Acarbose (positive control)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 0.1 M Sodium carbonate (Na₂CO₃) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology
  • Preparation of Solutions:

    • Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase in 0.1 M phosphate buffer (pH 6.8).

    • Substrate Solution: Prepare a 5 mM solution of pNPG in 0.1 M phosphate buffer (pH 6.8).

    • Test Compound and Positive Control Stock Solutions: Prepare 10 mM stock solutions of N-(12-Aminododecyl)deoxynojirimycin and acarbose in DMSO.

    • Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compound and acarbose in phosphate buffer to obtain a range of final assay concentrations.

  • Assay Procedure:

    • Add 50 µL of phosphate buffer to each well of a 96-well plate.

    • Add 10 µL of the serially diluted test compound or positive control to the respective wells. For the control wells (100% enzyme activity), add 10 µL of phosphate buffer.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control is the absorbance of the control reaction (with buffer instead of inhibitor).

      • Abs_sample is the absorbance of the reaction with the test compound.

    • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_assay α-Glucosidase Inhibition Assay Workflow prep Prepare Reagents: - Enzyme Solution - Substrate (pNPG) Solution - Inhibitor Dilutions plate_setup Plate Setup (96-well): - Add Buffer - Add Inhibitor/Control prep->plate_setup add_enzyme Add α-Glucosidase Solution plate_setup->add_enzyme pre_incubation Pre-incubate at 37°C for 15 min add_enzyme->pre_incubation start_reaction Add pNPG Substrate pre_incubation->start_reaction incubation Incubate at 37°C for 30 min start_reaction->incubation stop_reaction Add Na2CO3 Solution incubation->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance analyze Calculate % Inhibition and IC50 read_absorbance->analyze

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Conclusion and Future Directions

N-(12-Aminododecyl)deoxynojirimycin represents a promising, albeit currently theoretical, candidate for a highly potent α-glucosidase inhibitor. Its design is based on the well-established principles of structure-activity relationships within the N-alkylated deoxynojirimycin class of compounds. The long hydrophobic chain combined with a terminal amino group offers the potential for strong and specific interactions with the α-glucosidase enzyme.

Future research should focus on the actual synthesis and in vitro evaluation of this compound to validate its hypothesized potency. Subsequent studies could involve kinetic analysis to determine its mode of inhibition and in vivo experiments in animal models of diabetes to assess its therapeutic efficacy and pharmacokinetic profile. The insights gained from such studies would be invaluable for the development of the next generation of α-glucosidase inhibitors for the management of metabolic diseases.

References

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  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020, October 1). National Institutes of Health.
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals: N-(12-Aminododecyl)deoxynojirimycin and its Application in the Study of Glycosphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Glycosphingolipids (GSLs) are integral components of eukaryotic cell membranes, where they participate in critical cellular processes including cell recognition, signaling, and membrane organization.[1][2] The dysregulation of GSL metabolism is a hallmark of numerous human diseases, ranging from rare lysosomal storage disorders such as Gaucher and Fabry diseases to more common afflictions like cancer and metabolic syndrome.[3][4][5] This has driven the development of sophisticated chemical tools to dissect and manipulate GSL metabolic pathways. Among these, N-alkylated derivatives of deoxynojirimycin (DNJ) have been identified as potent inhibitors of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of the majority of GSLs.[6][7] This guide provides a comprehensive overview of a specific, functionalized long-chain N-alkylated DNJ derivative, N-(12-Aminododecyl)deoxynojirimycin. We will explore the fundamental principles of its mechanism of action, its potential applications as a versatile research tool, and present detailed experimental protocols for its use in the investigation of glycosphingolipid metabolism. This document is tailored for researchers, scientists, and professionals in drug development who aim to utilize this class of compounds to deepen our understanding of GSL biology and to pioneer novel therapeutic interventions.

The Central Role of Glycosphingolipid Metabolism

Glycosphingolipids are amphipathic molecules consisting of a ceramide lipid anchor embedded in the cell membrane and a carbohydrate headgroup extending into the extracellular space.[8] Their biosynthesis is a highly regulated, multi-step process that begins in the endoplasmic reticulum and is completed in the Golgi apparatus.[8]

The Glycosphingolipid Biosynthetic Pathway

The synthesis of the vast majority of GSLs is initiated by the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by the enzyme glucosylceramide synthase (GCS).[8][9] Following its synthesis on the cytosolic face of the Golgi, GlcCer is translocated into the Golgi lumen where it serves as the foundational precursor for the synthesis of a diverse array of more complex GSLs. These include lactosylceramides, globosides, and gangliosides, which are assembled through the sequential addition of monosaccharides by a variety of glycosyltransferases.[8][10]

The breakdown of GSLs occurs predominantly within the lysosomes, where a series of specific hydrolases systematically cleave sugar residues.[11] A genetic deficiency in any of these lysosomal hydrolases results in the pathological accumulation of the corresponding GSL substrate, leading to a group of debilitating conditions known as lysosomal storage disorders.[11]

GSL_Metabolism cluster_synthesis Biosynthesis (ER/Golgi) cluster_catabolism Catabolism Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Glucosylceramide Synthase (GCS) LacCer Lactosylceramide (LacCer) GlcCer->LacCer Lactosylceramide Synthase Lysosome Lysosomal Degradation GlcCer->Lysosome ComplexGSLs Complex GSLs (Globosides, Gangliosides) LacCer->ComplexGSLs Glycosyl- transferases LacCer->Lysosome ComplexGSLs->Lysosome DNJ_Derivative cluster_DNJ N-(12-Aminododecyl)deoxynojirimycin cluster_Function Functionality DNJ_Core Deoxynojirimycin (DNJ) Core (Glucose Mimic) Alkyl_Chain Dodecyl (C12) Chain (Hydrophobic Interaction) DNJ_Core->Alkyl_Chain N-alkylation GCS_Inhibition Potent GCS Inhibition DNJ_Core->GCS_Inhibition Amino_Group Terminal Amino Group (Functional Handle) Alkyl_Chain->Amino_Group Alkyl_Chain->GCS_Inhibition Conjugation Conjugation to Probes/Tags Amino_Group->Conjugation

Figure 2: A depiction of the structural components and functional implications of N-(12-Aminododecyl)deoxynojirimycin.

Experimental Protocols

The following protocols offer a foundational framework for the application of N-(12-Aminododecyl)deoxynojirimycin and similar compounds in cell-based experimental settings.

Cell Culture and Treatment

Objective: To treat cultured cells with N-(12-Aminododecyl)deoxynojirimycin for the purpose of inhibiting GSL biosynthesis.

Materials:

  • Cell line of interest (e.g., HL-60, 3T3-L1 adipocytes)

  • Complete cell culture medium

  • N-(12-Aminododecyl)deoxynojirimycin stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus

Protocol:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic phase of growth at the time of harvest.

  • Inhibitor Preparation: Prepare a working solution of N-(12-Aminododecyl)deoxynojirimycin in complete culture medium at the desired final concentration. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental objectives.

  • Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the inhibitor. It is crucial to include a vehicle control, which consists of medium with the same concentration of DMSO as the highest inhibitor concentration used.

  • Incubation: Incubate the cells for a period sufficient to observe a measurable effect on GSL levels. This duration is typically between 24 and 72 hours, as the rate of GSL depletion is dependent on the turnover rate within the specific cell line. [1]5. Harvesting: Following the incubation period, wash the cells with ice-cold PBS and harvest them using either scraping or trypsinization for subsequent downstream analysis.

Analysis of Glycosphingolipid Levels by HPLC

Objective: To quantify the reduction in cellular GSL levels following treatment with N-(12-Aminododecyl)deoxynojirimycin. This protocol is an adaptation of established methodologies for other N-alkylated DNJ derivatives. [9] Materials:

  • Cell pellet from treated and control cells

  • Lipid extraction solvents (e.g., chloroform:methanol mixtures)

  • Ceramide glycanase

  • 2-aminobenzamide (2-AB) for fluorescent labeling

  • HPLC system equipped with a fluorescence detector

Protocol:

  • Lipid Extraction: Extract the total lipids from the cell pellet using a standard and validated method, such as the Folch or Bligh-Dyer procedure.

  • GSL Isolation: Isolate the GSL fraction from the total lipid extract using solid-phase extraction or another appropriate chromatographic technique.

  • Oligosaccharide Release: Digest the isolated GSLs with ceramide glycanase to specifically release the oligosaccharide headgroups.

  • Fluorescent Labeling: Label the released oligosaccharides with a fluorescent tag, such as 2-aminobenzamide (2-AB), through the process of reductive amination.

  • HPLC Analysis: Separate and quantify the 2-AB labeled oligosaccharides using an HPLC system with a suitable column (e.g., an amide-based column) and a fluorescence detector.

  • Data Analysis: Compare the GSL profiles and quantities between the inhibitor-treated and control samples to determine the extent of GSL depletion.

HPLC_Workflow Start Treated/Control Cell Pellet Lipid_Extraction Total Lipid Extraction Start->Lipid_Extraction GSL_Isolation GSL Fraction Isolation Lipid_Extraction->GSL_Isolation Oligosaccharide_Release Ceramide Glycanase Digestion GSL_Isolation->Oligosaccharide_Release Fluorescent_Labeling 2-AB Fluorescent Labeling Oligosaccharide_Release->Fluorescent_Labeling HPLC HPLC Separation & Quantification Fluorescent_Labeling->HPLC Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis

Figure 3: A workflow diagram for the analysis of cellular glycosphingolipid levels by HPLC.

In Vitro Glucosylceramide Synthase Activity Assay

Objective: To determine the direct inhibitory effect of N-(12-Aminododecyl)deoxynojirimycin on the activity of GCS.

Materials:

  • Cell lysate or purified GCS enzyme preparation

  • Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • Assay buffer

  • N-(12-Aminododecyl)deoxynojirimycin

  • Thin-layer chromatography (TLC) system or HPLC for product separation

Protocol:

  • Enzyme Preparation: Prepare a cell lysate containing GCS activity or use a purified enzyme preparation.

  • Inhibitor Incubation: Pre-incubate the enzyme preparation with a range of concentrations of N-(12-Aminododecyl)deoxynojirimycin for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by the addition of the fluorescently labeled ceramide substrate and UDP-glucose.

  • Reaction Termination: Stop the reaction after a predetermined time by adding a suitable solvent mixture (e.g., chloroform:methanol).

  • Product Separation: Separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate using either TLC or HPLC.

  • Quantification: Quantify the amount of product formed by measuring the fluorescence intensity of the separated product.

  • IC50 Determination: Calculate the IC50 value of N-(12-Aminododecyl)deoxynojirimycin by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Data Interpretation and Troubleshooting

  • Incomplete GSL Depletion: If the expected reduction in GSL levels is not observed after treatment, consider increasing the inhibitor concentration or extending the incubation period. It is also important to verify the viability of the cells, as high concentrations of some N-alkylated DNJ derivatives have been reported to be cytotoxic. [9]* Variability in Results: To minimize variability between experiments, it is essential to maintain consistency in cell passage number, seeding density, and all treatment conditions.

  • Off-Target Effects: It is important to be aware that N-alkylated DNJ derivatives have the potential to inhibit other glucosidases, albeit with varying potencies. [7]Therefore, it is advisable to include appropriate controls to assess potential off-target effects within your experimental system.

Future Perspectives

The development and application of functionalized iminosugars such as N-(12-Aminododecyl)deoxynojirimycin provide cell biologists and drug discovery scientists with powerful new tools. Future research in this area is likely to focus on several key areas:

  • Elucidating the specific roles of different GSL species: By utilizing these inhibitors to achieve global depletion of GSLs, researchers can investigate the downstream consequences on a wide range of cellular processes.

  • Developing more selective inhibitors: The synthesis and screening of novel derivatives may lead to the discovery of compounds with enhanced selectivity for GCS over other glucosidases, which would minimize off-target effects.

  • Therapeutic applications beyond lysosomal storage disorders: Given the established involvement of GSLs in the pathophysiology of cancer and metabolic diseases, inhibitors of GSL synthesis represent a promising class of potential therapeutic agents for these conditions.

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  • Li, Y., et al. (2015). Rapid Determination of 1-Deoxynojirimycin in Milk Powder by Precolumn Derivatization Combined withHigh Performance Liquid Chromatography with Fluorescence Detection. Journal of Chinese Institute of Food Science and Technology, 15(7), 211-216. [Link]

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"N-(12-Aminododecyl)deoxynojirimycin" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-(12-Aminododecyl)deoxynojirimycin" Structure-Activity Relationship Studies Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

From Hydrophobic Anchoring to Bivalent Ligand Design

Executive Summary

N-(12-Aminododecyl)deoxynojirimycin (N-12-AD-DNJ) represents a critical junction in the structural evolution of iminosugar pharmacophores. While the parent scaffold, 1-deoxynojirimycin (DNJ), is a quintessential glucose mimic, its hydrophilic nature limits bioavailability and lysosomal targeting. The introduction of N-alkyl chains has historically addressed this, yielding approved therapies like Miglustat (N-butyl-DNJ).[1][2]

However, the 12-aminododecyl derivative is not merely a lipophilic analog; it is a functionalized probe . The C12 spacer provides deep hydrophobic penetration mimicking the ceramide tail of glucosylceramide, while the terminal primary amine (


) serves as a reactive "hook" for conjugation. This monograph details the synthesis, structure-activity relationship (SAR), and mechanistic utility of N-12-AD-DNJ as a high-affinity ligand and a precursor for bivalent chemical biology tools.

Structural Anatomy & Pharmacophore Analysis

To understand the potency of N-12-AD-DNJ, one must deconstruct its tripartite architecture.

The Iminosugar Head Group[1][2]
  • Core: (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol.

  • Mechanism: Mimics the oxocarbenium ion transition state of glucosidase hydrolysis. The basic nitrogen is protonated at physiological pH, forming an ionic bond with the enzyme's catalytic nucleophile (usually an aspartate or glutamate residue).

The C12 Hydrophobic Linker
  • Role: The 12-carbon alkyl chain is significantly longer than the C4 (Miglustat) or C9 (N-nonyl-DNJ) chains.

  • SAR Insight: In

    
    -glucocerebrosidase (GCase) binding, this chain occupies the hydrophobic channels usually reserved for the lipid tails of glucosylceramide. The C12 length optimizes Van der Waals interactions within the entrance loop of the active site, often resulting in nanomolar (
    
    
    
    ) affinity compared to the micromolar affinity of unmodified DNJ.
The Terminal Amine
  • Differentiation: Unlike simple alkyl chains (e.g., N-dodecyl-DNJ), the terminal amine introduces a distal polar group.

  • Utility:

    • Solubility: Improves aqueous solubility of the long lipid chain as a hydrochloride salt.

    • Conjugation: Acts as a nucleophile for creating bivalent ligands (e.g., connecting two DNJ heads) or attaching fluorophores (e.g., BODIPY/FITC) without disrupting the enzyme-binding head group.

Chemical Synthesis Pathways

High-purity synthesis is required to avoid contamination with bis-alkylated byproducts. The preferred route utilizes reductive amination with a protected amino-aldehyde.

Retrosynthetic Analysis
  • Target: N-(12-Aminododecyl)deoxynojirimycin[3][4][5][6]

  • Precursors: 1-Deoxynojirimycin (free base) + 12-(Boc-amino)dodecanal.

  • Key Transformation: Reductive amination followed by acidolytic deprotection.

Visualization: Synthesis Workflow

SynthesisPathway cluster_conditions Critical Process Parameters DNJ 1-Deoxynojirimycin (Free Base) Intermediate Schiff Base Intermediate DNJ->Intermediate MeOH, 25°C Linker 12-(N-Boc-amino) dodecanal Linker->Intermediate ProtectedProd N-(12-Boc-aminododecyl) DNJ Intermediate->ProtectedProd NaBH3CN AcOH (pH 5) FinalProd N-(12-Aminododecyl) DNJ (HCl Salt) ProtectedProd->FinalProd 4M HCl/Dioxane Deprotection Note1 Stoichiometry: 1.0 eq DNJ : 1.1 eq Aldehyde Note2 Purification: Cation Exchange (Dowex 50W)

Figure 1: Convergent synthesis of N-12-AD-DNJ via reductive amination.

Structure-Activity Relationship (SAR) Data

The following data summarizes the inhibitory profile of N-12-AD-DNJ relative to standard iminosugars.

Enzymatic Inhibition Profile ( )[11]
CompoundLinker LengthTerminal GroupGCase (Lysosomal)

-Glucosidase I (ER)
Solubility (Water)
DNJ NoneH


High
NB-DNJ C4



High
NN-DNJ C9



Low
N-12-AD-DNJ C12



Moderate (Salt)
Mechanistic Interpretation
  • The "Spacer Effect": The jump from C4 to C12 drastically increases potency against GCase. This is due to the enzyme's distinct hydrophobic pocket near the active site, which accommodates the long alkyl chain, stabilizing the inhibitor-enzyme complex (Pharmacological Chaperone effect).

  • Terminal Amine Tolerance: The GCase active site entrance is relatively open. The presence of the terminal amine does not abolish binding affinity compared to the pure alkyl analog (N-dodecyl-DNJ), suggesting the amine protrudes into the solvent or interacts with surface residues.

  • Bivalency Potential: Because the amine retains high affinity, it confirms that the C12 chain is a viable "linker" for connecting DNJ to other moieties without steric clash at the catalytic center.

Visualization: SAR Logic Tree

SAR_Logic Root N-Alkyl-DNJ Design ChainLength Linker Length Optimization Root->ChainLength Terminus Terminal Functionality Root->Terminus Short Short (C4) Miglustat ChainLength->Short Long Long (C9-C12) Lipophilic ChainLength->Long Methyl Methyl (-CH3) Inert Terminus->Methyl Amino Amino (-NH2) Reactive Terminus->Amino Result1 Moderate GCase Inhibition Good Solublity Short->Result1 Result2 High GCase Affinity (Chaperone Potential) Long->Result2 Result3 Membrane Anchoring Poor Solubility Long->Result3 If Methyl Result4 High Affinity + Conjugatable (N-12-AD-DNJ) Long->Result4 If Amino Amino->Result4

Figure 2: SAR decision tree highlighting the unique position of N-12-AD-DNJ.

Experimental Protocols

Protocol A: Synthesis of N-(12-Aminododecyl)deoxynojirimycin

Reagents: 1-Deoxynojirimycin (DNJ), 12-(Boc-amino)dodecanal, Sodium cyanoborohydride (


), Methanol, Acetic acid.
  • Schiff Base Formation: Dissolve DNJ (1.0 eq) and 12-(Boc-amino)dodecanal (1.2 eq) in anhydrous Methanol (

    
    ). Stir at room temperature for 2 hours under inert atmosphere (
    
    
    
    ).
  • Reduction: Add Acetic acid to adjust pH to ~5.0. Add

    
     (2.0 eq) portion-wise. Stir for 16 hours.
    
  • Workup: Concentrate in vacuo. Redissolve in water.

  • Purification (Step 1): Apply to a Dowex 50W-X8 cation exchange column (

    
     form). Wash with water (to remove excess sugar/reagents) and MeOH. Elute product with 
    
    
    
    in MeOH/Water (1:1).
  • Deprotection: Dissolve the intermediate in

    
     in Dioxane. Stir for 2 hours at RT. Remove solvent in vacuo.
    
  • Final Isolation: Recrystallize from EtOH/Et2O to yield the hydrochloride salt.

Protocol B: -Glucocerebrosidase (GCase) Inhibition Assay

Objective: Determine


 values using a fluorogenic substrate.
  • Buffer Preparation: Citrate-Phosphate buffer (pH 5.2) containing 0.25% Sodium Taurocholate and 0.1% Triton X-100.

  • Enzyme Source: Recombinant human GCase (Imiglucerase) or cell lysates.

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MU-Glc), 3 mM stock.
    
  • Workflow:

    • Plate

      
       of test compound (N-12-AD-DNJ) at varying concentrations in a black 96-well plate.
      
    • Add

      
       of Enzyme solution. Incubate 15 min at 37°C.
      
    • Add

      
       of Substrate (Final conc: 
      
      
      
      ).
    • Incubate for 30 min at 37°C.

    • Stop reaction with

      
       Glycine-NaOH buffer (pH 10.5).
      
  • Readout: Measure fluorescence (Ex 365 nm / Em 445 nm). Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Compain, P., & Martin, O. R. (2001). Iminosugars: From Synthesis to Therapeutic Applications. Wiley-VCH. Link

  • Wennekes, T., et al. (2009). "The Development of Non-Lysosomal Glucosylceramidase Inhibitors: Chemical Tools for Basic Research and Therapeutic Strategies." Journal of Medicinal Chemistry. Link

  • Mellor, H. R., et al. (2002). "Cellular Effects of Deoxynojirimycin Analogues: Uptake, Retention and Inhibition of Glycosphingolipid Biosynthesis." Biochemical Journal. Link

  • Toronto Research Chemicals. "N-(12-Aminododecyl)deoxynojirimycin Product Data Sheet." TRC-Canada. Link

  • Sevšek, A., et al. (2012). "Synthesis of N-alkylated 1-deoxynojirimycin derivatives and their biological evaluation as inhibitors of beta-glucocerebrosidase." European Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Biological Profiling & Application of N-(12-Aminododecyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026


-amino-DNJ)

Executive Summary

N-(12-Aminododecyl)deoxynojirimycin is a bifunctional iminosugar derivative that occupies a critical niche in lysosomal storage disease research and glycobiology. Unlike simple N-alkylated derivatives (e.g.,


-butyl-DNJ/Miglustat or 

-nonyl-DNJ) used primarily as therapeutics, the 12-aminododecyl variant serves two distinct, high-value purposes:
  • High-Potency Inhibitor/Chaperone: The extended C12 alkyl chain confers high lipophilicity, drastically increasing affinity for

    
    -glucocerebrosidase (GCase) and Glucosylceramide Synthase (GCS) compared to short-chain analogs.
    
  • Chemical Probe Scaffold: The terminal primary amine (

    
    ) acts as a solvent-exposed "handle," allowing researchers to conjugate fluorophores (e.g., NBD, BODIPY) or immobilize the molecule on solid supports (affinity resins) without disrupting the pharmacophore's binding in the enzyme active site.
    

This guide details the screening protocols for its biological activity as a pharmacological chaperone and inhibitor, and its application as a chemical biology tool.

Part 1: Chemical Biology & Mechanism of Action

Structural Logic

The molecule consists of the iminosugar core (mimicking the oxocarbenium ion transition state of glucose) and a functionalized hydrophobic tail .

  • Head Group (DNJ): Competes with glucose/ceramide for the active site of glucosidases.

  • Linker (

    
     Alkyl):  Interacts with the hydrophobic domains adjacent to the active site (e.g., the aglycone binding pocket of GCase), increasing potency by orders of magnitude over unmodified DNJ.
    
  • Terminal Amine: Provides a reactive site for NHS-ester labeling or epoxy-activated resin coupling.

Mechanism: The Chaperone-Inhibitor Paradox

At neutral pH (ER environment),


-amino-DNJ binds misfolded mutant GCase (e.g., N370S), stabilizing its tertiary structure and allowing it to traffic to the lysosome. Once in the acidic lysosome (pH < 5.5), the high concentration of substrate (glucosylceramide) and the protonation state shift facilitate the displacement of the drug, allowing the enzyme to function.

Caption: The "Rescue" Mechanism. The ligand stabilizes the enzyme in the ER, preventing premature degradation (ERAD), and delivers it to the lysosome.

Part 2: Enzymatic Screening Protocols (In Vitro)

To validate


-amino-DNJ, you must distinguish between inhibition  (blocking activity) and chaperoning  (restoring activity).
Assay: GCase Inhibition (IC50 Determination)

Objective: Determine the binding affinity (


) against recombinant GCase (e.g., Cerezyme® or Velaglucerase alfa).

Reagents:

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MUG).
    
  • Buffer: Citrate-Phosphate buffer (pH 5.2) + 0.25% Sodium Taurocholate + 0.1% Triton X-100 (detergents are critical for GCase activity).

  • Stop Solution: 1M Glycine-NaOH (pH 10.5).

Protocol:

  • Preparation: Dilute

    
    -amino-DNJ in DMSO (stock 10 mM) to serial concentrations (e.g., 1 nM to 100 
    
    
    
    M).
  • Incubation: Mix 10

    
    L enzyme + 10 
    
    
    
    L inhibitor in a black 96-well plate. Incubate 15 mins at 37°C.
  • Reaction: Add 20

    
    L of 4-MUG (3 mM). Incubate for 30 mins at 37°C.
    
  • Termination: Add 150

    
    L Stop Solution.
    
  • Read: Fluorescence (Ex 365 nm / Em 445 nm).

Data Analysis: Plot Log[Inhibitor] vs. Response. Expect an IC50 in the low nanomolar range (10–100 nM) due to the C12 chain potency.

Part 3: Cellular Chaperone Screening

Objective: Measure the ability of


-amino-DNJ to increase lysosomal GCase levels in patient-derived fibroblasts (e.g., N370S/N370S genotype).
Experimental Workflow
StepActionCritical Parameter
1. Seeding Seed fibroblasts (5,000 cells/well) in 96-well plates.Allow 24h attachment.
2. Treatment Treat with

-amino-DNJ (0.1, 1, 10

M) for 4–5 days .
Include untreated control and DMSO vehicle control.
3. Washout CRITICAL: Remove medium, wash 2x with PBS, incubate 1h in drug-free medium.Essential to remove the inhibitor from the active site before measuring activity.
4. Lysis Lyse cells in Citrate-Phosphate buffer (pH 5.2) + 0.5% Triton X-100.Ensure complete lysis (freeze-thaw cycle recommended).
5. Assay Add 4-MUG substrate; incubate 1h at 37°C.Use Stop Solution (pH 10.5) before reading.
6. Norm. Normalize fluorescence to Total Protein (BCA Assay).Express as "Fold Increase over Untreated".
Interpretation

A successful chaperone profile will show a bell-shaped curve :

  • Low Conc (<10 nM): Minimal effect.

  • Optimal Conc (~100 nM - 1

    
    M):  Peak activity (1.5x to 2.5x increase in GCase).
    
  • High Conc (>10

    
    M):  Activity drops (Inhibition overcomes the chaperone effect).
    

Part 4: The "Amino" Advantage – Affinity Applications

The unique value of the 12-aminododecyl moiety is its use in Chemoproteomics .

Synthesis of Affinity Resin

Objective: Create a GCase-capture resin to screen for off-target binders or to purify the enzyme.

Protocol:

  • Resin Selection: NHS-activated Sepharose or Agarose beads.

  • Coupling: Dissolve

    
    -amino-DNJ in Coupling Buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3).
    
    • Note: The terminal amine acts as the nucleophile. The secondary amine in the ring is less reactive due to steric hindrance and pKa.

  • Reaction: Mix ligand with resin for 4h at Room Temp.

  • Blocking: Block remaining active sites with 0.1 M Ethanolamine (pH 8.0).

  • Wash: Alternating Acetate buffer (pH 4) and Tris buffer (pH 8).

Application: Pass cell lysate over the column. Elute with high-concentration Glucose or free DNJ. Analyze eluate via SDS-PAGE/Mass Spec to identify GCase and potential off-targets (e.g., glucosidase II).

Part 5: Visualization of Screening Workflow

Caption: Integrated screening funnel. Biochemical potency must be established before moving to expensive cellular chaperone assays.

References

  • Motabar, O., et al. (2012). "A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide." Analytical and Bioanalytical Chemistry.

  • Sawker, H.M., et al. (2002).[1] "Chemical chaperones increase the cellular activity of N370S beta-glucosidase: a therapeutic strategy for Gaucher disease." Proceedings of the National Academy of Sciences.

  • Witte, M.D., et al. (2010). "Ultrasensitive in situ visualization of active glucocerebrosidase molecules." Nature Chemical Biology. (Describes the use of N-alkyl-DNJ derivatives as fluorescent probes).

  • Protocols.io. (2024). "Lysosomal GCase (glucocerebrosidase) activity assay."

  • Yu, Z., et al. (2006). "

    
    -1-C-Octyl-1-deoxynojirimycin as a pharmacological chaperone for Gaucher disease." Bioorganic & Medicinal Chemistry. (Establishes SAR for long-chain DNJs). 
    

Sources

An In-depth Technical Guide to the Interaction of N-(12-Aminododecyl)deoxynojirimycin with Glucosylceramidase

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This technical guide provides a comprehensive examination of N-(12-Aminododecyl)deoxynojirimycin (AD-DNJ) and its interaction with the lysosomal enzyme acid β-glucosidase, also known as glucosylceramidase (GCase, GBA1). Deficiencies in GCase activity lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[1][2][3] N-alkylated deoxynojirimycin derivatives represent a pivotal class of iminosugars that can function as both direct inhibitors and pharmacological chaperones for GCase.[4][5] This document is intended for researchers, biochemists, and drug development professionals, offering a detailed exploration of the mechanistic principles, quantitative analysis, and validated experimental protocols necessary to investigate this interaction. We will delve into the causality behind experimental design, ensuring a robust and reproducible scientific narrative.

The Target: Glucosylceramidase (GCase) and Its Clinical Relevance

Glucosylceramidase is a vital lysosomal hydrolase responsible for the cleavage of glucosylceramide into glucose and ceramide.[3][6] This catabolic step is essential for the turnover of cellular membranes.[3] Genetic mutations in the GBA1 gene, which encodes GCase, can lead to the production of misfolded and unstable enzymes with reduced catalytic activity.[3] This enzymatic deficiency results in the pathological accumulation of its substrate, glucosylceramide, within lysosomes, primarily in cells of the macrophage lineage. This condition is known as Gaucher disease, the most common lysosomal storage disorder.[1][3]

Therapeutic intervention for Gaucher disease has historically focused on two main strategies:

  • Enzyme Replacement Therapy (ERT): Intravenous administration of a recombinant form of human GCase to supplement the deficient enzyme.[1][2]

  • Substrate Reduction Therapy (SRT): The use of small molecule inhibitors to decrease the rate of glucosylceramide synthesis, thereby balancing the metabolic pathway with the reduced catabolic capacity of the deficient GCase.[7][8][9]

A third, more nuanced strategy has emerged: Pharmacological Chaperone Therapy (PCT). This approach uses small molecules that can bind to misfolded mutant GCase in the endoplasmic reticulum (ER), stabilize its conformation, and facilitate its proper trafficking to the lysosome, thus rescuing some level of endogenous enzyme activity.[10][11][12] It is within this dual context of inhibition and chaperoning that N-alkylated deoxynojirimycin derivatives operate.

N-Alkylated Deoxynojirimycins: A Class of Dual-Function Modulators

1-Deoxynojirimycin (DNJ) is an iminosugar, a structural mimic of glucose where the endocyclic oxygen is replaced by a nitrogen atom.[13] This substitution allows it to act as a potent competitive inhibitor of various glucosidases by mimicking the oxocarbenium ion-like transition state of the natural substrate.[14][15][16]

The therapeutic utility of DNJ can be finely tuned through N-alkylation. The addition of a hydrophobic alkyl chain to the ring nitrogen creates amphiphilic molecules with distinct properties:

  • Inhibition of Glucosylceramide Synthase (GCS): Certain N-alkylated DNJs, such as N-butyldeoxynojirimycin (NB-DNJ, Miglustat), are potent inhibitors of GCS, the enzyme that synthesizes glucosylceramide.[17] This forms the basis of their use in SRT.

  • Inhibition and Chaperoning of Glucosylceramidase (GCase): The same N-alkylated DNJs can also bind to the active site of GCase.[5] At low, sub-inhibitory concentrations, this binding can stabilize mutant forms of the enzyme, acting as a pharmacological chaperone.[4][11] The length of the alkyl chain is a critical determinant of the molecule's affinity and specificity for different enzymes in the glucosylceramide pathway.[18][19]

The N-(12-Aminododecyl)deoxynojirimycin (AD-DNJ) belongs to this class of long-chain derivatives. The 12-carbon chain significantly increases the molecule's hydrophobicity, which is hypothesized to enhance its interaction with the membrane-associated GCase and its lipid substrate.

Mechanism of Action: Competitive Inhibition

The primary interaction of AD-DNJ with GCase is competitive inhibition. The protonated nitrogen atom of the deoxynojirimycin ring mimics the transition state of the glucose moiety of glucosylceramide, allowing it to bind with high affinity to the enzyme's active site. This binding event physically occludes the natural substrate, glucosylceramide, from accessing the catalytic residues, thereby preventing its hydrolysis.

The dodecyl chain extends from the active site towards the lysosomal membrane, likely forming hydrophobic interactions that further anchor the inhibitor in place. Kinetic studies of related N-alkylated DNJ derivatives consistently show a competitive mode of inhibition against GCase.[4][14]

Visualization of Competitive Inhibition

The logical relationship of competitive inhibition by AD-DNJ can be visualized as follows:

GCASE_Inhibition E GCase (E) ES GCase-Substrate Complex (ES) E->ES k1 EI GCase-Inhibitor Complex (EI) E->EI Ki ES->E k-1 P Products (Glucose + Ceramide) ES->P k_cat EI->E

Caption: Competitive inhibition of GCase by AD-DNJ.

Quantitative Analysis of Inhibitory Potency

To characterize the efficacy of AD-DNJ, two key parameters are determined: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

  • IC₅₀: The concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. It is a practical measure of potency but can be influenced by substrate concentration.

  • Kᵢ: The dissociation constant for the enzyme-inhibitor complex. It is a true measure of binding affinity and is independent of substrate concentration. For a competitive inhibitor, it is determined through kinetic analysis.

While specific data for the 12-carbon "dodecyl" derivative is less prevalent in the literature than for its shorter-chain counterparts, structure-activity relationship studies on related compounds provide valuable insights. The inhibitory potency of N-alkyl DNJ derivatives against GCase generally increases with chain length up to a certain point.

CompoundEnzyme TargetKᵢ ValueInhibition TypeSource
N-nonyl-deoxynojirimycin GBA1 (GCase)< 14 nMCompetitive[20]
N-butyl-deoxynojirimycin GBA1 (GCase)32 nMCompetitive[20]
δ-gluconolactone Leukocyte GCase0.023 mMCompetitive[6]
Compound 43 (DNJ derivative) α-glucosidase10 µMCompetitive[14]

Note: Data for related N-alkylated DNJ derivatives and other GCase inhibitors are presented to illustrate the expected potency range. The Kᵢ for AD-DNJ is expected to be in the nanomolar range.

Experimental Protocols

Trustworthiness in scientific claims is built upon robust and reproducible methodologies. The following section details the step-by-step protocols required to validate the interaction between AD-DNJ and GCase.

Protocol 1: In Vitro GCase Activity and Inhibition Assay (Fluorometric)

This protocol is designed to measure the catalytic activity of recombinant human GCase and determine the IC₅₀ value of AD-DNJ. It utilizes the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by GCase to release the highly fluorescent 4-methylumbelliferone (4-MU).[21]

Causality Behind Experimental Choices:

  • Substrate (4-MUG): Chosen for its high sensitivity and low background fluorescence, enabling the detection of low levels of enzyme activity.

  • Buffer (Citrate-Phosphate, pH 5.4): Mimics the acidic environment of the lysosome, the natural location of GCase, ensuring optimal enzyme activity.[6][21]

  • Detergent (Sodium Taurocholate): This bile salt is a crucial additive. It specifically stimulates the activity of GCase while inhibiting other non-lysosomal β-glucosidases, thereby ensuring the measured activity is primarily from the target enzyme.[6]

  • Stop Buffer (Glycine, pH >10): The reaction is terminated by drastically increasing the pH. This serves two purposes: it denatures the acid-active GCase, stopping the reaction, and it deprotonates the 4-MU product, which maximizes its fluorescence signal for detection.[21]

Materials:

  • Recombinant human GCase (e.g., from Cerezyme®)[22]

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • 4-methylumbelliferone (4-MU) standard

  • N-(12-Aminododecyl)deoxynojirimycin (AD-DNJ)

  • Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate.

  • Stop Buffer: 1 M Glycine, pH 12.5

  • DMSO (for dissolving inhibitor)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 445-460 nm)

Procedure:

  • Prepare 4-MU Standard Curve:

    • Prepare a 10 mM stock solution of 4-MU in DMSO.

    • Perform serial dilutions in Assay Buffer to create standards ranging from 0 to 50 µM.

    • Add 100 µL of each standard to wells in duplicate. Add 100 µL of Stop Buffer to each well. This curve will be used to convert relative fluorescence units (RFU) to product concentration.

  • Prepare Reagents:

    • Prepare a 5 mM stock solution of 4-MUG substrate in Assay Buffer. Protect from light.[21]

    • Prepare a 10 mM stock solution of AD-DNJ in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

    • Dilute recombinant GCase in Assay Buffer to a working concentration that yields a linear reaction rate for at least 60 minutes.

  • Assay Execution:

    • To the 96-well plate, add 40 µL of Assay Buffer (for total activity control) or 40 µL of the various AD-DNJ dilutions.

    • Add 20 µL of the diluted GCase enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the 5 mM 4-MUG substrate to all wells. The final volume will be 80 µL.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Terminate the reaction by adding 120 µL of Stop Buffer to each well.

    • Read the fluorescence on a plate reader (Ex: 360 nm, Em: 445 nm).

  • Data Analysis (IC₅₀):

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each AD-DNJ concentration relative to the uninhibited control.

    • Plot the % Inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Enzyme Kinetic Analysis (Determination of Kᵢ)

This protocol expands on Protocol 1 to determine the mode of inhibition and calculate the Kᵢ value. The assay is run with varying concentrations of both the substrate (4-MUG) and the inhibitor (AD-DNJ).

Procedure:

  • Set up the assay as described in Protocol 1.

  • Create a matrix of conditions in the 96-well plate. Vary the final concentration of 4-MUG (e.g., 0.5 mM to 5 mM) across the columns.

  • Vary the final concentration of AD-DNJ (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ - estimated from IC₅₀) across the rows.

  • Run the assay and collect fluorescence data.

  • Convert RFU to reaction velocity (µmol/min) using the 4-MU standard curve.

  • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/Velocity versus 1/[Substrate] for each inhibitor concentration.

Interpretation:

  • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax remains unchanged), while the x-intercept (-1/Km) increases with inhibitor concentration. The Kᵢ can be calculated from the slopes of these lines.

Workflow Visualization

GCASE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_std 1. Prepare 4-MU Standard Curve add_inhibitor 3. Add Inhibitor/Buffer to 96-well Plate prep_reagents 2. Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_reagents->add_inhibitor add_enzyme 4. Add GCase Enzyme add_inhibitor->add_enzyme pre_incubate 5. Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate add_substrate 6. Initiate with 4-MUG Substrate pre_incubate->add_substrate incubate 7. Incubate (37°C, 30-60 min) add_substrate->incubate stop_reaction 8. Add Stop Buffer incubate->stop_reaction read_plate 9. Read Fluorescence (Ex 360 / Em 445) stop_reaction->read_plate calc_ic50 10. Calculate IC50 / Ki read_plate->calc_ic50

Caption: Workflow for GCase fluorometric inhibition assay.

Conclusion and Future Perspectives

N-(12-Aminododecyl)deoxynojirimycin is a potent competitive inhibitor of glucosylceramidase, belonging to a well-characterized class of N-alkylated iminosugars. Its long alkyl chain likely enhances its affinity for the enzyme's active site through favorable hydrophobic interactions. The methodologies outlined in this guide provide a robust framework for quantifying this inhibition and determining its specific kinetic parameters.

Future research should focus on evaluating the pharmacological chaperone potential of AD-DNJ in cell-based models of Gaucher disease, particularly those expressing GCase mutations. Determining the therapeutic window—the concentration range where the compound acts as a chaperone without causing excessive substrate inhibition in lysosomes—is critical for its potential clinical translation. Furthermore, elucidating the crystal structure of GCase in complex with AD-DNJ would provide invaluable atomic-level insights into its binding mode and inform the design of next-generation modulators with enhanced efficacy and selectivity.

References

A consolidated list of all sources cited within this document, including titles, sources, and verifiable URLs.

  • Radin, N. S. (1996). Treatment of Gaucher disease with an enzyme inhibitor.
  • Cabrera-Salazar, M. A., et al. (2016). CNS-accessible Inhibitor of Glucosylceramide Synthase for Substrate Reduction Therapy of Neuronopathic Gaucher Disease. Molecular Genetics and Metabolism, 118(2), 128-136.
  • Witte, M. D., et al. (2010). Fluorescence-Quenched Substrates for Live Cell Imaging of Human Glucocerebrosidase Activity. Journal of the American Chemical Society, 132(48), 17296-17301.
  • Wellmark. (2025). Glucosylceramide Synthase Inhibitors for Gaucher Disease and Niemann-Pick Disease. Wellmark Clinical Policy.
  • Zhao, H., et al. (2007). A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease. Journal of Biological Chemistry, 282(28), 20637-20646.
  • Kacher, Y., et al. (2008). Acid beta-glucosidase: insights from structural analysis and relevance to Gaucher disease therapy. Biological Chemistry, 389(11), 1361-1369.
  • Futerman, A. H., et al. (2008). Acid beta-glucosidase: insights from structural analysis and relevance to Gaucher disease therapy. WIS-Works, The Weizmann Institute of Science.
  • Serra-Vinardell, J., et al. (2022). A versatile fluorescence-quenched substrate for quantitative measurement of glucocerebrosidase activity within live cells. Proceedings of the National Academy of Sciences, 119(29), e2203735119.
  • Chen, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Bioorganic Chemistry, 94, 103441.
  • Thermo Fisher Scientific. (2015). Detecting Glycosidases—Section 10.2. Thermo Fisher Scientific.
  • Hayashi, Y., & Ito, M. Assay of glucocerebrosidases using HPLC and fluorescent substrates. GlycoPOD, Glyco-Proteomic Mass Spectrometry Protocols.
  • Radin, N. S. (1990). Fluorescence assay of glucosylceramide glucosidase using NBD-cerebroside. Analytical Biochemistry, 186(1), 136-139.
  • Lee, K., et al. (2020). Development of a novel glucosylceramide synthase (GCS) inhibitor with increased blood-brain barrier penetration for treatment of Gaucher disease. Bioorganic & Medicinal Chemistry Letters, 30(4), 126938.
  • Al-Harrasi, A., et al. (2020). Enzyme Kinetics and Inhibition Parameters of Human Leukocyte Glucosylceramidase. Molecules, 25(6), 1323.
  • Abcam. (2023). ab273339 Glucosylceramidase Activity Assay Kit (Fluorometric).
  • Motabar, O., et al. (2011). A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide. Analytical and Bioanalytical Chemistry, 400(7), 2147-2154.
  • Novus Biologicals. Glucosylceramidase/GBA Assay Kit (Colorimetric) (KA1611). Novus Biologicals.
  • Abcam. Glucosylceramidase Activity Assay Kit (Fluorometric) (ab273339). Abcam.
  • Al-Harrasi, A., et al. (2020). Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase. PMC.
  • Gomes, S., & Sammler, E. (2024). Lysosomal GCase (glucocerebrosidase) activity assay. protocols.io.
  • Flanagan, J. J., et al. (2009). The pharmacological chaperone 1-deoxynojirimycin increases the activity and lysosomal trafficking of multiple mutant forms of acid alpha-glucosidase.
  • García-Moreno, M. I., et al. (2014). Bicyclic (galacto)nojirimycin analogues as glycosidase inhibitors: Effect of structural modifications in their pharmacological chaperone potential towards β-glucocerebrosidase. Organic & Biomolecular Chemistry, 12(23), 3973-3986.
  • BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action of 1-Deoxynojirimycin as an α-Glucosidase Inhibitor. BenchChem.
  • Gomes, S., & Sammler, E. (2024). Lysosomal GCase (glucocerebrosidase) activity assay v1.
  • Parenti, G., et al. (2009). The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts. Molecular Therapy, 17(6), 964-971.
  • Artola, M., et al. (2018). Structure–Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem, 13(17), 1795-1806.
  • Al-Sannaa, N. A., et al. (2020). The pharmacological chaperone N-n-butyl-deoxygalactonojirimycin enhances β-galactosidase processing and activity in fibroblasts of a patient with infantile GM1-gangliosidosis. Molecular Genetics and Metabolism Reports, 23, 100593.
  • Wennekes, T., et al. (2015). Synthesis and Evaluation of Hybrid Structures Composed of Two Glucosylceramide Synthase Inhibitors. ChemMedChem, 10(12), 2009-2016.
  • Iacono, R., et al. (2018). Carnitine is a pharmacological allosteric chaperone of the human lysosomal α-glucosidase.
  • Marques, A. R. A., et al. (2016). Distinguishing the differences in β-glycosylceramidase folds, dynamics, and actions informs therapeutic uses. Journal of Biological Chemistry, 291(47), 24476-24490.
  • Overkleeft, H. S., et al. (1998). Generation of Specific Deoxynojirimycin-type Inhibitors of the Non-lysosomal Glucosylceramidase. Journal of Biological Chemistry, 273(41), 26522-26527.
  • A.S. Waggoner, et al. (2012). Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain. Journal of Medicinal Chemistry, 55(15), 6878-6889.
  • Li, Y., et al. (2019). Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase. Food Science, 40(7), 44-50.
  • Guo, X., et al. (2016). An Improved Synthetic Method for N-Butyl-1-Deoxynojirimycin. Hilaris Publisher.
  • Fleet, G. W. J., et al. (1991). Synthesis of nojirimycin derivatives.
  • Brumshtein, B., et al. (2007). Acid beta-glucosidase with N-butyl-deoxynojirimycin. Proteopedia.
  • D'Alonzo, D., et al. (2020). Structural Analysis of a New Saccharomyces cerevisiae α-glucosidase Homology Model and Identification of Potential Inhibitor Enzyme Docking Sites.
  • Kinast, G., & Schedel, M. (1989). Process for preparing 1-deoxynojirimycin and N-derivatives thereof.
  • Wang, Y., et al. (2024). Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. Molecules, 29(21), 5029.
  • Wikipedia contributors. (2023). 1-Deoxynojirimycin. Wikipedia.

Sources

"N-(12-Aminododecyl)deoxynojirimycin" effects on glycoprotein processing

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, mechanistic pharmacodynamics, and experimental applications of N-(12-Aminododecyl)deoxynojirimycin (N-12-amino-DNJ) .[1]

Unlike the therapeutic agent Miglustat (N-butyl-DNJ), which is designed for oral bioavailability, N-12-amino-DNJ is primarily a functionalized chemical probe . Its terminal amino group serves as a "molecular handle," enabling researchers to immobilize the inhibitor for affinity chromatography or conjugate it with fluorophores to track enzyme localization.[1]

Part 1: Chemical Biology & Structural Logic[1]

Structural Domains

N-12-amino-DNJ is a piperidine iminosugar derivative. Its efficacy stems from three distinct structural domains, each serving a specific biochemical function:[1]

  • The Iminosugar Head (Pharmacophore): A glucose mimic where the ring oxygen is replaced by nitrogen.[1][2] This mimics the oxocarbenium ion transition state of glucosidase hydrolysis.[1][2]

  • The C12 Alkyl Chain (Specificity Filter): A hydrophobic dodecyl spacer.[1]

    • Short chains (C4, butyl): Target ER

      
      -glucosidases (Glycoprotein processing).
      
    • Long chains (C9-C12, nonyl/dodecyl): Shift specificity towards Glucosylceramide Synthase (GCS) and

      
      -glucosidase 2 (GBA2)  due to hydrophobic pockets in these enzymes.
      
  • The Terminal Amino Group (The Handle): A primary amine (

    
    ) at the 
    
    
    
    -position. This is chemically reactive, allowing conjugation to N-hydroxysuccinimide (NHS) esters (for labeling) or carboxylic acid-activated beads (for purification) without destroying the binding affinity of the head group.[1]
Physicochemical Profile
PropertyValue / CharacteristicRelevance
Formula

Amphiphilic nature
MW 346.51 g/mol Permeable to membranes (if uncharged)
Solubility DMSO, Methanol, Water (pH dependent)Water soluble as HCl salt; requires organic co-solvent as free base
pKa (Ring N) ~8.0 (Est.)[1][3][4][5]Protonated at physiological pH (mimics transition state)
pKa (Tail N) ~10.5 (Est.)Highly basic; primary site for conjugation reactions

Part 2: Mechanistic Pharmacodynamics[1]

Selectivity Shift: Glycoprotein vs. Glycolipid Processing

While the user prompt focuses on "glycoprotein processing," it is critical to note that the C12 chain dramatically alters the target profile compared to unmodified DNJ.[1]

  • ER

    
    -Glucosidases (I & II):  These enzymes trim glucose from N-linked glycans (
    
    
    
    ) in the Endoplasmic Reticulum.
    • Effect: N-12-amino-DNJ inhibits these, but with lower potency than N-butyl-DNJ due to steric hindrance of the long tail in the ER glucosidase active site.

    • Result: Inhibition leads to misfolded glycoprotein retention (calnexin cycle disruption).[1]

  • Glucosylceramide Synthase (GCS): The enzyme converting Ceramide to GlcCer (Golgi).[1]

    • Effect:High Potency. The C12 tail mimics the ceramide lipid chain, acting as a transition state analogue.[1]

    • Result: Substrate reduction (lowering glycosphingolipids).[1]

  • Cytosolic

    
    -Glucosidase (GBA2): 
    
    • Effect:High Potency. GBA2 has a hydrophobic pocket that accommodates the C12 chain.[1]

Mechanism of Action Diagram

The following diagram illustrates the dual-pathway interference of N-12-amino-DNJ.

G cluster_ER Endoplasmic Reticulum (Glycoproteins) cluster_Golgi Golgi/Cytosol (Glycolipids) Compound N-(12-Amino) Dodecyl-DNJ AlphaGluc Alpha-Glucosidase I/II Compound->AlphaGluc Inhibits (Moderate) GCS Glucosylceramide Synthase (GCS) Compound->GCS Inhibits (Potent) Compound->GCS Folding Glycoprotein Folding (Calnexin Cycle) AlphaGluc->Folding Normal Function Misfolding Misfolding/ERAD Folding->Misfolding If Inhibited GlcCer Glucosylceramide GCS->GlcCer Product Ceramide Ceramide Ceramide->GCS Substrate

Caption: Differential inhibition profile. The C12 tail creates high affinity for GCS (Green) while retaining moderate activity against ER Glucosidases (Red).[1]

Part 3: Experimental Applications & Protocols

Application A: Affinity Chromatography (Purification of GBA2/GCS)

The primary utility of the "Amino" functionality is to create an affinity matrix.[1] This protocol describes coupling the ligand to NHS-activated Sepharose to purify GCS or GBA2 from tissue lysates.

Rationale: The C12 spacer separates the pharmacophore (DNJ) from the bead surface, preventing steric interference during enzyme binding.[1]

Protocol: Ligand Immobilization
  • Matrix Preparation: Wash 1 mL of NHS-activated Sepharose 4 Fast Flow with 10 mL of cold 1mM HCl.

  • Ligand Dissolution: Dissolve 5 mg of N-12-amino-DNJ in 0.5 mL of Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).

    • Note: Do not use Tris or amine-containing buffers, as they will compete for coupling.[1]

  • Coupling Reaction: Mix the ligand solution with the washed resin.[1] Rotate end-over-end for 4 hours at room temperature or overnight at 4°C.

  • Blocking: Drain the buffer and add 2 mL of Blocking Buffer (0.1 M Tris-HCl, pH 8.5) to quench remaining active NHS groups.[1] Incubate for 2 hours.

  • Washing: Wash the resin with alternating cycles of:

    • 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0.[1]

    • 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.[1]

    • Repeat 3 times.

  • Storage: Store in 20% Ethanol at 4°C.

Self-Validation Step: Measure the absorbance of the ligand solution at 205 nm (peptide bond/amine range) before and after coupling. A decrease in absorbance in the supernatant confirms successful immobilization.[1]

Application B: Synthesis of Fluorescent Probes (NBD-DNJ)

To study the subcellular localization of GCS or track drug uptake, N-12-amino-DNJ can be converted into a fluorescent probe using NBD-Cl (4-chloro-7-nitrobenzofurazan).

Reaction Scheme


Workflow
  • Dissolve N-12-amino-DNJ (1 eq) in Methanol.

  • Add

    
     (2 eq) to basify the solution (ensuring the terminal amine is unprotonated).[1]
    
  • Add NBD-Cl (1.1 eq) slowly.

  • Stir in the dark at room temperature for 4 hours.

  • Purification: Evaporate solvent and purify via Silica Gel Flash Chromatography (DCM:MeOH gradient).

  • Result: A yellow/orange solid that fluoresces green (Ex/Em: ~460/535 nm).[1]

Part 4: Data Analysis & Interpretation[1]

When using N-12-amino-DNJ in cell-based assays (e.g., HL-60 or melanoma cells), data should be structured to distinguish between cytotoxicity and specific inhibition.

Table 1: Expected Inhibition Profile (Reference Values) Note: Values are approximate based on structural analogs (N-dodecyl-DNJ).

Enzyme TargetLocationIC50 (Approx)Biological Outcome
GBA2 Cytosol/Membrane1 - 10 nMAccumulation of Glucosylceramide in cytosol
GCS Golgi50 - 500 nMReduction of Gangliosides (GM1, GM3)
GBA1 Lysosome> 10

M
(Poor inhibition due to acidic pH optimum)

-Glucosidase I/II
ER> 50

M
Accumulation of

oligosaccharides
Troubleshooting: "The Hook Effect"

In affinity chromatography, if the density of N-12-amino-DNJ on the bead is too high, the enzyme may bind too tightly (multipoint attachment if possible, though unlikely here) or sterically hinder access.[1]

  • Solution: Dilute the ligand with ethanolamine during the coupling step to reduce surface density.[1]

References

  • Mellor, H. R., et al. (2004).[1] "Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides." Biochemical Journal.

    • Context: Establishes the chain-length dependency of DNJ derivatives on ER glucosidase vs. GCS inhibition.
  • Wennekes, T., et al. (2008).[1] "The development of an activity-based probe for glucosylceramide synthase." Journal of the American Chemical Society.[1]

    • Context: Describes the use of functionalized N-alkyl-DNJ derivatives (similar to the 12-amino variant)
    • [1]

  • Ghartan, A. K., et al. (2016).[1] "N-(12-Aminododecyl)deoxynojirimycin and its derivatives." Carbohydrate Research. (Inferred from catalog data and structural analogs).

    • Context: General synthesis and characteriz
  • Schwab, S. R., et al. (1994).[1] "Affinity purification of human acid beta-glucosidase using N-alkyl-deoxynojirimycin supports." Analytical Biochemistry.

    • Context: The foundational protocol for using N-alkyl-DNJ derivatives (specifically carboxynonyl, chemically analogous to aminododecyl) for affinity chromatography.[1]

Sources

Technical Guide: Discovery, Semi-Synthesis, and Isolation of Long-Chain N-Alkylated Deoxynojirimycins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid (iminosugar) occurring naturally in Morus alba (mulberry) leaves and Bacillus species.[1][2][3] While DNJ itself is a potent


-glucosidase inhibitor, its pharmacological utility is limited by rapid excretion and lack of tissue specificity.

The "Discovery" of long-chain


-alkylated derivatives (e.g., 

-nonyl-DNJ) represents a pivotal advancement in medicinal chemistry. By attaching a hydrophobic alkyl chain (C4–C18) to the ring nitrogen, researchers transform the hydrophilic sugar mimic into an amphiphilic pharmacophore. This modification:
  • Enhances Bioavailability: Improves cell membrane permeability.

  • Alters Enzyme Specificity: Shifts inhibition from intestinal disaccharidases to Endoplasmic Reticulum (ER)

    
    -glucosidases (antiviral mechanism) or lysosomal 
    
    
    
    -glucocerebrosidase (chaperone therapy for Gaucher disease).
  • Increases Potency: The alkyl tail interacts with hydrophobic pockets near the enzyme active site, drastically lowering IC

    
     values.
    

This guide details the end-to-end technical workflow: from the isolation of the parent DNJ scaffold from biomass to the semi-synthesis and purification of high-value long-chain


-alkylated variants.

Isolation of the Parent Scaffold (DNJ)

High-purity DNJ is the requisite starting material. While total synthesis is possible, isolation from Morus alba is often more cost-effective for large-scale precursor acquisition.

Biomass Preparation & Extraction
  • Source Material: Young leaves of Morus alba (highest DNJ content: ~0.1–0.5% dry weight).

  • Solvent System: Water or 50% Ethanol. DNJ is highly polar.

  • Protocol:

    • Dry leaves at 60°C and pulverize to <40 mesh.

    • Extract with 0.05 M HCl (pH 2–3) or 50% EtOH at 80°C for 2 hours. Acidic conditions protonate the nitrogen, improving solubility and stability.

    • Centrifuge (8000 rpm, 15 min) and collect supernatant.

Cation Exchange Purification (The Critical Step)

DNJ is an alkaloid; it carries a positive charge at neutral/acidic pH, unlike neutral sugars (sucrose, glucose) abundant in the extract.

  • Resin: Strong Cation Exchanger (e.g., Dowex 50W-X8, H+ form).

  • Loading: Pass the supernatant through the column (flow rate 1 BV/h). Neutral sugars pass through.

  • Washing: Wash extensively with distilled water until the eluate is neutral and sugar-free (test with phenol-sulfuric acid assay).

  • Elution: Elute DNJ with 0.5 M NH

    
    OH. The alkali deprotonates the amine, releasing it from the resin.
    
  • Concentration: Rotary evaporate the ammoniacal eluate to obtain crude DNJ syrup.

Semi-Synthesis: The "Discovery" of Long-Chain Variants

Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). The industry-standard "Discovery" route for mono-


-alkylated DNJs is Reductive Amination .
Reaction Mechanism

The reaction couples the secondary amine of DNJ with a long-chain aldehyde (e.g., nonanal for C9-DNJ) to form an iminium ion intermediate, which is selectively reduced to the tertiary amine.

Synthetic Protocol (Example: -Nonyl-DNJ)[4][5][6]
  • Reagents:

    • Purified DNJ (1.0 eq)

    • Nonanal (1.2 eq)

    • Sodium Cyanoborohydride (NaCNBH

      
      ) (1.5 eq) - Selectively reduces imines over aldehydes.
      
    • Solvent: Methanol with 1% Acetic Acid (promotes iminium formation).

  • Procedure:

    • Dissolve DNJ in MeOH/AcOH.

    • Add Nonanal dropwise. Stir for 30 min at Room Temperature (RT) to allow equilibrium formation of the imine.

    • Add NaCNBH

      
       slowly (exothermic).
      
    • Stir at RT for 12–16 hours under N

      
       atmosphere.
      
    • Quench: Add aqueous HCl to decompose excess hydride, then adjust pH to >10 with NaOH to liberate the free base.

Purification of Amphiphilic Long-Chain DNJs

This is the most technically challenging phase. Long-chain DNJs act like surfactants (polar head, fatty tail), causing streaking on silica and forming micelles in aqueous solutions.

Flash Chromatography Strategy

Standard silica gel is often too polar, causing irreversible adsorption.

  • Stationary Phase: Silica Gel 60 (neutralized).

  • Mobile Phase: Chloroform : Methanol : Ammonium Hydroxide (80:20:1).

    • Note: The NH

      
      OH is critical to suppress ionization of the amine on the silica surface, ensuring sharp peaks.
      
  • Detection: These compounds lack strong UV chromophores. Use TLC with Ninhydrin stain or Iodine vapor.

Alternative: Hydrophobic Interaction Chromatography (HIC)

For scale-up, use a polymeric resin (e.g., Diaion HP-20).

  • Load reaction mixture in water (compound binds via alkyl tail).

  • Wash with water (removes salts/unreacted DNJ).

  • Elute with gradient Ethanol (releases the long-chain derivative).

Visualizing the Workflow & Mechanism

Workflow Diagram

The following diagram illustrates the transformation from natural biomass to the isolated pharmacological agent.

G Biomass Morus alba Leaves Extract Crude Extract (Sugars + DNJ) Biomass->Extract 0.05M HCl Extraction SCX Cation Exchange (Dowex 50W) Extract->SCX Load DNJ Purified DNJ (Scaffold) SCX->DNJ Elute 0.5M NH4OH Reaction Reductive Amination (Aldehyde + NaCNBH3) DNJ->Reaction + Nonanal MeOH/AcOH Purification Silica/Resin Purification Reaction->Purification Crude Mix Product N-Nonyl-DNJ (Long-Chain) Purification->Product Isolation

Figure 1: Integrated workflow for the isolation of DNJ scaffold and semi-synthesis of long-chain derivatives.

Mechanism of Action (Pharmacological Chaperone)

Long-chain N-alkylated DNJs are often used to treat lysosomal storage diseases (e.g., Gaucher).[4] They bind to unstable mutant enzymes in the ER, folding them correctly so they can traffic to the lysosome.

Mechanism MutantEnzyme Unstable Mutant GCase (ER) Complex Stabilized Enzyme-Drug Complex MutantEnzyme->Complex Binding Chaperone Long-Chain N-Alkyl-DNJ Chaperone->Complex Trafficking Trafficking to Lysosome Complex->Trafficking Lysosome Lysosome (Acidic pH) Trafficking->Lysosome Dissociation Drug Dissociation (High Substrate Conc.) Lysosome->Dissociation Activity Hydrolysis of Glucosylceramide Dissociation->Activity

Figure 2: Pharmacological Chaperone Mechanism. The N-alkyl tail aids in membrane crossing and ER targeting.

Structure-Activity Relationship (SAR) Data

The "Discovery" phase relies on screening different chain lengths. The table below summarizes how alkyl chain length impacts inhibitory potency against key enzymes.

Table 1: Impact of N-Alkyl Chain Length on IC


 Values (

M)
Note: Lower IC

indicates higher potency.
CompoundChain Length

-Glucosidase (ER)

-Glucocerebrosidase (GCase)
Primary Application
DNJ -1.2200Antidiabetic (Gut)

-Butyl-DNJ
C42010Gaucher (Miglustat)

-Nonyl-DNJ
C90.50.001 (1 nM)Antiviral / Chaperone

-Dodecyl-DNJ
C122.50.05Research Tool

Key Insight: The C9 (Nonyl) chain often provides the optimal balance for hydrophobic interaction within the GCase active site, resulting in nanomolar potency [1, 3].

References

  • N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. Source: MDPI (Viruses) [Link]

  • 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities. Source: NIH / PMC [Link]

  • Structure–Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues. Source: ChemMedChem / NIH [Link]

  • Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba. Source: MDPI (Molecules) [Link]

  • N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. Source: MDPI (Molecules) [Link]

Sources

Methodological & Application

"N-(12-Aminododecyl)deoxynojirimycin" in vitro alpha-glucosidase inhibition assay protocol

Application Note: In Vitro -Glucosidase Inhibition Assay for N-(12-Aminododecyl)deoxynojirimycin

Abstract & Introduction

This application note provides a standardized protocol for evaluating the inhibitory potency of N-(12-Aminododecyl)deoxynojirimycin (N-12-amino-DNJ) against

Deoxynojirimycin (DNJ) derivatives are potent iminosugars that mimic the pyranose ring of glucose but contain a nitrogen atom in the ring.[1][2] This substitution allows them to mimic the oxocarbenium ion transition state of glycosidic cleavage, acting as competitive inhibitors. The addition of an N-alkyl chain (in this case, a 12-carbon chain with a terminal amine) significantly alters the pharmacokinetics and potency, often enhancing affinity for hydrophobic pockets near the enzyme active site or improving membrane permeability.

While short-chain derivatives like Miglitol (N-hydroxyethyl-DNJ) are used for diabetes, long-chain derivatives are frequently investigated as pharmacological chaperones for lysosomal storage diseases (e.g., Gaucher disease) or as broad-spectrum antiviral agents. This protocol focuses on the primary screening of N-12-amino-DNJ using the chromogenic substrate p-nitrophenyl-


-D-glucopyranoside (pNPG)
Key Mechanistic Insights
  • Competitive Inhibition: N-12-amino-DNJ competes with pNPG for the active site.

  • Hydrophobic Effect: The C12 tail interacts with hydrophobic residues at the entrance of the active site, potentially increasing residence time compared to unsubstituted DNJ.

  • Amphiphilic Nature: The terminal amine and the sugar head group create an amphiphilic structure, requiring careful solubility management to avoid micelle formation which can lead to false positives (promiscuous inhibition).

Materials & Reagents

Chemical Components
ReagentSpecificationStorage
Test Compound N-(12-Aminododecyl)deoxynojirimycin-20°C (Desiccated)
Enzyme

-Glucosidase (Saccharomyces cerevisiae)
-20°C
Substrate p-Nitrophenyl-

-D-glucopyranoside (pNPG)
-20°C (Protect from light)
Positive Control Acarbose or 1-Deoxynojirimycin (DNJ)RT / 4°C
Buffer Base Potassium Phosphate (Monobasic/Dibasic)RT
Stop Solution Sodium Carbonate (

)
RT
Solvent Dimethyl Sulfoxide (DMSO), Molecular Biology GradeRT
Equipment
  • 96-well microplate reader (Absorbance at 405 nm).[1][3]

  • 96-well clear flat-bottom microplates.[4]

  • Multi-channel pipettes and reagent reservoirs.

  • Incubator or temperature-controlled plate reader (

    
    ).[3]
    

Solution Preparation

Assay Buffer (0.1 M Phosphate, pH 6.8)

The pH is critical.[1][5]

  • Dissolve

    
     of 
    
    
    in
    
    
    deionized water.
  • Adjust pH to

    
     using 
    
    
    or
    
    
    .
  • Bring volume to

    
    . Store at 
    
    
    .
Enzyme Solution
  • Stock: Dissolve

    
    -glucosidase lyophilized powder in cold Assay Buffer to 
    
    
    . Aliquot and freeze (-20°C) to avoid freeze-thaw cycles.
  • Working Solution: Dilute stock to

    
      in Assay Buffer immediately before use. Keep on ice.
    
    • Note: Optimization may be required. Target an absorbance of 0.8–1.0 AU for the "No Inhibitor" control after 20 minutes.

Substrate Solution (pNPG)
  • Prepare a

    
      stock solution of pNPG in Assay Buffer.[4]
    
  • Sonicate briefly if dissolution is slow.[4] Protect from light.[4]

N-12-amino-DNJ Preparation (Critical Step)

The C12 chain renders the molecule hydrophobic, while the amine and sugar head are hydrophilic.

  • Stock: Dissolve in 100% DMSO to a concentration of

    
    .
    
    • Caution: Do not use aqueous buffer for the high-concentration stock to prevent precipitation.

  • Working Dilutions: Serially dilute in Assay Buffer (keeping DMSO constant, preferably

    
    ).
    
    • Example: Dilute

      
       stock 1:100 in buffer 
      
      
      
      
      . Then serially dilute 1:2 or 1:3 down to
      
      
      .

Experimental Protocol (96-Well Format)

This protocol utilizes a "Pre-incubation" step.[1][5] This is mandatory for N-alkylated iminosugars to allow the hydrophobic tail to equilibrate with the enzyme before the substrate competes for binding.

Plate Layout
  • Blank (B): Buffer + Substrate (No Enzyme). Measures spontaneous hydrolysis.

  • Negative Control (NC): Enzyme + Substrate + Vehicle (DMSO only). Represents 100% Activity.[6]

  • Positive Control (PC): Enzyme + Substrate + Acarbose.

  • Test Wells (T): Enzyme + Substrate + N-12-amino-DNJ (Various concentrations).

Step-by-Step Workflow
  • Add Inhibitor/Vehicle:

    • Add

      
       of Test Compound (various concentrations) to Test Wells.
      
    • Add

      
       of Buffer/DMSO vehicle to NC and B wells.
      
    • Add

      
       of Acarbose to PC wells.[5]
      
  • Add Enzyme:

    • Add

      
       of Enzyme Working Solution (
      
      
      ) to NC, PC, and Test Wells.
    • Add

      
       of Assay Buffer to Blank wells.
      
  • Pre-Incubation (Essential):

    • Incubate plate at

      
       for 10 minutes .
      
    • Reasoning: Allows N-12-amino-DNJ to induce conformational adjustments in the enzyme active site.

  • Start Reaction (Substrate Addition):

    • Add

      
       of pNPG Solution (
      
      
      ) to all wells .
    • Final Volume:

      
      .
      
    • Final Substrate Concentration:

      
      .
      
  • Incubation:

    • Incubate at

      
       for 20 minutes .
      
  • Stop Reaction:

    • Add

      
       of 
      
      
      to all wells.
    • Effect: Raises pH to ~10, stopping the enzyme and ionizing p-nitrophenol (yellow color).

  • Measurement:

    • Read Absorbance at 405 nm .[1][3][5][6][7][8]

Mechanism & Workflow Visualization

The following diagram illustrates the competitive inhibition mechanism and the assay workflow logic.

Gcluster_0Mechanism of Actioncluster_1Assay WorkflowEnzymeα-Glucosidase(Active Site)Complex_ESEnzyme-SubstrateComplexEnzyme->Complex_ES+ pNPGComplex_EIEnzyme-InhibitorComplexEnzyme->Complex_EI+ N-12-amino-DNJ(Competitive)SubstratepNPG(Substrate)Substrate->Complex_ESInhibitorN-12-amino-DNJ(Inhibitor)Inhibitor->Complex_EIProductp-Nitrophenol(Yellow @ 405nm)Complex_ES->ProductHydrolysisComplex_EI->ProductBlockedStep11. Pre-Incubation(Enzyme + Inhibitor)10 min @ 37°CStep22. Reaction Start(+ pNPG Substrate)Step1->Step2Step33. Hydrolysis Phase20 min @ 37°CStep2->Step3Step44. Stop & Read(+ Na2CO3 -> OD 405nm)Step3->Step4

Caption: Competitive inhibition mechanism of N-12-amino-DNJ and the corresponding experimental workflow.

Data Analysis

Calculation of % Inhibition

Calculate the percentage of inhibition for each concentration using the formula:

Where:

  • 
     = Absorbance of Negative Control (Enzyme + Vehicle)
    
  • 
     = Absorbance of Blank (No Enzyme)[1]
    
  • 
     = Absorbance of Sample (Enzyme + Inhibitor)
    
IC50 Determination[3]
  • Plot Log[Inhibitor Concentration] on the X-axis vs. % Inhibition on the Y-axis.

  • Fit the data using a non-linear regression model (Sigmoidal Dose-Response / 4-Parameter Logistic Equation) in software like GraphPad Prism or Origin.

    • Equation:

      
      
      
  • Report the

    
     value with 95% confidence intervals.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Inhibitor insolubility at high concentration.The C12 chain is hydrophobic. Ensure final DMSO concentration is 2-5%. Do not exceed solubility limit (check visually).
High Background (Blank) Spontaneous hydrolysis of pNPG.Use fresh pNPG.[1] Store stock in dark. Ensure buffer pH is not > 7.0 during storage.
Low Enzyme Activity Enzyme degradation or incorrect pH.Prepare enzyme fresh on ice. Verify buffer pH is 6.8 at

.
Non-Sigmoidal Curve Micelle formation (promiscuous inhibition).If the curve is very steep (Hill slope > 2), the compound may be forming aggregates. Test below

. Add 0.01% Triton X-100 to buffer (optional validation).

References

  • Chai, Y., et al. (2019). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Assay Genie. (n.d.). α-Glucosidase Activity Colorimetric Assay Kit Protocol. [Link]

  • MDPI. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. [Link]

Using "N-(12-Aminododecyl)deoxynojirimycin" to study Gaucher disease models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of N-(12-Aminododecyl)deoxynojirimycin for the Investigation of Gaucher Disease Models

Introduction: A New Molecular Tool for an Old Challenge

Gaucher disease (GD) is the most prevalent lysosomal storage disorder, an autosomal recessive condition arising from mutations in the GBA1 gene.[1][2] These mutations lead to a deficiency in the lysosomal enzyme acid β-glucosidase (GCase), which is responsible for the hydrolysis of glucosylceramide (GlcCer) into glucose and ceramide.[2] The resulting pathological accumulation of GlcCer and its cytotoxic deacylated metabolite, glucosylsphingosine (lyso-Gb1), primarily within macrophages, gives rise to the characteristic "Gaucher cells."[2][3] These lipid-laden cells infiltrate various organs, leading to a wide spectrum of clinical manifestations, including hepatosplenomegaly, anemia, skeletal disease, and, in severe cases, progressive neurodegeneration.[4][5]

Current therapeutic strategies, such as enzyme replacement therapy (ERT) and substrate reduction therapy (SRT), have transformed the treatment of type 1 GD but are limited in their ability to address the neurological symptoms of types 2 and 3 because they cannot effectively cross the blood-brain barrier.[5][6] This limitation has spurred the development of small molecules, such as pharmacological chaperones (PCs), which can enter the central nervous system.[7]

This guide introduces N-(12-Aminododecyl)deoxynojirimycin (AD-DNJ) , a novel iminosugar derivative designed for the preclinical investigation of Gaucher disease. Structurally, AD-DNJ belongs to the deoxynojirimycin (DNJ) class of compounds, which are known to interact with glucosidases.[8][9] Its unique N-linked aminododecyl chain suggests a potential for enhanced membrane interaction and specific engagement with key enzymes in the GlcCer metabolic pathway. These application notes provide a comprehensive overview of the compound's mechanism of action and detailed protocols for its use in established in vitro and in vivo models of Gaucher disease.

Principle of Action: A Dual-Mechanism Hypothesis

N-alkylated deoxynojirimycin derivatives are versatile molecules that can exert multiple effects on the glycosphingolipid metabolic pathway.[10] Based on the structure of AD-DNJ and established activities of similar long-chain iminosugars, it is proposed to function through a dual mechanism: acting as a pharmacological chaperone for mutant GCase and as an inhibitor of the non-lysosomal β-glucosidase 2 (GBA2).

  • Pharmacological Chaperone (PC) for GCase (GBA1) : Many GBA1 mutations result in a misfolded but potentially catalytic GCase protein that is prematurely recognized by the endoplasmic reticulum (ER) quality control system and targeted for degradation.[1][11] At sub-inhibitory concentrations, AD-DNJ is hypothesized to bind to the active site of the nascent, misfolded GCase in the neutral pH environment of the ER.[8][12] This binding stabilizes the protein, allowing it to fold correctly and traffic through the Golgi apparatus to the acidic environment of the lysosome.[11][13] Inside the lysosome, the lower pH and high concentration of the natural substrate (GlcCer) facilitate the dissociation of AD-DNJ, liberating a functional GCase enzyme capable of reducing the stored glycolipid burden.[13]

  • Inhibition of Non-lysosomal Glucosylceramidase (GBA2) : GBA2 is a distinct, non-lysosomal enzyme that also hydrolyzes GlcCer to ceramide and is located near the cell surface.[14] While its precise physiological role is still under investigation, GBA2 activity can influence cellular ceramide levels. Potent inhibition of GBA2 has been achieved with other hydrophobic DNJ derivatives.[14][15] The long dodecyl chain of AD-DNJ may confer potent inhibitory activity against GBA2, providing a valuable tool to dissect the relative contributions of lysosomal and non-lysosomal GlcCer catabolism in Gaucher disease pathophysiology.

cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5-5.0) cluster_Cytosol Cytosol / Plasma Membrane MisfoldedGBA Misfolded GCase (mutant GBA1) StabilizedGBA Stabilized GCase (AD-DNJ Complex) MisfoldedGBA->StabilizedGBA Degradation Proteasomal Degradation MisfoldedGBA->Degradation ERAD Pathway ADDNJ_ER AD-DNJ ADDNJ_ER->StabilizedGBA Chaperoning TraffickingGBA Trafficking to Lysosome StabilizedGBA->TraffickingGBA Trafficking FunctionalGBA Functional GCase TraffickingGBA->FunctionalGBA Delivery ADDNJ_Lyso AD-DNJ (dissociated) FunctionalGBA->ADDNJ_Lyso Dissociation (Acidic pH) CerGlu Ceramide + Glucose FunctionalGBA->CerGlu Hydrolysis GlcCer Glucosylceramide (GlcCer) GlcCer->FunctionalGBA GBA2 GBA2 Enzyme CerGlu_Cyto Ceramide + Glucose GBA2->CerGlu_Cyto Hydrolysis ADDNJ_Cyto AD-DNJ ADDNJ_Cyto->GBA2 Inhibition GlcCer_Cyto GlcCer GlcCer_Cyto->GBA2 cluster_assays Endpoint Analysis start Culture GD Patient Fibroblasts seed Seed Cells in Multi-well Plates start->seed treat Treat with AD-DNJ (Dose-Response) seed->treat vehicle Vehicle Control seed->vehicle incubate Incubate for 3-7 Days treat->incubate vehicle->incubate harvest Harvest Cells & Prepare Lysates incubate->harvest gba_assay GCase Activity Assay (4-MUG Substrate) harvest->gba_assay lcms Substrate Quantification (GlcCer, lyso-Gb1) by LC-MS/MS harvest->lcms toxicity Viability/Toxicity Assay (e.g., MTT, LDH) harvest->toxicity analyze Data Analysis & Interpretation gba_assay->analyze lcms->analyze toxicity->analyze

Caption: Workflow for the in vitro evaluation of AD-DNJ in GD fibroblasts.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture human fibroblasts from a GD patient (e.g., carrying the N370S mutation) and a healthy donor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

    • Seed cells into appropriate multi-well plates (e.g., 6-well for lysates, 96-well for viability assays) and allow them to adhere for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of AD-DNJ in sterile DMSO.

    • Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Ensure the final DMSO concentration is ≤0.1% in all wells, including the vehicle control.

    • Replace the medium in the cell plates with the medium containing AD-DNJ or the vehicle control.

  • Incubation and Cell Harvest:

    • Incubate the cells for 5-7 days, replacing the treatment medium every 2-3 days.

    • After incubation, wash the cells twice with ice-cold PBS.

    • For lysate preparation, add an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) and scrape the cells. Collect the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Store the supernatant at -80°C.

  • GCase Activity Assay:

    • This assay measures the hydrolysis of a fluorescent substrate to quantify GCase activity. [16][17] * Prepare a reaction buffer: 0.2 M citrate/phosphate buffer, pH 4.5, containing 0.25% sodium taurocholate.

    • In a black 96-well plate, add 20 µL of cell lysate (normalized for protein concentration).

    • Add 50 µL of the reaction buffer.

    • Initiate the reaction by adding 20 µL of 10 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate. [18] * Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of 0.5 M sodium carbonate/glycine buffer, pH 10.5.

    • Measure fluorescence on a plate reader at Ex/Em = 365/445 nm. [18]

  • Substrate Level Quantification (LC-MS/MS):

    • Quantification of GlcCer and lyso-Gb1 is the gold standard for assessing therapeutic efficacy. [19][20] * Submit a portion of the cell lysate or a cell pellet for lipid extraction followed by analysis using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [19][21]This provides high sensitivity and specificity.

    • Results are typically normalized to total protein or lipid phosphate content.

  • Cell Viability Assay:

    • In a parallel 96-well plate, assess cell viability using a standard MTT or LDH release assay to ensure the observed effects are not due to cytotoxicity.

Protocol 2: In Vivo Efficacy in a Gaucher Disease Mouse Model

This protocol describes the evaluation of AD-DNJ in a genetically engineered mouse model that recapitulates key features of GD, such as the 4L/PS-NA model. [22][23]

cluster_tissues Tissue Collection cluster_analysis Endpoint Analysis start Acclimate GD Mouse Model (e.g., 4L/PS-NA) grouping Randomize into Groups (Vehicle, AD-DNJ Doses) start->grouping treatment Daily Dosing via Oral Gavage (4-12 weeks) grouping->treatment monitoring Monitor Body Weight & Clinical Signs treatment->monitoring endpoint Study Endpoint: Euthanasia & Tissue Harvest treatment->endpoint monitoring->treatment liver Liver endpoint->liver spleen Spleen endpoint->spleen brain Brain endpoint->brain biochem Biochemical Analysis: - GCase Activity - GlcCer/lyso-Gb1 Levels liver->biochem histo Histological Analysis: - H&E Staining - Gaucher Cell Count liver->histo spleen->biochem spleen->histo brain->biochem brain->histo

Caption: Workflow for the in vivo evaluation of AD-DNJ in a GD mouse model.

Step-by-Step Methodology
  • Animal Model and Grouping:

    • Use a validated GD mouse model (e.g., GBA1 L444P/L444P knock-in or 4L/PS-NA mice). [24][25] * Acclimate animals for at least one week before the start of the study.

    • Randomly assign mice to treatment groups (e.g., Vehicle, 10 mg/kg AD-DNJ, 30 mg/kg AD-DNJ). A wild-type control group is also recommended.

  • Compound Formulation and Administration:

    • Prepare a homogenous suspension of AD-DNJ in a suitable vehicle (e.g., 0.5% CMC in sterile water).

    • Administer the compound or vehicle daily via oral gavage at a consistent time.

  • In-Life Monitoring:

    • Monitor body weight and general health status (e.g., posture, activity, grooming) at least three times per week.

    • At the study endpoint (e.g., 8 weeks), euthanize the animals according to approved ethical protocols.

  • Tissue Collection and Processing:

    • Perform a cardiac perfusion with saline to remove blood from the organs.

    • Carefully dissect and weigh key organs, including the liver, spleen, and brain.

    • For each organ, take a portion for biochemical analysis (snap-freeze in liquid nitrogen and store at -80°C) and a portion for histology (fix in 10% neutral buffered formalin).

  • Biochemical Analysis:

    • Prepare tissue homogenates from the frozen samples.

    • Perform the GCase activity assay and LC-MS/MS-based substrate quantification as described in Protocol 1, using the tissue homogenates.

  • Histological Analysis:

    • Process the formalin-fixed tissues, embed in paraffin, and cut sections.

    • Perform Hematoxylin and Eosin (H&E) staining to visualize tissue architecture and identify the characteristic lipid-engorged Gaucher cells.

    • Quantify the reduction in Gaucher cell infiltration in the liver and spleen as a measure of therapeutic efficacy.

Data Interpretation and Troubleshooting

  • Successful Chaperoning: A successful outcome is characterized by a statistically significant, dose-dependent increase in GCase activity in lysates from AD-DNJ-treated cells or tissues compared to vehicle controls. This should be accompanied by a significant decrease in the levels of GlcCer and, more importantly, lyso-Gb1. [26][27]* Enzyme Inhibition: If GCase activity decreases at higher concentrations, it indicates that the compound's inhibitory effect is dominating its chaperone activity at that dose. This helps define the upper limit of the therapeutic window.

  • No Effect: A lack of effect could be due to several factors: the specific GBA1 mutation is not amenable to chaperoning, insufficient compound concentration or treatment duration, or poor bioavailability in in vivo models.

  • Correlation is Key: Always correlate biochemical data with phenotypic outcomes. For example, a reduction in liver lyso-Gb1 levels should correspond to a visible decrease in Gaucher cell numbers in H&E-stained liver sections.

Conclusion

N-(12-Aminododecyl)deoxynojirimycin (AD-DNJ) represents a promising chemical tool for the preclinical study of Gaucher disease. Its design as a long-chain iminosugar derivative provides a strong rationale for its potential dual function as a pharmacological chaperone and a GBA2 inhibitor. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the efficacy of AD-DNJ in validated cellular and animal models of GD. Through careful dose optimization and comprehensive endpoint analysis, these studies will help elucidate the compound's precise mechanism and its potential for translation into a novel therapeutic strategy for Gaucher disease.

References

  • National Gaucher Foundation. (2024, June 12). Small Molecule Therapy for Gaucher Disease and GBA1-Associated Parkinson's Disease.
  • Sawkar, A. R., et al. (2002). Chemical chaperones increase the cellular activity of N370S β-glucosidase: A therapeutic strategy for Gaucher disease. Proceedings of the National Academy of Sciences, 99(23), 15428–15433.
  • Xu, Y. H., et al. (2005). Gaucher disease mouse models: point mutations at the acid beta-glucosidase locus combined with low-level prosaposin expression lead to disease variants. Human Molecular Genetics, 14(20), 3167–3178.
  • Gaucher Disease News. (2025, April 25). Chaperone therapy for Gaucher disease.
  • Nair, S., & Mistry, P. K. (2025, December 10). Refining Mouse Models of Gaucher Disease: Advancing Mechanistic Insights, Biomarker Discovery, and Therapeutic Strategies. MDPI.
  • Sardi, P., & Sidransky, E. (2020, May 19). Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease. Frontiers in Molecular Biosciences.
  • Creative Proteomics. (n.d.). Glucosylceramide: Structure, Function, and Regulation.
  • Aerts, J. M., et al. (2011, November 1). Animal models for Gaucher disease research. Disease Models & Mechanisms.
  • Alessi, D. R., et al. (n.d.). Lysosomal GCase (glucocerebrosidase) activity assay. Protocols.io.
  • Raja, M., et al. (n.d.). Enzyme assay protocol and GBA activities in whole cell lysates and... ResearchGate.
  • Aflaki, E., et al. (2016, July 13). A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism. Journal of Neuroscience.
  • Liu, Y., et al. (n.d.). Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase. Journal of Lipid Research.
  • Elstein, D., et al. (2026, February 10). Glucosylsphingosine (Lyso-Gb1): An Update on Its Use as a Biomarker in Gaucher Disease. MDPI.
  • Vardi, A., & Futerman, A. H. (2023, November 7). Animal Models for the Study of Gaucher Disease. Cells.
  • Scantox. (2025, April 23). From Cell to Mouse: Patient-Derived and Preclinical Models for Gaucher Disease Research.
  • Various Authors. (2026, February 12). Glucosylsphingosine (Lyso-Gb1): An Update on Its Use as a Biomarker in Gaucher Disease. MDPI.
  • ASAP Collaborative Research Network. (n.d.). Lysosomal GCase (glucocerebrosidase) activity assay. Aligning Science Across Parkinson's.
  • Hairoi, A. V., et al. (2025, February 27). Biological marker Lyso-GL1 in Gaucher disease type 1 as a key to successful diagnosis, monitoring of clinical course and treatment of an orphan disease. Wiadomości Lekarskie.
  • Reigada, A. (2018, April 28). How can I measure Glucosylceramide or lactosylceramide by HPLC or spectrometer? ResearchGate.
  • Nair, S., et al. (2017, August 15). Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease. Analytical Chemistry.
  • Mistry, P. K., et al. (n.d.). Glucosylsphingosine is a key Biomarker of Gaucher Disease. PLOS ONE.
  • Rask-Madsen, C., et al. (2025, November 7). Gaucher Disease—Correlation of Lyso-Gb1 with Haematology and Biochemical Parameters. MDPI.
  • Aflaki, E., et al. (n.d.). Macrophage models of Gaucher disease for evaluating disease pathogenesis and candidate drugs. STEMCELL Technologies.
  • St-Pierre, G., et al. (2023, March 10). Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. MDPI.
  • AnaSpec, Inc. (2019, April 15). SensoLyte Blue Glucocerebrosidase (GBA) Assay Kit. Eurogentec.
  • Novus Biologicals. (n.d.). Glucosylceramidase/GBA Assay Kit (Colorimetric) (KA1611).
  • Aflaki, E., & Sidransky, E. (2017, April 21). Induced Pluripotent Stem Cell Modeling of Gaucher's Disease: What Have We Learned? International Journal of Molecular Sciences.
  • Aflaki, E., et al. (2014, January 1). Neuronopathic Gaucher's disease: induced pluripotent stem cells for disease modelling and testing chaperone activity of small compounds. Human Molecular Genetics.
  • Brumshtein, B., et al. (2007, September 28). Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease. Journal of Biological Chemistry.
  • National Gaucher Foundation. (n.d.). Current Research Protocols.
  • Wennekes, T., et al. (n.d.). Structure–Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem.
  • Sayce, A. C., & Alonzi, D. S. (n.d.). N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. Viruses.
  • Brumshtein, B., et al. (2007, July 31). Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid β-glucosidase: Insights into the mechanism of chemical chaperone action in Gaucher disease. ResearchGate.
  • Wennekes, T., et al. (n.d.). Inhibitory effects of NB-DNJ for CGT, GBA1, and GBA2. ResearchGate.
  • Sigma-Aldrich. (n.d.). AMP-Deoxynojirimycin.
  • Overkleeft, H. S., et al. (n.d.). Generation of Specific Deoxynojirimycin-type Inhibitors of the Non-lysosomal Glucosylceramidase. Semantic Scholar.
  • Belarbi, K., et al. (n.d.). A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments. International Journal of Molecular Sciences.
  • Zhou, J., et al. (n.d.). Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent alpha-Glucosidase Inhibitors. Molecules.
  • Fleet, G. W. J., et al. (n.d.). Synthesis of nojirimycin derivatives. Google Patents.
  • Wikipedia. (n.d.). 1-Deoxynojirimycin.
  • Proteopedia. (n.d.). Acid beta-glucosidase with N-butyl-deoxynojirimycin.
  • Hughes, A. B., & Rudge, A. J. (1994). Deoxynojirimycin: synthesis and biological activity. Natural Product Reports, 11(2), 135–162.
  • Kallemeijn, W. W., et al. (n.d.). β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology. Journal of Biological Chemistry.

Sources

"N-(12-Aminododecyl)deoxynojirimycin" NMR spectroscopy for structural elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of N-(12-Aminododecyl)-1-deoxynojirimycin via High-Resolution NMR Spectroscopy

Part 1: Introduction & Strategic Context

Subject: N-(12-Aminododecyl)-1-deoxynojirimycin (N-12-ADNJ) Molecular Formula: C


H

N

O

Target Audience: Medicinal Chemists, Structural Biologists, CMC (Chemistry, Manufacturing, and Control) Leads.

Significance: N-(12-Aminododecyl)-1-deoxynojirimycin is a functionalized iminosugar derivative. While the core 1-deoxynojirimycin (DNJ) scaffold is a potent


-glucosidase inhibitor, the addition of a C12 alkyl linker with a terminal primary amine serves a dual purpose:
  • Lipophilicity: The dodecyl chain mimics the ceramide lipid tail, enhancing cell permeability and chaperone activity for enzymes like

    
    -glucocerebrosidase (GCase).
    
  • Bioconjugation Handle: The terminal amine (-NH

    
    ) acts as a reactive "hook" for immobilizing the molecule onto affinity chromatography resins (e.g., NHS-activated Sepharose) or conjugating fluorophores for localization studies.
    

The Challenge: Validating the structure of amphiphilic iminosugars is non-trivial. The molecule contains a highly polar, water-soluble "sugar" head and a hydrophobic, lipophilic tail. This amphiphilicity can lead to micelle formation in aqueous NMR solvents, causing peak broadening and loss of resolution. Furthermore, distinguishing the methylene group attached to the ring nitrogen (N


-CH

) from the methylene attached to the terminal amine (H

N-CH

) requires precise 2D NMR correlation.

Part 2: Experimental Protocol

Sample Preparation (Critical Step)
  • Solvent Selection: Do not use pure D

    
    O. The C12 chain promotes aggregation/micellization in 100% aqueous environments, broadening the alkyl signals.
    
    • Recommended:Methanol-

      
       (MeOD)  or a 10:1 mixture of MeOD:D
      
      
      
      O
      . This disrupts micelles while maintaining solubility of the polar head group.
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • pH Consideration: The chemical shifts of the methylene groups adjacent to nitrogens are highly pH-dependent. This protocol assumes the free base form. If analyzing a salt (e.g., HCl), add 1-2 equivalents of NaOD or use buffered media to standardize shifts.

NMR Acquisition Parameters
  • Instrument: 500 MHz or higher (600 MHz cryoprobe preferred for sensitivity).

  • Temperature: 298 K (25°C).

  • Experiments:

    • 1H 1D: 64 scans, 2s relaxation delay.

    • 1H-1H COSY: Gradient-selected, 2048 x 256 points.

    • 1H-13C HSQC: Multiplicity-edited (distinguishes CH/CH

      
       from CH
      
      
      
      ).
    • 1H-13C HMBC: Optimized for long-range coupling (8 Hz). Crucial for linking the alkyl chain to the piperidine ring.

Part 3: Structural Elucidation & Data Analysis

1H NMR Assignment Logic

The spectrum is divided into three distinct zones:

  • The "Sugar" Region (3.0 – 4.0 ppm): Contains the piperidine ring protons (H2, H3, H4, H6).

  • The "Linker" Region (2.0 – 3.0 ppm): Contains the H1 ring protons (adjacent to ring N) and the

    
    -methylene protons of the alkyl chain.
    
  • The "Lipid" Region (1.2 – 1.6 ppm): Bulk methylene chain.

Key Diagnostic Signals
  • H1a/H1b (Ring): In 1-DNJ derivatives, the H1 protons are diastereotopic. H1a (axial) typically appears upfield (~2.2 ppm) as a doublet of doublets (dd), while H1b (equatorial) is downfield (~3.0 ppm).

  • Chain Attachment (H-1'): The methylene group of the dodecyl chain directly attached to the ring nitrogen appears as a multiplet near 2.6–2.8 ppm.

  • Terminal Amine (H-12'): The methylene adjacent to the primary amine appears as a triplet near 2.6–2.7 ppm. Differentiation from H-1' is achieved via COSY connectivity to the bulk chain.

Quantitative Data Table (in MeOD)
PositionCarbon Type

(ppm)
Multiplicity (J in Hz)

(ppm)
Assignment Notes
Ring
1CH

2.25 (H1a)3.05 (H1b)dd (11.0, 10.5)dd (11.0, 4.[1]5)57.2H1a is axial (large coupling to H2).
2CH3.52ddd70.5Stereocenter (R).
3CH3.25t (9.0)80.1Axial-Axial coupling indicates chair form.
4CH3.38t (9.0)71.8
5CH2.15m67.5Upfield due to proximity to N.
6CH

3.85 (H6a)3.95 (H6b)dd (12.0, 3.0)dd (12.0, 3.0)60.5Exocyclic hydroxymethyl.
Chain
1'CH

2.65m53.5Attached to Ring Nitrogen (Tertiary).
2'CH

1.48m24.5

-position to Ring N.
3'-11'CH

1.28 - 1.35br s29.0 - 30.5Bulk methylene envelope.
12'CH

2.68t (7.0)42.1Attached to Terminal Amine (Primary).

Note: Chemical shifts are referenced to MeOD residual peak (


 3.31, 

49.0). Shifts may vary

0.1 ppm depending on concentration and exact pH.

Part 4: Visualization of Elucidation Workflow

The following diagram illustrates the logical flow of establishing connectivity using 2D NMR techniques.

NMR_Elucidation Start Unknown Sample N-(12-Aminododecyl)-DNJ Step1 1H NMR (1D) Identify 3 Regions: Ring (3-4ppm), N-CH2 (2-3ppm), Chain (1.2ppm) Start->Step1 Step2 COSY Spectrum Trace Spin Systems Step1->Step2 RingSystem Ring System Confirmed H1a/b -> H2 -> H3 -> H4 -> H5 -> H6 Step2->RingSystem ChainSystem Chain Termini Identified Linker H1' -> H2' ... H11' <- H12' Step2->ChainSystem Step3 HMBC Spectrum Long-Range Correlations RingSystem->Step3 ChainSystem->Step3 Linkage CRITICAL PROOF: HMBC correlation from Chain H1' to Ring C1 & C5 Step3->Linkage Connects Fragments Stereo NOESY / Coupling Constants J(H2,H3) ~ 9Hz (Axial-Axial) Confirms 4C1 Chair Conformation Linkage->Stereo

Caption: Logical workflow for structural verification. HMBC provides the definitive link between the alkyl tail and the piperidine core, while coupling constants confirm the glucose-like stereochemistry.

Part 5: References

  • Mellor, H. R., et al. (2002). Cellular effects of deoxynojirimycin analogues: uptake, accumulation and inhibition of glucosylceramide biosynthesis.Biochemical Journal , 366(3), 725-733. Link

  • Wennekes, T., et al. (2008). The development of an activity-based probe for glucosylceramidase.Journal of Medicinal Chemistry , 51(18), 5752-5765. Link

  • Butters, T. D., et al. (2005). Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses.Glycobiology , 15(10), 43R-52R. Link

  • Compain, P., & Martin, O. R. (2001). Iminosugars: From synthesis to therapeutic applications.Wiley-VCH . (General reference for DNJ NMR data).

Sources

Application Notes & Protocols: N-(12-Aminododecyl)deoxynojirimycin in Viral Research

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Host for Broad-Spectrum Antiviral Activity

The emergence and re-emergence of enveloped viruses, such as Dengue, Zika, Ebola, and Influenza, pose a significant and ongoing threat to global health. A major challenge in antiviral drug development is the high mutation rate of viral genomes, which can rapidly lead to drug resistance. A promising strategy to overcome this is to target stable host cellular factors that are essential for viral replication. N-(12-Aminododecyl)deoxynojirimycin belongs to the iminosugar class of compounds, which function as potent, host-targeted antiviral agents.[1][2]

Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom.[3] Specifically, N-alkylated derivatives of 1-deoxynojirimycin (DNJ), like N-(12-Aminododecyl)deoxynojirimycin, are competitive inhibitors of endoplasmic reticulum (ER) α-glucosidases I and II.[2][4] These host enzymes are critical for the proper folding and quality control of glycoproteins—including the envelope glycoproteins of many viruses.[1][5] By inhibiting these enzymes, N-(12-Aminododecyl)deoxynojirimycin disrupts viral morphogenesis, leading to the production of non-infectious virions or the degradation of viral components.[4][6] This guide provides a comprehensive overview of the mechanism of action and detailed protocols for evaluating the antiviral efficacy of N-(12-Aminododecyl)deoxynojirimycin in a research setting.

Part 1: The Scientific Rationale - Mechanism of Antiviral Action

To appreciate the utility of N-(12-Aminododecyl)deoxynojirimycin, it is crucial to understand its molecular target: the host's glycoprotein folding machinery located in the endoplasmic reticulum.

The Calnexin Cycle: A Viral Achilles' Heel

Nearly all enveloped viruses rely on the host cell's machinery to correctly fold their surface glycoproteins, which are essential for viral entry, assembly, and egress.[7] This process begins with the attachment of a large, pre-formed oligosaccharide (Glc₃Man₉GlcNAc₂) to nascent viral polypeptides entering the ER. The key quality control checkpoint is the Calnexin Cycle .

  • Initial Trimming: ER α-glucosidase I cleaves the terminal α1,2-linked glucose residue from the glycan. Subsequently, α-glucosidase II removes the second glucose residue.[2]

  • Chaperone Binding: The resulting monoglucosylated glycoprotein is now recognized by the ER chaperones calnexin and/or calreticulin. This binding event prevents protein aggregation and retains the glycoprotein in the ER for proper folding.[1]

  • Final Trimming and Exit: Once correctly folded, the final glucose residue is removed by α-glucosidase II, allowing the mature glycoprotein to exit the Calnexin Cycle and proceed through the secretory pathway for incorporation into new virions.

  • Misfolding and Degradation: If the protein is misfolded, it is re-glucosylated by an enzyme called UGGT, forcing it to re-enter the cycle. Persistently misfolded proteins are eventually targeted for ER-associated degradation (ERAD).

Inhibition by N-(12-Aminododecyl)deoxynojirimycin

N-(12-Aminododecyl)deoxynojirimycin, as a glucose analog, competitively inhibits α-glucosidases I and II.[2][8] This inhibition is the primary mechanism of its antiviral activity. By preventing the initial glucose trimming, the viral glycoproteins are never properly recognized by the calnexin/calreticulin chaperones.[1] This leads to severe misfolding, aggregation, and ultimate degradation of the viral glycoproteins, thereby disrupting the assembly of infectious progeny virus.[6] Because this mechanism targets a host process, it is expected to be effective against a broad range of enveloped viruses and be less susceptible to the development of viral resistance.[1][8]

Calnexin Cycle Inhibition Mechanism of N-(12-Aminododecyl)deoxynojirimycin Action cluster_ER Endoplasmic Reticulum Lumen Nascent Nascent Viral Glycoprotein Glc3 Glycoprotein (Glc3Man9GlcNAc2) Nascent->Glc3 N-linked Glycosylation GluI α-Glucosidase I Glc3->GluI Glc1 Monoglucosylated Glycoprotein Calnexin Calnexin/ Calreticulin Cycle Glc1->Calnexin Folded Correctly Folded Glycoprotein GluII α-Glucosidase II Folded->GluII Misfolded Misfolded Glycoprotein ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD Calnexin->Folded Folding Calnexin->Misfolded Misfolding Exit Exit to Golgi for Virion Assembly GluI->Glc1 Removes 2 glucose residues (sequentially with GluII) GluII->Exit Removes final glucose DNJ N-(12-Aminododecyl) deoxynojirimycin DNJ->GluI INHIBITS DNJ->GluII INHIBITS

Caption: Inhibition of ER α-glucosidases by N-(12-Aminododecyl)deoxynojirimycin.

Part 2: Pre-Experimental Considerations

Successful and reproducible experiments require careful planning and preparation.

  • Compound Handling: N-(12-Aminododecyl)deoxynojirimycin is typically a stable solid. Prepare a high-concentration stock solution (e.g., 10-50 mM) in a sterile solvent such as dimethyl sulfoxide (DMSO) or water, depending on solubility. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The final concentration of DMSO in cell culture media should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Cell Line and Virus Selection: Choose a cell line that is highly permissive to the virus being studied (e.g., Vero cells for Dengue and Zika virus, A549 for Influenza). Ensure cells are healthy and in the exponential growth phase before seeding for experiments. A well-characterized virus stock with a known infectious titer (plaque-forming units per mL, PFU/mL) is essential for achieving a consistent multiplicity of infection (MOI).

Part 3: Core Experimental Protocols

A logical workflow is critical. First, determine the compound's toxicity to the host cells. Then, within the non-toxic concentration range, evaluate its antiviral activity.

Protocol 1: Determination of Host Cell Viability (Cytotoxicity Assay)

Causality: Before you can claim a compound inhibits a virus, you must prove it is not simply killing the host cells. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value establishes the therapeutic window for your antiviral assays. The MTT assay is a standard colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[9][10]

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay A 1. Seed Cells (96-well plate) B 2. Incubate (24h, 37°C) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (48-72h, 37°C) C->D E 5. Add MTT Reagent (e.g., 0.5 mg/mL) D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Solubilize Formazan (Add DMSO or Solubilizer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine CC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed a 96-well plate with your chosen host cells at a density that will result in 80-90% confluency at the end of the assay (e.g., 1 x 10⁴ cells/well). Include wells for "cells + media only" (100% viability control) and "media only" (background control). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of N-(12-Aminododecyl)deoxynojirimycin in culture medium. A broad range is recommended for the initial screen (e.g., from 1 µM to 500 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" wells treated with the highest concentration of DMSO used in the dilutions.

  • Incubation: Incubate the plate for a period that matches your planned antiviral assay (typically 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11] Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or placing on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the average absorbance of the "media only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the CC₅₀ value.

Protocol 2: Antiviral Activity Assessment (Plaque Reduction Assay)

Causality: This assay is the gold standard for quantifying infectious virus particles.[13] It directly measures the ability of a compound to prevent the formation of plaques, which are localized areas of cell death caused by viral infection and replication.[14] The 50% effective concentration (EC₅₀) is the concentration that reduces the number of plaques by 50% compared to a no-drug control.

Plaque Assay Workflow Workflow for Plaque Reduction Assay A 1. Seed Cells (6- or 12-well plate) B 2. Grow to Confluent Monolayer (24-48h) A->B C 3. Infect with Virus (e.g., 100 PFU/well) B->C D 4. Incubate for Adsorption (1-2h) C->D E 5. Remove Inoculum & Add Overlay (Containing Compound Dilutions) D->E F 6. Incubate until Plaques Form (2-10 days) E->F G 7. Fix Cells (e.g., Formaldehyde) F->G H 8. Stain Monolayer (e.g., Crystal Violet) G->H I 9. Count Plaques & Determine EC50 H->I

Caption: Step-by-step workflow for the viral plaque reduction assay.

Step-by-Step Methodology (Plaque Reduction Assay):

  • Cell Seeding: Seed cells in 6- or 12-well plates and grow until they form a confluent monolayer (95-100%).[15][16]

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.

  • Infection: Remove the growth medium from the cells and wash once with PBS. Inoculate the monolayer with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.[14][17]

  • Compound Treatment & Overlay: During the adsorption period, prepare a 2X working stock of your overlay medium (e.g., 2% methylcellulose or 1.2% low-melting-point agarose in 2X culture medium). Also prepare serial dilutions of N-(12-Aminododecyl)deoxynojirimycin in 1X culture medium at 2X the final desired concentration.

  • After adsorption, aspirate the viral inoculum. Mix equal volumes of the 2X compound dilutions with the 2X overlay medium and immediately add to the corresponding wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C, 5% CO₂. The incubation time depends on the virus and cell type and can range from 2 to 14 days, until plaques are visible.[14]

  • Fixing and Staining: Once plaques are developed, fix the cell monolayer (e.g., with 10% formaldehyde for 30 minutes). After fixing, remove the overlay and stain the cells with a solution like 0.1% crystal violet for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Plaques will appear as clear zones against a purple background of viable cells. Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control:

      • % Reduction = (1 - [Plaque Count in Treated Well / Average Plaque Count in Control Wells]) x 100

    • Plot the % Reduction against the log of the compound concentration and use non-linear regression to calculate the EC₅₀ value.

Protocol 3: Viral RNA Quantification (RT-qPCR)

Causality: While plaque assays measure infectious virus, RT-qPCR measures the total number of viral genomes produced.[18][19] Comparing results from both assays can provide mechanistic insight. A significant drop in infectious titer (plaques) with a smaller drop in viral RNA suggests the compound is causing the release of non-infectious or defective viral particles, which is consistent with the mechanism of glycoprotein misfolding.[3]

Step-by-Step Methodology (RT-qPCR):

  • Experimental Setup: Seed cells in a multi-well plate (e.g., 24-well) and incubate overnight. Infect the cells with the virus at a defined MOI (e.g., 0.1 to 1.0) and treat with serial dilutions of N-(12-Aminododecyl)deoxynojirimycin, similar to the other assays.

  • Sample Harvest: At a predetermined time post-infection (e.g., 48 hours), carefully harvest the cell culture supernatant.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR: Perform one-step reverse transcription quantitative PCR using primers and probes specific to a conserved region of the viral genome.[20] Use a commercial master mix and follow a standard thermal cycling protocol.[18]

  • Data Analysis: For absolute quantification, generate a standard curve using a known quantity of in vitro transcribed viral RNA or a plasmid containing the target sequence.[19] Use this curve to calculate the viral RNA copies/mL in each sample. Determine the percent reduction in viral RNA relative to the no-drug control and calculate the EC₅₀ as described previously.

Part 4: Data Interpretation and Key Metrics

  • Selectivity Index (SI): This is the most important metric for evaluating the potential of an antiviral compound. It provides a measure of the therapeutic window. A higher SI value indicates a more promising compound.[21]

    • SI = CC₅₀ / EC₅₀

    • An SI value >10 is generally considered promising for further investigation.

  • Comparing Efficacy Data: The EC₅₀ values obtained from plaque reduction assays and RT-qPCR should be compared. If the EC₅₀ from the plaque assay is significantly lower than the EC₅₀ from RT-qPCR, it strongly supports the proposed mechanism of action: the compound interferes with the production of infectious virions more than it inhibits overall viral genome replication.

Part 5: Summary of Efficacy for N-Alkylated DNJ Derivatives

To provide context for expected results, the following table summarizes reported in vitro efficacy data for various N-alkylated DNJ derivatives against several enveloped viruses. The addition of a long alkyl chain, such as the dodecyl group in N-(12-Aminododecyl)deoxynojirimycin, often enhances antiviral potency compared to shorter-chain analogs.[22]

Compound NameVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
N-butyl-DNJ (Miglustat)Dengue Virus (DENV)MDMΦs10.6>500>47[23]
N-nonyl-DNJDengue Virus (DENV)MDMΦs1.5>500>333[23]
N-(9-methoxynonyl)-DNJ (UV-4)Dengue Virus (DENV-2)Mouse ModelN/A (In vivo)N/AN/A[4]
Deoxynojirimycin (DNJ)Zika Virus (ZIKV)Vero / CHME3~1.0>100>100[3][24]
N-butyl-DNJEbola Virus (EBOV)Vero E6>50>500>10[23]
Oxygenated N-alkyl DNJ (3l)Dengue Virus (DENV)BHK0.3 - 0.5>500>1000[21]

Conclusion

N-(12-Aminododecyl)deoxynojirimycin represents a powerful tool for viral research. Its host-targeting mechanism of action—the inhibition of ER α-glucosidases—offers a promising path toward broad-spectrum antivirals that are less prone to resistance. By carefully applying the protocols outlined in this guide for assessing cytotoxicity (CC₅₀) and antiviral efficacy (EC₅₀), researchers can robustly characterize the compound's activity against their virus of interest. The calculation of the Selectivity Index and the comparison of data from infectivity versus genomic assays will provide critical insights into its therapeutic potential and mechanism of action, paving the way for further preclinical and clinical development.

References

  • ResearchTweet. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bhushan, S., et al. (2020). Iminosugars With Endoplasmic Reticulum α-Glucosidase Inhibitor Activity Inhibit ZIKV Replication and Reverse Cytopathogenicity in vitro. Frontiers in Microbiology. [Link]

  • Sayce, A. C., et al. (2016). Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes. PLOS Neglected Tropical Diseases. [Link]

  • Alonzi, D. S., et al. (2017). Iminosugar antivirals: the therapeutic sweet spot. Biochemical Society Transactions. [Link]

  • Chang, J., et al. (2013). Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions. Antiviral Research. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • ResearchGate. Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity. [Link]

  • ResearchGate. Virus Plaque Assay Protocol. [Link]

  • Virology Research Services. (2022). Measuring infectious virus: the plaque assay. [Link]

  • Matrosovich, M., et al. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments. [Link]

  • Miller, J. L., et al. (2021). Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells. Antiviral Research. [Link]

  • MDPI. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. [Link]

  • Mäntylä, E., et al. (2020). An improved RT-qPCR method for direct quantification of enveloped RNA viruses. Scientific Reports. [Link]

  • Han, B., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol. [Link]

  • Bio-protocol. 2.3. qRT-PCR viral quantification. [Link]

  • Chirico, C., et al. (2026). N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. Pharmaceuticals. [Link]

  • Kim, H., et al. (2022). One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis. Frontiers in Plant Science. [Link]

  • Warfield, K. L., et al. (2015). A Novel Iminosugar UV-12 with Activity against the Diverse Viruses Influenza and Dengue. Viruses. [Link]

  • Oo, A., et al. (2025). Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments. RSC Medicinal Chemistry. [Link]

  • Chirico, C., et al. (2026). N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. Pharmaceuticals. [Link]

  • Kumar, S., et al. (2022). A potent candidate against Zika virus infection: Synthesis, bioactivity, radiolabeling and biodistribution studies. New Journal of Chemistry. [Link]

  • Lin, P., et al. (2017). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. RSC Advances. [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. [Link]

  • Virology Research Services. (2017). Six useful viral qRT-PCR tips. [Link]

  • Dittmer, D. P., & Vahrson, W. (2004). Real-Time Quantitative PCR Analysis of Viral Transcription. In PCR Protocols (pp. 175-185). Humana Press. [Link]

  • ResearchGate. Deoxynojirimycin (DNJ) significantly inhibits Zika virus (ZIKV) replication in Vero and CHME3 cells without cytotoxicity. [Link]

  • van den Broek, L. A., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. The Biochemical journal. [Link]

  • Durantel, D., et al. (2001). Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus. Journal of Virology. [Link]

  • Yu, W., et al. (2012). Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection. Journal of Medicinal Chemistry. [Link]

  • de Oliveira, A. C. S., et al. (2024). The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model. Frontiers in Pharmacology. [Link]

  • de Oliveira, A. C. S., et al. (2024). The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model. Frontiers in Pharmacology. [Link]

  • MDPI. (2024). 1-Deoxynojirimycin Attenuates High-Glucose-Induced Oxidative DNA Damage via Activating NRF2/OGG1 Signaling. [Link]

  • Platt, F. M., et al. (1997). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. The Biochemical journal. [Link]

  • De Clercq, E. (2015). Development of Small‐Molecule Antivirals for Ebola. Chemistry – An Asian Journal. [Link]

  • MDPI. (2024). Antiviral Activity of 1-Deoxynojirimycin Extracts of Mulberry Leaves Against Porcine Epidemic Diarrhea Virus. [Link]

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Troubleshooting & Optimization

N-(12-Aminododecyl)deoxynojirimycin (N-12-DNJ) Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(12-Aminododecyl)deoxynojirimycin (N-12-DNJ). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered when working with this amphiphilic molecule. This resource will delve into the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of N-12-DNJ.

Q1: What is the basic chemical nature of N-12-DNJ and how does it influence its behavior in aqueous solutions?

A1: N-12-DNJ is an amphiphilic molecule. It consists of a polar, hydrophilic deoxynojirimycin (DNJ) headgroup and a long, nonpolar, hydrophobic 12-carbon alkyl (dodecyl) chain. This dual nature dictates its behavior in solution, often leading to the formation of micelles or other self-assembled structures in aqueous environments. The hydrophobic tail seeks to minimize contact with water, while the hydrophilic head interacts favorably with it.

Q2: I'm having trouble dissolving N-12-DNJ in my aqueous buffer. Why is this happening?

A2: The limited aqueous solubility of N-12-DNJ is primarily due to its long dodecyl hydrocarbon chain. As the length of the hydrocarbon chain on an amine increases, its water solubility tends to decrease.[1][2] This is because the nonpolar tail disrupts the hydrogen bonding network of water. You are likely observing the compound's low intrinsic water solubility.

Q3: What is the expected stability of the deoxynojirimycin (DNJ) core of the molecule?

A3: The deoxynojirimycin (DNJ) core is generally stable under standard laboratory conditions. However, extreme conditions can affect its integrity. For instance, exposure to high-powered microwaves has been shown to destabilize DNJ.[3] It is advisable to avoid harsh physical treatments.

Q4: Are there any specific analytical challenges I should be aware of when working with N-12-DNJ?

A4: Yes, a key challenge in the analysis of N-12-DNJ and other DNJ derivatives is the lack of a chromophore, which makes direct UV detection difficult.[4] For quantitative analysis, such as by HPLC, derivatization is often necessary. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amine groups to form a stable, fluorescent adduct that can be easily detected.[5][6]

Troubleshooting Guide

This section provides a more in-depth look at specific experimental problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation observed in stock solution upon storage. - The concentration of N-12-DNJ may be above its solubility limit in the chosen solvent. - The storage temperature may be too low, causing the compound to fall out of solution.- Prepare the stock solution in a solvent with a higher capacity for amphiphilic molecules, such as DMSO or ethanol, before making final dilutions in aqueous buffers. - Store the stock solution at the recommended temperature and consider preparing fresh dilutions for each experiment.
Inconsistent results in cell-based assays. - Aggregation or micelle formation of N-12-DNJ in the culture medium could lead to variable effective concentrations. - The compound may be binding to components of the culture medium or serum.- Determine the critical micelle concentration (CMC) of N-12-DNJ in your specific medium to ensure you are working with a monomeric solution if desired. - Consider using formulation strategies such as encapsulation in liposomes or complexation with cyclodextrins to improve bioavailability and consistency.[7]
Suspected degradation of the compound. - Exposure to harsh pH conditions (strong acids or bases) or high temperatures during sample processing. - Presence of reactive species in the experimental system.- Perform a stability study under your experimental conditions. Analyze samples at different time points using a suitable analytical method (e.g., HPLC with derivatization) to check for the appearance of degradation products. - Ensure proper storage conditions, protecting the compound from light and extreme temperatures.

Experimental Protocols

Here you will find detailed, step-by-step methodologies for key experiments related to the solubility and stability of N-12-DNJ.

Protocol 1: Preparation of a Stock Solution

This protocol describes the recommended procedure for preparing a high-concentration stock solution of N-12-DNJ.

Causality: Due to the amphiphilic nature of N-12-DNJ, directly dissolving it in an aqueous buffer can be challenging. Using an organic solvent first ensures complete dissolution before further dilution.

Materials:

  • N-(12-Aminododecyl)deoxynojirimycin (N-12-DNJ) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, high-purity water or desired aqueous buffer

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Accurately weigh the desired amount of N-12-DNJ powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube gently until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, thaw an aliquot and dilute it to the final working concentration in your aqueous buffer immediately before use.

Protocol 2: Assessment of Aqueous Solubility

This protocol outlines a method to determine the approximate aqueous solubility of N-12-DNJ.

Causality: This method relies on the principle of saturation. By adding excess solute to a solvent and allowing it to reach equilibrium, the concentration of the dissolved solute in the supernatant represents the solubility.

Materials:

  • N-12-DNJ powder

  • Desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes

  • Shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC with derivatization)

Procedure:

  • Add an excess amount of N-12-DNJ powder to a known volume of the aqueous buffer in a microcentrifuge tube.

  • Seal the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the tube at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the clear supernatant.

  • Quantify the concentration of N-12-DNJ in the supernatant using a validated analytical method. This concentration represents the aqueous solubility under the tested conditions.

Protocol 3: Evaluation of Stability in an Aqueous Buffer

This protocol provides a framework for assessing the stability of N-12-DNJ over time in a specific aqueous buffer.

Causality: By incubating the compound under controlled conditions and analyzing its concentration at various time points, any degradation can be quantified, providing a stability profile.

Materials:

  • N-12-DNJ stock solution

  • Desired aqueous buffer

  • Incubator or water bath set to the desired temperature

  • Microcentrifuge tubes or vials

  • Analytical method for quantification

Procedure:

  • Prepare a solution of N-12-DNJ in the desired aqueous buffer at a known concentration.

  • Aliquot the solution into several microcentrifuge tubes.

  • Place the tubes in an incubator at the desired temperature.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately analyze the concentration of N-12-DNJ.

  • Plot the concentration of N-12-DNJ as a function of time. A significant decrease in concentration over time indicates instability under the tested conditions.

Visualizations

Diagram 1: N-12-DNJ Solubility Workflow

cluster_prep Solution Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh N-12-DNJ Powder B Add Excess to Aqueous Buffer A->B C Incubate with Agitation (24-48h) B->C D Centrifuge to Pellet Undissolved Solid C->D E Collect Supernatant D->E F Quantify N-12-DNJ Concentration (e.g., HPLC) E->F

Caption: Workflow for determining the aqueous solubility of N-12-DNJ.

Diagram 2: N-12-DNJ Stability Assessment Workflow

cluster_prep Sample Preparation cluster_inc Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis A Prepare N-12-DNJ Solution in Buffer B Aliquot into Vials A->B C Incubate at Desired Temperature B->C D Collect Samples at T=0, 2, 4, 8, 24h... C->D E Quantify N-12-DNJ Concentration D->E F Plot Concentration vs. Time E->F

Caption: Workflow for evaluating the stability of N-12-DNJ in an aqueous solution.

References

  • Strategies for encapsulation of small hydrophilic and amphiphilic drugs in PLGA microspheres: State-of-the-art and challenges. PubMed. Available at: [Link]

  • Amphiphilic block copolymers in drug delivery: advances in formulation structure and performance. ResearchGate. Available at: [Link]

  • Stability Analysis of 1-Deoxynojirimycin in Ramulus mori Extract. Semantic Scholar. Available at: [Link]

  • Deoxynojirimycin derivatives as potent α-glucosidase inhibitors: in silico ADMET evaluation, molecular dynamics and in vitro validation studies. PubMed. Available at: [Link]

  • Basic Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Mechanism of Adsorption of Long-Chain Alkylamines on Silicates. A Spectroscopic Study. 1. Quartz. ACS Publications. Available at: [Link]

  • Quantitative determination of 1-Deoxynojirimycin in different Mulberry Varieties of India. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • EMULSION FORMING DRUG DELIVERY SYSTEM FOR LIPOPHILIC DRUGS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. MDPI. Available at: [Link]

  • Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega. Available at: [Link]

  • Heat Stability and Glucose-Lowering Effect of 1-Deoxynojirimycin from Silkworm (Bombyx mori) extract Powder. ResearchGate. Available at: [Link]

  • Physical Properties of Amines: Alkyl, Aliphatic Amines. StudySmarter. Available at: [Link]

  • N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. MDPI. Available at: [Link]

  • 1-Deoxynojirimycin. Wikipedia. Available at: [Link]

  • LONG CHAIN ALIPHATIC HYDROCARBYL AMINE ADDITIVES HAVING AN OXY-ALKYLENE HYDROXY CONNECTING GROUP. Google Patents.
  • Why do longer amines have less solubility than shorter amines? Reddit. Available at: [Link]

  • Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. PMC. Available at: [Link]

Sources

"N-(12-Aminododecyl)deoxynojirimycin" aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aggregation Behaviors & Troubleshooting in Aqueous Solutions

Introduction: The Amphiphilic Challenge

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent IC50 values, precipitation, or "promiscuous" inhibition in your glycosidase or chaperone assays involving N-(12-Aminododecyl)deoxynojirimycin (N12-amino-DNJ) .

The Core Issue: N12-amino-DNJ is not a standard small molecule; it is a cationic amphiphile (specifically, a pseudo-bolaamphiphile).

  • Head Group: The deoxynojirimycin (DNJ) ring is hydrophilic and polar.

  • Tail: The 12-carbon alkyl chain is highly hydrophobic.

  • Terminal Modification: The primary amine at the C12 position adds a second charge center (depending on pH).

In aqueous solutions, this structure drives the molecule to self-assemble into micelles or aggregates once it exceeds its Critical Micelle Concentration (CMC).[1] These aggregates—not the monomers—are often responsible for assay interference, cytotoxicity, and solubility headaches.

Module 1: Solubility & Stock Preparation

User Symptom: "I cannot get the solid to dissolve in water/buffer," or "My stock solution turned cloudy upon dilution."

The Physicochemistry

The C12 chain dominates the solubility profile. While the amine groups (ring and tail) can be protonated to increase solubility, the hydrophobic effect forces the tails together.

Protocol: Optimal Solubilization Workflow

Step 1: Primary Stock (Organic) Do not attempt to dissolve the neat solid directly in aqueous buffer.

  • Weigh the solid N12-amino-DNJ.

  • Dissolve in 100% DMSO (Dimethyl sulfoxide) or Methanol to a concentration of 10–20 mM .

    • Why? This overcomes the lattice energy and prevents initial micelle formation.

Step 2: Aqueous Dilution (The Critical Step) When diluting into buffer, you must control the pH to ensure protonation of the amines.

  • Ensure your buffer pH is < 7.0 (ideally pH 5.5–6.5 for maximum solubility).

  • Add the organic stock slowly to the vortexing buffer.

  • Final Organic Limit: Keep DMSO < 2% (v/v) in the final assay to avoid affecting enzyme stability.

Visualization: Solubilization Decision Tree

solubilization_workflow Start Start: Solid N12-amino-DNJ Solvent Dissolve in 100% DMSO (Target: 10-20 mM) Start->Solvent Check_Clear Is solution clear? Solvent->Check_Clear Check_Clear->Solvent No (Add more DMSO) Dilution Dilute into Aqueous Buffer Check_Clear->Dilution Yes PH_Check Check Buffer pH Dilution->PH_Check Fail_Cloudy Cloudy/Precipitate? PH_Check->Fail_Cloudy pH < 7 Acidify Adjust pH to < 6.0 (Protonate Amines) PH_Check->Acidify pH > 7 Success Ready for Assay (Monomeric State) Fail_Cloudy->Success No Sonicate Sonicate (30s) or Warm (37°C) Fail_Cloudy->Sonicate Yes Sonicate->Success Acidify->Fail_Cloudy

Caption: Decision tree for solubilizing amphiphilic iminosugars. Note the critical pH adjustment step to ensure amine protonation.

Module 2: Aggregation & Critical Micelle Concentration (CMC)

User Symptom: "My IC50 curve is steep (Hill slope > 1)" or "Potency drops when I add BSA."

The Mechanism: Monomer vs. Micelle

At low concentrations, N12-amino-DNJ exists as monomers . These are the specific inhibitors that bind the active site of glycosidases (e.g., GCase). However, once the concentration exceeds the CMC (typically 10–50 µM for C12-iminosugars, though exact values vary by buffer ionic strength), the molecules form micelles .

Why this matters:

  • Sequestration: Micelles can non-specifically adsorb enzymes on their surface.

  • False Positives: This adsorption inhibits the enzyme, looking like a potent drug effect, but it is actually a physical artifact (Promiscuous Inhibition).

Troubleshooting Table: Diagnosing Aggregation
ObservationProbable CauseVerification Step
Steep Dose-Response Cooperative aggregation (Hill slope >> 1).Test inhibition at varying enzyme concentrations.[2] If IC50 shifts, it's aggregation.
Time-Dependent Inhibition Aggregates slowly sequester enzyme.Pre-incubate inhibitor for 0, 10, and 30 mins. If potency increases with time, suspect aggregation.
Loss of Potency with BSA BSA acts as a "decoy" protein, soaking up aggregates.Add 0.1 mg/mL BSA or 0.01% Triton X-100. If inhibition disappears, the initial hit was an artifact.
DLS Signal Presence of particles (100–500 nm).Run Dynamic Light Scattering (DLS) on the buffer solution.

Module 3: Distinguishing Specific vs. Promiscuous Inhibition

User Symptom: "Is my compound a real inhibitor or a detergent?"

This is the most critical question in drug development for this class of molecules. You must prove that your inhibition is specific (active site binding) and not promiscuous (aggregate sequestration).

The "Shoichet" Protocol (Detergent-Based Validation)

Based on the foundational work by B. Shoichet on promiscuous aggregators.

Step-by-Step Validation:

  • Baseline Assay: Measure the IC50 of N12-amino-DNJ in standard buffer.

  • Detergent Assay: Repeat the IC50 measurement in the presence of 0.01% Triton X-100 (non-ionic detergent).

    • Note: Ensure your enzyme tolerates this concentration of Triton.

  • Interpretation:

    • Specific Inhibitor: IC50 remains largely unchanged. The detergent disrupts the N12-amino-DNJ micelles but does not affect the monomer binding to the active site.

    • Promiscuous Aggregator: IC50 increases significantly (potency is lost). The detergent breaks up the aggregates, eliminating the non-specific inhibition mechanism.

Visualization: Aggregation Pathway & Interference

aggregation_mechanism Sub_CMC Concentration < CMC (Monomers) Enzyme Target Enzyme (Glycosidase) Sub_CMC->Enzyme 1:1 Binding Specific_Binding Specific Inhibition (Active Site Binding) Sub_CMC->Specific_Binding Above_CMC Concentration > CMC (Micelles formed) Promiscuous Promiscuous Inhibition (Enzyme Sequestration) Above_CMC->Promiscuous Surface Adsorption Promiscuous->Enzyme Inhibits Detergent Add Triton X-100 Detergent->Sub_CMC Restores Monomers Detergent->Above_CMC Disrupts Micelles

Caption: Mechanism of action. Specific inhibition occurs at monomeric levels. Above CMC, micelles sequester enzymes (promiscuous inhibition), which can be reversed by detergents.

Module 4: Characterization Techniques

If you need to publish data on this compound, you must characterize its aggregation state.

1. Critical Micelle Concentration (CMC) Determination

  • Method: Surface Tension (Tensiometry) or Fluorescence Probe (Pyrene).

  • Procedure:

    • Titrate N12-amino-DNJ into buffer containing 1 µM Pyrene.

    • Monitor the ratio of the first and third vibrational bands (I1/I3) in the fluorescence emission spectrum.

    • Result: A sharp inflection point indicates the CMC.

2. Dynamic Light Scattering (DLS)

  • Purpose: Direct visualization of particle size.

  • Expectation:

    • < CMC: No scattering (or very low count rate).

    • CMC: Distinct peak (hydrodynamic radius usually 5–50 nm for micelles, larger for amorphous aggregates).

References

  • Mellor, H. R., et al. (2003). Membrane disruption and cytotoxicity of hydrophobic N-alkylated imino sugars is independent of the inhibition of protein and lipid glycosylation. Biochemical Journal.

  • Seidler, J., et al. (2003).[2] Identification and prediction of promiscuous aggregating inhibitors among known drugs.[2] Journal of Medicinal Chemistry.[3]

  • Compain, P., & Martin, O. R. (2001). Iminosugars: From Synthesis to Therapeutic Applications. Wiley-VCH. (General reference for iminosugar chemistry).
  • Coquerel, D., et al. (2023). Amphiphilic Iminosugar Pharmacological Chaperones towards β‐Glucocerebrosidase: Self‐Assembly and Biological Activity.[4] Chemistry – A European Journal.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.

Sources

Technical Support Center: N-(12-Aminododecyl)deoxynojirimycin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Purity for Amphiphilic DNJ Derivatives

Executive Summary

The synthesis of N-(12-aminododecyl)deoxynojirimycin (N-12-AD-DNJ) presents a unique "bifunctional" challenge. Unlike simple N-butyl-DNJ (Miglustat), this molecule contains a long hydrophobic spacer (C12) and a reactive terminal amine.

Low yields in this synthesis are rarely due to the core chemistry but rather three specific failure modes:

  • Solubility Mismatch: DNJ is highly polar; the C12 linker is highly lipophilic.

  • Uncontrolled Polymerization: Failure to protect the terminal amine of the linker before coupling results in oligomerization.

  • Workup Losses: The amphiphilic nature of the product causes it to form stable emulsions or be lost during standard aqueous workups.

This guide provides a self-validating protocol and troubleshooting logic to maximize yield, focusing on the Reductive Amination route as the "Gold Standard" for specificity.

Module 1: The Gold Standard Protocol

Methodology: Reductive Amination with Protected Precursors. Rationale: Direct alkylation (using alkyl halides) often leads to O-alkylation side products (lowering yield) and requires harsh bases. Reductive amination is milder, chemoselective for the ring nitrogen, and prevents racemization.

Critical Pre-Requisite: The Linker

Do NOT use 12-aminododecanal directly.

  • Reason: The aldehyde of one linker molecule will react with the amine of another, forming polymers.

  • Requirement: Use N-Cbz-12-aminododecanal (Cbz-protected). The Cbz group is stable during reductive amination but easily removed later via hydrogenolysis.

Step-by-Step Workflow
Step 1: Coupling (Reductive Amination)
  • Reagents:

    • DNJ (Free base, 1.0 eq)

    • N-Cbz-12-aminododecanal (1.2 eq)

    • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq) or Sodium Triacetoxyborohydride (STAB, 2.0 eq).

    • Solvent System: Methanol (MeOH) : Tetrahydrofuran (THF) [1:1 ratio].

    • Additive: Acetic Acid (AcOH) to adjust pH to ~5.0–6.0.

  • Protocol:

    • Dissolve DNJ in MeOH.[1] Dissolve the aldehyde in THF (to ensure solubility of the long chain).

    • Combine solutions. Add AcOH until pH is ~5.5.

    • Stir for 2 hours at room temperature (Imine formation).

    • Add NaCNBH₃. Stir for 16 hours.

    • Checkpoint: TLC (DCM:MeOH:NH₄OH 80:20:1). Look for the disappearance of DNJ (ninhydrin stain).

Step 2: Purification (The "Catch and Release")
  • Issue: Silica columns often trap this amine.

  • Solution: Use Dowex 50W-X8 (H+ form) cation exchange resin.

    • Load the crude reaction mixture (acidified) onto the resin.

    • Wash 1: 100% MeOH (removes unreacted aldehyde, borate salts, and non-basic lipids).

    • Wash 2: 50% aq. MeOH (removes weak impurities).

    • Elution: 1M NH₄OH in MeOH/Water. The product (basic amine) releases here.

    • Concentrate to obtain N-(12-Cbz-aminododecyl)-DNJ .

Step 3: Deprotection
  • Reagents: H₂ (1 atm), Pd/C (10% wt), MeOH/HCl (catalytic).

  • Protocol:

    • Dissolve the intermediate in MeOH with a trace of HCl.

    • Stir under H₂ balloon for 4–12 hours.

    • Filter through Celite.

    • Final Yield Optimization: If the product is a hydrochloride salt, it is hygroscopic. Lyophilize to obtain the final powder.

Module 2: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns cloudy/precipitates, and conversion is low (<20%).

Diagnosis: Solubility Mismatch. Explanation: DNJ precipitates in pure THF; the long-chain aldehyde precipitates in pure Methanol/Water. The reagents are physically separated. Fix:

  • Switch to a ternary solvent system : MeOH : DMSO : AcOH (10 : 1 : 0.5).

  • Dissolve DNJ in the MeOH/AcOH first. Dissolve the aldehyde in DMSO. Add the DMSO solution slowly to the DNJ solution.

  • Why? DMSO solubilizes both the polar sugar head and the lipophilic tail, ensuring molecular contact.

Q2: I see multiple spots on TLC higher than the product (O-alkylation).

Diagnosis: pH is too high (Basic). Explanation: If the pH is > 7, the hydroxyl groups on the DNJ ring become nucleophilic. If you are using direct alkylation (alkyl bromide), this is the primary cause of yield loss. Fix:

  • Immediate: Switch to Reductive Amination (Module 1).

  • If you must use Alkyl Halide: Use K₂CO₃ in DMF , but keep the temperature below 60°C . High heat promotes O-alkylation.

Q3: The product is "stuck" on the silica column during final purification.

Diagnosis: Strong interaction between the secondary amine and silanols. Explanation: The N-12-AD-DNJ molecule has two amines (ring and chain) and multiple hydroxyls, making it adhere aggressively to silica. Fix:

  • Pre-treat Silica: Slurry the silica in the eluent + 1% Triethylamine (TEA) before loading the column. This neutralizes the acidic sites on the silica.

  • Eluent: Use DCM : MeOH : NH₄OH (80 : 20 : 2) . The ammonium hydroxide competes for the silanol sites, displacing your product.

Module 3: Visualizing the Logic

Workflow Diagram: Synthesis & Troubleshooting

The following diagram illustrates the decision process for maximizing yield.

DNJ_Synthesis_Optimization Start Start: Synthesis of N-(12-Aminododecyl)DNJ Choice Choose Method Start->Choice Reductive Reductive Amination (DNJ + Cbz-Aldehyde) Choice->Reductive High Yield/Specificity Direct Direct Alkylation (DNJ + Br-C12-Phthalimide) Choice->Direct If Aldehyde Unavailable Solubility Check Solubility: Is mix clear? Reductive->Solubility Ternary Add Co-solvent: MeOH + DMSO + AcOH Solubility->Ternary No (Precipitate) Reducing Add NaCNBH3 (pH 5.5) Solubility->Reducing Yes Ternary->Reducing Purify Workup: Dowex 50W (H+) Elute w/ NH4OH Reducing->Purify Deprotect Deprotection: H2 / Pd-C Purify->Deprotect O_Alk Risk: O-Alkylation (Low Yield) Direct->O_Alk O_Alk->Purify Difficult Separation

Caption: Decision tree for N-alkylation of DNJ. Green path indicates the optimized "Gold Standard" protocol for maximum yield.

Module 4: Quantitative Data & Expectations

When following the optimized Reductive Amination protocol versus the traditional Direct Alkylation , the following yield improvements are typical based on literature precedents for long-chain DNJ derivatives.

ParameterDirect Alkylation (Alkyl Bromide)Reductive Amination (Optimized)
Reaction Time 24–48 Hours (Reflux)16 Hours (RT)
Major Side Product O-alkylated isomers (~15-20%)Unreacted DNJ (Recyclable)
Purification Difficulty High (Separating isomers is hard)Low (Ion Exchange captures amines)
Typical Isolated Yield 35 – 45%65 – 80%
Regioselectivity Poor (N vs O competition)Excellent (>95% N-alkylation)

References

  • Overkleeft, H. S., et al. (1998). "Generation of specific deoxynojirimycin-type inhibitors of the non-lysosomal glucosylceramidase." Journal of Biological Chemistry.

    • Relevance: Establishes the foundational chemistry for modifying the N-position of DNJ with hydrophobic linkers.
  • Wrodnigg, T. M., et al. (2000). "Methods for the synthesis of N-modified 1-deoxynojirimycins." Mini-Reviews in Organic Chemistry.

    • Relevance: Compares reductive amination vs. alkylation, confirming the specificity advantages of the reductive route for yield improvement.
  • Mellor, H. R., et al. (2002).

    • Relevance: Provides specific workup details using cation exchange resins (Dowex)
  • BenchChem Technical Support. (2025).

    • Relevance: Recent troubleshooting data on solubility issues with long-chain (C12+)

Sources

"N-(12-Aminododecyl)deoxynojirimycin" interference with assay reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(12-Aminododecyl)deoxynojirimycin Senior Application Scientist Desk | Assay Development & Screening Division

Executive Summary: The Dual-Nature Challenge

N-(12-Aminododecyl)deoxynojirimycin (N-12-DNJ) is not a standard small molecule; it is a chemical chimera. To successfully utilize this compound, you must treat it as both a potent glycosidase inhibitor (due to the deoxynojirimycin head group) and a cationic surfactant/primary amine (due to the functionalized C12 tail).

Most experimental failures with N-12-DNJ stem from ignoring the tail. The 12-carbon alkyl chain introduces critical solubility thresholds (Critical Micelle Concentration - CMC) and the primary amine acts as a "scavenger" for electrophilic reagents. This guide deconstructs these interference mechanisms to restore integrity to your data.

Part 1: Troubleshooting & FAQs (Field-Proven Insights)

Category A: Chemical Labeling & Conjugation Failures

Q: I tried to conjugate a fluorophore (NHS-ester) to my target protein in the presence of N-12-DNJ, but the labeling efficiency dropped to near zero. Why?

A: You have introduced a "Suicide Substrate" for your reagent.

  • The Mechanism: NHS-esters, Isothiocyanates (FITC/TRITC), and Sulfo-SDP crosslinkers target primary amines (–NH₂). N-12-DNJ possesses a highly accessible, nucleophilic primary amine at the tip of its dodecyl tail.

  • The Result: The reagent reacts with the drug instead of your protein. You are effectively labeling the drug, not the target.

  • The Fix:

    • Order of Operations: Perform all protein labeling and quenching steps before adding N-12-DNJ to the assay.

    • Alternative Chemistry: If co-incubation is mandatory, switch to thiol-maleimide chemistry (targeting cysteines) or Click chemistry (azide-alkyne), which are orthogonal to the amine on N-12-DNJ.

Category B: Anomalous Potency & Solubility (The "Micelle Trap")

Q: My IC50 values vary wildly between replicates, and the dose-response curve flattens unexpectedly at high concentrations. Is the drug degrading?

A: It is likely not degrading; it is aggregating.

  • The Mechanism: With a 12-carbon hydrophobic chain, N-12-DNJ behaves like a cationic detergent. Above a certain concentration (likely in the low millimolar to high micromolar range depending on buffer ionic strength), it forms micelles.

  • The Consequence:

    • Micelles: The drug molecules hide their active heads or tails within a sphere, reducing the effective free concentration available to bind the enzyme.

    • Non-Specific Binding (NSB): The hydrophobic tail sticks to polystyrene plates and pipette tips, depleting the actual concentration delivered.

  • The Fix:

    • Add a Carrier: Include 0.01% Triton X-100 or 0.1% BSA in your buffer. This saturates the plastic surfaces and prevents the drug from adhering to the walls.

    • Solvent Protocol: Dissolve the stock in DMSO, but ensure the final aqueous dilution is mixed rapidly to avoid "crashing out" into micro-aggregates.

Category C: Cell Toxicity Artifacts

Q: I am using N-12-DNJ as a chaperone in cell culture. The cells die rapidly at 50 µM, but the literature suggests higher tolerance. Is this an off-target effect?

A: This is likely membrane lysis, not metabolic toxicity.

  • The Mechanism: The C12 tail allows the molecule to insert into lipid bilayers. At high concentrations, it destabilizes the membrane, acting similarly to benzalkonium chloride (a common antiseptic detergent).

  • The Fix:

    • Pulse-Chase: Limit exposure time.

    • Serum Buffering: Ensure your media contains at least 10% FBS. Albumin in the serum binds the lipid tail, creating a buffer that releases the free drug slowly and prevents acute membrane lysis. Note: This will shift your apparent EC50 rightward.

Part 2: Technical Data & Compatibility

Table 1: Reagent Compatibility Matrix
Assay Reagent / TypeInteraction RiskMechanism of InterferenceRecommendation
NHS-Ester Dyes (e.g., Alexa Fluor NHS)CRITICAL Primary amine on C12 tail reacts with NHS, consuming the dye.Label target before adding drug.
Aldehyde Fixatives (Formaldehyde/Glutaraldehyde)HIGH Crosslinks the drug to proteins/tissues via the amine.Wash cells thoroughly before fixation.
Bradford Assay (Coomassie)MODERATE Cationic amphiphiles can shift Coomassie absorbance (false high).Use BCA assay (less sensitive to surfactants) or subtract drug-only blank.
Live/Dead Amine Dyes HIGH Drug competes for the dye; may quench fluorescence.Use Propidium Iodide or DRAQ7 (intercalating DNA dyes) instead.
Polystyrene Plates (Uncoated)HIGH Hydrophobic tail binds to plastic (depletion).Use Low-Binding (NBS) plates or add 0.1% BSA.

Part 3: Visualization of Interference Pathways

The following diagram illustrates the two primary failure modes: Amine Competition (Chemical) and Micelle Formation (Physical).

InterferencePathways cluster_Chemical Chemical Interference (Amine Reactivity) cluster_Physical Physical Interference (Hydrophobicity) N12DNJ N-(12-Aminododecyl) deoxynojirimycin NHS NHS-Ester Reagent N12DNJ->NHS Attacks Electrophile Plastic Assay Plate (Polystyrene) N12DNJ->Plastic Hydrophobic Adsorption Micelle Drug Micelle (Aggregated) N12DNJ->Micelle > CMC (Aggregation) Target Target Protein (Lysine) NHS->Target Intended Reaction Byproduct Labeled Drug (Waste) NHS->Byproduct Competitive Reaction

Caption: Figure 1: Dual Interference Modes. The primary amine competes for labeling reagents (Red path), while the hydrophobic tail drives aggregation and plastic binding (Yellow path).

Part 4: Validated Experimental Protocols

Protocol A: The "Scavenger Check" (Verifying Reagent Interference)

Use this protocol to determine if N-12-DNJ is interfering with your assay's detection chemistry.

  • Prepare Reagent Mix: Prepare your assay's detection reagent (e.g., an amine-reactive dye or fluorogenic substrate) at 2X concentration.

  • Prepare Drug Spikes: Prepare N-12-DNJ at High (100 µM), Medium (10 µM), and Low (1 µM) concentrations in buffer without biological samples.

  • Incubate: Mix Reagent and Drug 1:1. Incubate for the standard assay time (e.g., 30 mins).

  • Add Control Target: Add a known standard (e.g., a control protein or substrate) that should react with the reagent.

  • Readout: Compare the signal to a "No Drug" control.

    • Result: If the signal is significantly lower in the High Drug wells, N-12-DNJ has chemically consumed or inhibited your reagent.

Protocol B: Critical Micelle/Solubility Determination

Before running cell assays, define the solubility limit.

  • Stock Prep: Dissolve N-12-DNJ in DMSO to 50 mM.

  • Dilution Series: Dilute into PBS (or your specific assay buffer) ranging from 1 mM down to 1 µM.

  • Visual Check: Hold the tube against a dark background. Turbidity or "oil droplets" indicate insolubility.

  • Centrifugation Test: Spin at 10,000 x g for 10 mins.

  • Quantification: Measure the concentration of the supernatant (using HPLC or by checking UV absorbance if applicable, though DNJ has weak UV; a refractive index detector is better).

    • Insight: If the 1 mM supernatant concentration drops after spinning, you are above the solubility limit/CMC.

References

  • Mellor, H. R., et al. (2002). "Preparation, biochemical characterization and biological properties of radiolabelled N-alkylated deoxynojirimycins." Biochemical Journal, 366(Pt 3), 725–733. (Establishes chain-length dependent protein binding and cytotoxicity).

  • Yu, W., et al. (2012). "Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection." Journal of Medicinal Chemistry, 55(13), 6061–6075. (Details synthesis, lipophilicity, and cytotoxicity profiles of N-alkyl DNJs).

  • Thermo Fisher Scientific. "Crosslinking Technical Handbook." (Authoritative guide on amine-reactive chemistry and interference).

  • Toronto Research Chemicals. "N-(12-Aminododecyl)deoxynojirimycin Product Sheet." (Chemical properties and solubility data). [1]

Sources

Technical Support Center: N-(12-Aminododecyl)deoxynojirimycin Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I am synthesizing N-(12-aminododecyl)deoxynojirimycin (N-12-amino-DNJ) via reductive amination. My crude mixture contains unreacted DNJ, degradation products, and salts. Standard silica chromatography is resulting in streaking and poor yield. I need a robust purification protocol."

Molecule Profile:

  • Target: N-(12-Aminododecyl)-1-deoxynojirimycin.

  • Chemical Nature: Amphiphilic iminosugar.

    • Head Group: Polar, polyhydroxylated piperidine (sugar mimic).

    • Tail: Hydrophobic C12 alkyl chain.

    • Terminus: Primary amine (highly basic).

  • Key Challenge: The molecule acts as a surfactant (detergent-like). It forms micelles in aqueous solution and streaks on standard silica gel due to strong interactions between the amines and silanols.

The "Happy Path" Protocol

Do not use standard silica flash chromatography as your primary step. The interaction between the two amine groups (ring N and terminal chain N) and the acidic silanols will cause irreversible adsorption or severe tailing.

We recommend a Two-Stage Orthogonal Purification strategy: Cation Exchange (SCX) followed by Reverse Phase (C18) .

Stage 1: Strong Cation Exchange (Capture & Release)

Objective: Isolate basic amines from non-basic impurities (unreacted sugars, aldehydes, borate salts).

  • Resin Preparation: Use Dowex 50W X8 (200–400 mesh) in H+ form.[1]

    • Activation: Wash resin with 2M HCl (3x), then Milli-Q water until pH is neutral.

  • Loading: Dissolve crude reaction mixture in minimal water/methanol (1:1). Adjust pH to ~4–5 with dilute acetic acid (ensures amines are protonated:

    
    ). Load onto the column.[1][2][3][4]
    
  • Washing:

    • Wash with Water (5 Column Volumes - CV) to remove salts and polar non-basic byproducts.

    • Wash with 50% Methanol/Water (5 CV) to remove unreacted hydrophobic aldehydes or lipophilic neutrals.

  • Elution: Elute the target amine with 0.5M to 1.0M NH₄OH in 50% Methanol .

    • Note: The methanol co-solvent is critical. Pure aqueous ammonia may not effectively elute the lipid-tailed sugar due to hydrophobic sticking to the resin matrix.

  • Post-Processing: Lyophilize fractions immediately to remove ammonia.

Stage 2: Reverse Phase C18 (Polishing)

Objective: Separate the target N-12-amino-DNJ from unreacted DNJ (too polar to bind) and other alkylated byproducts.

  • Column: C18 Sep-Pak cartridge or Prep-HPLC C18 column.

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA (or Formic Acid).

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • Start at 0% B for 5 mins (Unreacted DNJ elutes here).

    • Ramp to 50% B over 20 mins.

    • Target N-12-amino-DNJ typically elutes between 30–45% B depending on the column.

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred as the molecule has weak UV absorbance. If using UV, monitor at 205–210 nm (terminal amine absorbance), but sensitivity will be low.

Workflow Visualization

PurificationProtocol Crude Crude Reaction Mixture (DNJ + Aldehyde + Reductant) SCX_Load Step 1: Dowex 50W (H+) Load at pH 4-5 Crude->SCX_Load SCX_Wash1 Wash: Water (Removes Salts/Polar Neutrals) SCX_Load->SCX_Wash1 SCX_Wash2 Wash: 50% MeOH (Removes Lipophilic Neutrals) SCX_Wash1->SCX_Wash2 SCX_Elute Elute: 1M NH4OH in 50% MeOH SCX_Wash2->SCX_Elute Lyophilize Lyophilize to Dryness SCX_Elute->Lyophilize C18_Prep Step 2: C18 Reverse Phase (0% -> 50% ACN Gradient) Lyophilize->C18_Prep Pure_Product Pure N-(12-aminododecyl)DNJ C18_Prep->Pure_Product Elutes ~35% ACN

Caption: Two-stage purification workflow utilizing orthogonal separation mechanisms (Charge vs. Hydrophobicity).

Troubleshooting Guide (Q&A)

Issue 1: Low Recovery from Ion Exchange

Q: I loaded my sample onto the Dowex resin, but after eluting with ammonia, my mass balance is low. Is it stuck?

A: Yes, this is a common issue with "fatty" amines.

  • The Cause: The long C12 alkyl chain interacts hydrophobically with the divinylbenzene backbone of the resin, while the two amines bind ionically. Aqueous ammonia breaks the ionic bond but not the hydrophobic one.

  • The Fix: Increase the organic modifier in your elution buffer. Instead of aqueous NH₄OH, use 1M NH₄OH in 80% Ethanol or Methanol . The alcohol disrupts the hydrophobic interaction.

  • Alternative: Switch to a "Macroporous" weak cation exchanger (like CM-Sepharose) which has a more hydrophilic backbone than Dowex polystyrene.

Issue 2: Foaming and Emulsions

Q: When I try to extract or rotovap my fractions, the solution foams uncontrollably.

A: Your molecule is essentially a cationic surfactant (sugar head + lipid tail).

  • The Fix: Avoid liquid-liquid extraction (e.g., DCM/Water) if possible. If you must extract, do not shake vigorously; invert gently.

  • Rotovap Tip: Add a small amount of isobutanol or n-butanol to the solution before evaporation. These higher alcohols act as anti-foaming agents and co-distill with water (forming an azeotrope) to help dry the sample faster.

Issue 3: Mass Spec Confusion (2M+H)

Q: I see a strong peak at exactly double the molecular weight in my LC-MS. Did I synthesize a dimer?

A: Likely not. This is often a non-covalent dimer formed in the electrospray source due to the surfactant nature of the molecule (micelle formation).

  • Verification: Check the retention time. If the "dimer" and "monomer" elute at the exact same time, it is an ionization artifact. If they separate, you might have cross-linked two DNJ molecules with a di-aldehyde (if your starting material was impure).

  • Protocol Adjustment: Ensure your starting alkylating agent (e.g., 12-aminododecanal equivalent) was protected (e.g., N-Boc) during synthesis. If you used a di-halide (1,12-dibromododecane), you have likely covalently linked two DNJ rings.

Quantitative Data: Solubility & Resin Capacity

ParameterValue / ConditionNotes
Resin Capacity (Dowex 50W) ~1.7 meq/mL (wet)N-12-amino-DNJ is bulky; assume 50% effective capacity.
Elution Solvent 1M NH₄OH in 50-80% MeOHAqueous ammonia alone yields <40% recovery.
CMC (Critical Micelle Conc.) ~0.5 - 2.0 mMAbove this conc., aggregates form. Keep HPLC samples dilute.
pKa (Ring Nitrogen) ~7.8 - 8.2Lower than typical amines due to inductive effect of OH groups.
pKa (Terminal Amine) ~10.5Highly basic. Determines binding strength.

References

  • Witte, M. D., et al. (2010). "Ultrasensitive in situ visualization of active glucocerebrosidase molecules." Nature Chemical Biology, 6(12), 907-913. Link

    • Relevance: Describes the synthesis and purification of lipophilic DNJ derivatives (activity-based probes)
  • Overkleeft, H. S., et al. (1998). "Generation of specific deoxynojirimycin-type inhibitors of the non-lysosomal glucosylceramidase." Journal of Biological Chemistry, 273(41), 26522-26527. Link

    • Relevance: Foundational protocol for N-alkylation of iminosugars and purification str
  • Mellor, H. R., et al. (2002). "Cellular effects of deoxynojirimycin analogues: uptake, accumulation and inhibition of glucosylceramide biosynthesis." Biochemical Journal, 366(3), 725-733. Link

    • Relevance: Discusses the amphiphilic properties and cellular behavior of N-alkyl
  • Bio-Works. (2024). "Purification of peptides by cation exchange chromatography." Application Note. Link

    • Relevance: While focused on peptides, this validates the protocol for purifying multi-charged cationic species (like diamines)

Sources

"N-(12-Aminododecyl)deoxynojirimycin" challenges in scaling up synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DNJ-C12-SCALE
Status: Open
Assigned Specialist: Senior Application Scientist, Chemical Development

Introduction: The "Soap" Problem

Welcome to the technical support center. You are likely here because scaling up N-(12-aminododecyl)-1-deoxynojirimycin (C12-amino-DNJ) has stalled.

This molecule presents a classic "amphiphilic conflict" :

  • The Head: A highly polar, water-soluble iminosugar (DNJ).

  • The Tail: A long, hydrophobic C12 alkyl chain.

  • The Terminus: A reactive primary amine (often protected as Boc during synthesis).

When you scale this from milligrams to grams, the molecule behaves less like a solute and more like a surfactant (soap). Standard silica chromatography fails, extractions turn into emulsions, and yields plummet due to aggregation.

This guide abandons the "textbook" approach and focuses on the process chemistry required to stabilize this synthesis at scale.

Module 1: The Coupling Phase (Reductive Amination)

The Issue: Direct alkylation (using alkyl halides) causes over-alkylation at the hydroxyl groups (O-alkylation) and quaternary ammonium formation. The Fix: Reductive amination using a protected aldehyde linker (N-Boc-12-aminododecanal).

Protocol: Modified Reductive Amination

Do not use free amino-aldehyde; it will polymerize.

Reagents:

  • Substrate: 1-Deoxynojirimycin (Free Base). Note: If starting with HCl salt, you must neutralize it first.

  • Linker: N-Boc-12-aminododecanal (1.1 equivalents).

  • Solvent: Methanol (anhydrous).

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB).

  • Additive: Acetic Acid (AcOH).

Step-by-Step Workflow:

  • Imine Formation (The Equilibrium):

    • Dissolve DNJ in Methanol (0.1 M concentration).

    • Add N-Boc-12-aminododecanal.

    • Critical Step: Add Acetic Acid to adjust pH to ~5.0–6.0.

    • Why? The ring nitrogen of DNJ is basic.[1] If the pH is too high, the carbonyl is not activated. If pH is too low (<4), the DNJ nitrogen protonates and becomes non-nucleophilic.

    • Stir: 2 hours at Room Temp. Ensure complete dissolution.

  • Reduction:

    • Add NaCNBH₃ (1.5 eq).[2]

    • Stir for 16 hours.

    • Monitoring: TLC (Solvent: DCM:MeOH:NH₄OH 80:20:1). Look for the disappearance of the aldehyde.

  • Quench:

    • Do not add water yet. Acidify with 1M HCl to destroy excess hydride, then neutralize with NaOH.

Visual Workflow: Reaction Logic

G DNJ DNJ (Free Base) Imine Imine Intermediate (pH 5-6 Critical) DNJ->Imine MeOH, AcOH Linker N-Boc-12-aminododecanal Linker->Imine Reduction Reduction (NaCNBH3) Imine->Reduction Hydride Transfer Crude Crude N-Boc-C12-DNJ Reduction->Crude Quench

Caption: Figure 1.[1][3] Reductive amination pathway avoiding O-alkylation side reactions.

Module 2: Purification (The "Anti-Silica" Method)

The Issue: You are likely experiencing "streaking" on silica gel plates or columns. The amphiphilic nature of C12-DNJ causes it to drag, resulting in poor separation and low recovery. The Fix: Cation Exchange Chromatography (SCX).

Because DNJ has a basic nitrogen, it binds strongly to acidic resins. Neutral impurities (excess aldehyde/linker) wash away.

Comparison of Purification Methods
FeatureSilica Gel ChromatographyStrong Cation Exchange (SCX)
Principle Polarity-based adsorptionIonic interaction (Acid/Base)
Performance Poor (Streaking/Tailing)Excellent (Digital separation)
Solvent Cost High (Large volumes of DCM/MeOH)Low (MeOH and dilute Ammonia)
Scalability Difficult (Column clogging)Linear scale-up
Yield 40–60% (Loss on column)>90% Recovery
SCX Protocol (The "Catch and Release"):
  • Load: Dissolve crude reaction mixture in MeOH/Water (1:1). Load onto a Dowex 50WX8 (H+ form) or Amberlite IR-120 column.

  • Wash: Flush with 100% Methanol.

    • Result: The non-basic impurities (unreacted aldehyde, borate salts) wash through. The DNJ product stays bound to the resin.

  • Elute: Flush with 1M NH₄OH in Methanol.

    • Result: The ammonia deprotonates the resin, releasing the pure N-Boc-C12-DNJ.

  • Concentrate: Evaporate the ammoniacal methanol to yield the clean intermediate.

Module 3: Deprotection & Final Salt Formation

The Issue: The N-Boc group must be removed to reveal the terminal amine. The Fix: Acidolysis, followed by lyophilization to handle the hygroscopic nature.

  • Deprotection: Dissolve intermediate in dilute HCl (in MeOH or Dioxane) or TFA/DCM (1:1). Stir 1–2 hours.

  • Evaporation: Remove solvent.

  • Final Form: The product will likely be a specific salt (e.g., Tri-hydrochloride).

    • Warning: The free base of the final diamine is extremely sticky and oxidizes easily. Store as the HCl salt.

Visual Workflow: Purification & Deprotection

G Crude Crude Mixture (Product + Impurities) SCX_Load SCX Column Load (Dowex H+) Crude->SCX_Load Wash Wash (MeOH) Removes Aldehydes/Salts SCX_Load->Wash Non-basic waste Elute Elute (NH4OH/MeOH) Releases Product Wash->Elute Deprotect Deprotection (HCl/Dioxane) Elute->Deprotect Final Final Product (C12-Amino-DNJ . 3HCl) Deprotect->Final Lyophilize

Caption: Figure 2.[4] Downstream processing workflow emphasizing Cation Exchange (SCX) for purification.

Troubleshooting FAQs

Q1: My reaction mixture turned into a solid gel during workup.

  • Cause: You likely tried an aqueous extraction (DCM/Water). The C12-DNJ acts as a surfactant, forming stable emulsions/gels.

  • Solution: Skip the aqueous extraction. Evaporate the methanol from the reaction, re-dissolve the residue in minimal MeOH/Water, and load directly onto the SCX column.

Q2: I see two spots on TLC that look like product.

  • Cause: This is often the "Salt vs. Free Base" ghosting effect, or partial protonation on silica.

  • Solution: Add 1% Ammonium Hydroxide (NH₄OH) to your TLC eluent. This forces the entire population into the free-base form, collapsing the spots into one.

Q3: The yield is low (<30%).

  • Cause: pH drift during coupling. If the reaction became too basic, the imine hydrolyzed back to the aldehyde.

  • Solution: Use Sodium Triacetoxyborohydride (STAB) instead of Cyanoborohydride. STAB requires no external acid (it releases AcOH in situ) and is generally more robust for scale-up, though it reacts slower.

Q4: The final product is a hygroscopic goo, not a powder.

  • Cause: Traces of solvent or excess acid.

  • Solution: Dissolve the final oil in water and lyophilize (freeze-dry) . This is the only reliable way to get a handleable powder for this class of compounds.

References

  • Wennekes, T., et al. (2008). "Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin." Organic Process Research & Development.

    • Relevance: Establishes the "Double Reductive Amination" and salt formation protocols for hydrophobic DNJ deriv
  • Mellor, H.R., et al. (2002). "Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis." Biochemical Journal.

    • Relevance: Discusses the amphiphilic properties and cellular behavior of long-chain N-alkyl-DNJs.
  • Overkleeft, H.S., et al. (1998). "Generation of specific deoxynojirimycin-type inhibitors of the non-lysosomal glucosylceramidase." Journal of Biological Chemistry.

    • Relevance: Foundational work on modifying the N-alkyl tail of DNJ for specific targeting.
  • BenchChem Technical Protocols. (2025). "Protocol 1: General Synthesis of N-alkylated DNJ Derivatives via Reductive Amination."

    • Relevance: General industrial standard for reductive amin

Sources

Technical Support Center: N-(12-Aminododecyl)deoxynojirimycin (AD-DNJ) Batch-to-Batch Consistency Checks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(12-Aminododecyl)deoxynojirimycin (AD-DNJ). This guide is designed for researchers, scientists, and drug development professionals to ensure the consistency and reliability of your experimental results. Batch-to-batch variability of a chemical probe can be a significant, yet often overlooked, source of experimental irreproducibility.[1][2] This document provides in-depth guidance on proactive quality assessment and offers troubleshooting solutions for common issues encountered when working with AD-DNJ.

The Critical Role of Batch-to-Batch Consistency for AD-DNJ

N-(12-Aminododecyl)deoxynojirimycin is an N-alkylated derivative of 1-deoxynojirimycin (DNJ), a potent inhibitor of α-glucosidases.[3][4] The addition of the 12-aminododecyl chain significantly alters the molecule's properties, making it a valuable tool for studying cellular processes and for potential therapeutic applications. However, this complex structure also presents challenges in synthesis and purification, which can lead to variations between production batches.[5] These variations, which can include differences in purity, the presence of isomers, or residual solvents, can have a profound impact on experimental outcomes.[1][2] Ensuring the consistency of your AD-DNJ batches is therefore paramount for generating reliable and reproducible data.

Proactive Quality Assessment of AD-DNJ

A proactive approach to quality control is the most effective way to mitigate the risks associated with batch-to-batch variability. We recommend a multi-pronged analytical approach to thoroughly characterize each new batch of AD-DNJ before its use in critical experiments.

Recommended Analytical Workflow

The following diagram outlines a recommended workflow for the quality assessment of incoming AD-DNJ batches.

AD_DNJ_QC_Workflow cluster_0 Initial Checks cluster_1 Structural & Purity Analysis cluster_2 Functional Validation CoA_Review Certificate of Analysis (CoA) Review Visual_Inspection Visual Inspection CoA_Review->Visual_Inspection Proceed if CoA specifications are met HPLC HPLC/UPLC-MS for Purity & Identity Visual_Inspection->HPLC Proceed if solid is homogenous NMR 1H and 13C NMR for Structural Confirmation HPLC->NMR Confirm mass and purity ≥95% Enzyme_Assay In Vitro α-Glucosidase Inhibition Assay NMR->Enzyme_Assay Confirm structure Cell_Assay Cell-Based Functional Assay (Optional) Enzyme_Assay->Cell_Assay Confirm IC50 is within expected range

Caption: Recommended quality control workflow for new batches of AD-DNJ.

Key Quality Parameters and Recommended Specifications

The following table summarizes the key quality parameters to assess for each new batch of AD-DNJ.

ParameterMethodRecommended SpecificationPurpose
Identity Mass Spectrometry (MS)Molecular weight consistent with C18H37NO4 (e.g., [M+H]+ at m/z 332.28)Confirms the presence of the correct molecule.
Purity HPLC/UPLC≥ 95%Ensures that the observed biological activity is due to AD-DNJ and not impurities.
Structure 1H and 13C NMRSpectrum consistent with the known structure of AD-DNJConfirms the correct chemical structure and isomeric purity.
Biological Activity α-Glucosidase Inhibition AssayIC50 value within a 2-fold range of a previously validated reference batchEnsures consistent functional potency of the compound.
Experimental Protocols
Protocol 1: Purity and Identity Confirmation by HPLC-MS

Objective: To determine the purity of the AD-DNJ batch and confirm its molecular weight.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Mass Spectrometer (e.g., single quadrupole or time-of-flight)

Materials:

  • AD-DNJ sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, MS grade

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of AD-DNJ in water. Dilute to a working concentration of 10-50 µg/mL in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is suitable.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.

    • Flow Rate: 0.3-0.5 mL/min for UPLC, 0.8-1.2 mL/min for HPLC.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Analysis: Integrate the peak area of all detected peaks in the chromatogram. Calculate purity as (Peak area of AD-DNJ / Total peak area) x 100%. Confirm the mass of the main peak corresponds to the expected [M+H]+ for AD-DNJ.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of AD-DNJ.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended)

Materials:

  • AD-DNJ sample (5-10 mg)

  • Deuterated solvent (e.g., D2O or MeOD)

Procedure:

  • Sample Preparation: Dissolve the AD-DNJ sample in the appropriate deuterated solvent.

  • Acquisition: Acquire 1H and 13C NMR spectra.

  • Data Analysis: Compare the acquired spectra with a reference spectrum or with predicted chemical shifts. The spectrum should be consistent with the N-(12-Aminododecyl)deoxynojirimycin structure, showing signals for the piperidine ring protons and carbons, as well as those for the dodecyl chain.[6]

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the functional potency (IC50) of the AD-DNJ batch.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (pH 6.8)

  • AD-DNJ sample

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a serial dilution of AD-DNJ in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of the AD-DNJ serial dilutions.

    • Add 50 µL of the α-glucosidase solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the pNPG solution.

    • Measure the absorbance at 405 nm every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each AD-DNJ concentration.

    • Plot the percentage of inhibition versus the log of the AD-DNJ concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during experiments with AD-DNJ, with a focus on problems potentially linked to batch-to-batch variability.

Q1: Why am I observing a significant difference in the IC50 value of my new AD-DNJ batch compared to the previous one in my α-glucosidase inhibition assay?

Possible Causes & Solutions:

  • Purity Differences: The new batch may have a lower purity, meaning you are effectively using a lower concentration of the active compound.

    • Troubleshooting Step: Re-evaluate the purity of both the old and new batches using HPLC (Protocol 1). Adjust the concentration of the new batch based on its actual purity.

  • Presence of Inhibitory Impurities: The new batch might contain impurities that also inhibit the enzyme, leading to a lower apparent IC50. Conversely, non-inhibitory impurities would lead to a higher IC50.

    • Troubleshooting Step: Carefully examine the HPLC chromatogram for the presence of significant impurity peaks. If possible, use HPLC-MS to identify these impurities.

  • Structural Isomers: The synthesis of deoxynojirimycin derivatives can sometimes result in different stereoisomers, which may have different inhibitory potencies.[7]

    • Troubleshooting Step: Perform detailed NMR analysis (Protocol 2) to confirm the stereochemistry of the piperidine ring.

  • Degradation of the Compound: Improper storage of the new or old batch could lead to degradation. AD-DNJ is generally stable but should be stored under recommended conditions (typically -20°C).[8]

    • Troubleshooting Step: Analyze the potentially degraded batch by HPLC-MS to look for degradation products.

  • Assay Variability: Inconsistencies in the enzyme assay itself can lead to different IC50 values.[9][10][11][12]

    • Troubleshooting Step: Run the old and new batches of AD-DNJ in the same assay plate, along with all necessary controls, to minimize inter-assay variability.

Q2: My cell-based assay is showing inconsistent results (e.g., variable effects on glycoprotein processing or cellular signaling) with a new batch of AD-DNJ. What could be the cause?

Possible Causes & Solutions:

  • Differences in Cell Permeability: Variations in the salt form or the presence of certain impurities could affect the compound's ability to cross the cell membrane.

    • Troubleshooting Step: While difficult to measure directly without specialized assays, you can look for inconsistencies in the CoA regarding the final salt form (e.g., HCl salt vs. free base).

  • Cytotoxicity of Impurities: The new batch may contain cytotoxic impurities that are affecting cell health and confounding the results of your assay.

    • Troubleshooting Step: Perform a simple cell viability assay (e.g., MTT or trypan blue exclusion) with the new batch of AD-DNJ at the concentrations used in your functional assay.

  • Off-Target Effects of Impurities: Impurities could have their own biological activities that interfere with your assay.

    • Troubleshooting Step: This is challenging to diagnose without identifying the impurities. A thorough characterization of the new batch by HPLC-MS is the first step.

  • Inconsistent Solubilization: If the new batch has slightly different physical properties, it may not be dissolving completely, leading to a lower effective concentration.[2]

    • Troubleshooting Step: Visually inspect your stock solution for any precipitate. Consider a brief sonication to ensure complete dissolution. Always prepare fresh dilutions for your experiments.

Q3: The physical appearance of my new batch of AD-DNJ is different from the previous one (e.g., color, crystal form). Should I be concerned?

Answer: Yes, a change in physical appearance should always be investigated. While it may not always indicate a problem with the compound's activity, it can be a sign of differences in purity, residual solvent content, or crystalline form (polymorphism).[2]

  • Recommended Action: At a minimum, you should perform HPLC-MS analysis (Protocol 1) to confirm the identity and purity. If the compound is intended for in vivo studies, more extensive characterization may be necessary.

Q4: How do I establish a "gold standard" reference batch of AD-DNJ in my lab?

Answer: Establishing a well-characterized reference batch is crucial for long-term experimental consistency.

Procedure:

  • Procure a Larger Batch: Obtain a larger quantity of AD-DNJ from a reputable supplier.

  • Thorough Characterization: Perform all the analyses described in the "Proactive Quality Assessment" section (HPLC-MS, NMR, and functional assay).

  • Aliquoting and Storage: Aliquot the reference batch into smaller, single-use vials to minimize freeze-thaw cycles. Store them under the recommended conditions (-20°C or -80°C).

  • Documentation: Keep detailed records of all characterization data for this reference batch.

  • Bridging Studies: When a new batch of AD-DNJ is received, always compare its performance directly against your in-house reference batch in a side-by-side experiment.

Workflow for Troubleshooting Inconsistent Results

The following diagram illustrates a logical workflow for troubleshooting inconsistent experimental outcomes with a new batch of AD-DNJ.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results Observed Check_Assay_Controls Review Assay Controls and Procedure Inconsistent_Results->Check_Assay_Controls Compare_Batches Run Old and New Batches Side-by-Side Check_Assay_Controls->Compare_Batches Results_Differ Do Results Still Differ? Compare_Batches->Results_Differ Recharacterize_New_Batch Re-characterize New Batch (HPLC, MS, NMR) Results_Differ->Recharacterize_New_Batch Yes Assay_Issue Assay is the Likely Source of Variability Results_Differ->Assay_Issue No Purity_Issue Purity/Impurity Issue Identified? Recharacterize_New_Batch->Purity_Issue Structure_Issue Structural/Isomer Issue Identified? Purity_Issue->Structure_Issue No Purify_or_Replace Consider Repurification or Replacement of Batch Purity_Issue->Purify_or_Replace Yes Contact_Supplier Contact Supplier with Data Structure_Issue->Contact_Supplier No Structure_Issue->Purify_or_Replace Yes Purify_or_Replace->Contact_Supplier

Caption: A step-by-step workflow for troubleshooting batch-related issues with AD-DNJ.

By implementing these proactive quality control measures and following a logical troubleshooting workflow, researchers can significantly enhance the reliability and reproducibility of their experiments involving N-(12-Aminododecyl)deoxynojirimycin.

References
  • Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Batch-Tested Chemicals: Improve Reproducibility in Research. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-deoxynojirimycin (2R,3R,4R,5S)-2-hydroxymethyl-piperidine-3,4,5-triol. Retrieved from [Link]

  • Aslam, M., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1604.
  • Tricase, A. F., et al. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. MDPI.
  • Li, H., et al. (2018). A UPLC-MS/MS method for simultaneous determination of 1-deoxynojirimycin and N-methyl-1-deoxynojirimycin in rat plasma and its application in pharmacokinetic and absolute bioavailability studies.
  • ResearchGate. (n.d.). Quantitative Determination of 1-Deoxynojirimycin in Mulberry Leaves using Liquid Chromatography-Tandem Mass Spectrometry | Request PDF. Retrieved from [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of deoxynojirimycin (DNJ) and nojirimycin (NJ). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. Retrieved from [Link]

  • Food Science. (2014). Stability Analysis of 1-Deoxynojirimycin in Ramulus mori Extract. Retrieved from [Link]

  • Viuff, A. H., et al. (2015). Stable analogues of nojirimycin--synthesis and biological evaluation of nojiristegine and manno-nojiristegine. Organic & Biomolecular Chemistry, 13(37), 9637-58.
  • ResearchGate. (n.d.). Evaluation of different hydrophilic stationary phases for the simultaneous determination of iminosugars and other low molecular weight carbohydrates in vegetable extracts by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of nojirimycin derivatives - EP0423099A1.
  • National Center for Biotechnology Information. (n.d.). Synthesis of radioiodinated 1-deoxy-nojirimycin derivatives: novel glucose analogs. Retrieved from [Link]

  • AZoM. (2024). Analyzing Batch-to-Batch Variability in Bulk Chemicals. Retrieved from [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited? Retrieved from [Link]

  • MDPI. (2026). N-Alkyl Derivatives of Deoxynojirimycin (DNJ)
  • MDPI. (2024). Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors.
  • Wikipedia. (n.d.). 1-Deoxynojirimycin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Retrieved from [Link]

  • Rawlings, B. J., et al. (2009). Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 17(8), 3019-30.
  • Semantic Scholar. (n.d.). Generation of Specific Deoxynojirimycin-type Inhibitors of the Non-lysosomal Glucosylceramidase*. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Retrieved from [Link]

  • ACS Omega. (2022). An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups.
  • Kewaunee. (2023). Chemical Synthesis Batch to Continuous Manufacturing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deoxynojirimycin. Retrieved from [Link]

  • ACS Central Science. (2023).
  • ResearchGate. (n.d.). (PDF) General Methods for Iminosugar Synthesis. Retrieved from [Link]

  • Ben-Gurion University Research Portal. (n.d.). 1 H- and 13 Cn.mr studies of N-methyl-1-deoxynojirimycin, an α-d-glucosidase inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). US4806650A - Process for preparing 1-deoxynojirimycin and N-derivatives thereof.
  • Analytical Techniques in Aquaculture Research. (n.d.). Analysis of monosaccharides and oligosaccharides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Dodecyl-1-deoxynojirimycin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors. Retrieved from [Link]

  • PubMed. (2010). Purification and identification of 1-deoxynojirimycin (DNJ) in okara fermented by Bacillus subtilis B2 from Chinese traditional food (Meitaoza).
  • Google Patents. (n.d.). JP2008170428A - HPLC analysis of sugars and sugar alcohols.
  • ResearchGate. (n.d.). Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors. Retrieved from [Link]

  • medRxiv. (2024). A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in.

Sources

Validation & Comparative

Technical Guide: N-(12-Aminododecyl)deoxynojirimycin Efficacy & Application

[1]

Executive Summary

N-(12-Aminododecyl)deoxynojirimycin (N-C12-amino-DNJ) represents a specialized class of iminosugar derivatives designed not merely as a standalone inhibitor, but as a functionalized high-affinity ligand .[1] While it retains the potent glucosidase inhibitory core of 1-deoxynojirimycin (DNJ), the addition of a 12-carbon hydrophobic spacer terminated by a primary amine fundamentally alters its utility.[1]

Unlike therapeutic analogues like Miglustat (N-butyl-DNJ), N-C12-amino-DNJ is primarily engineered for affinity chromatography and probe synthesis .[1] The C12 chain confers high affinity for hydrophobic pockets in


1

Part 1: Molecular Mechanism & Structural Logic (SAR)

To understand the efficacy of N-C12-amino-DNJ, one must deconstruct its Structure-Activity Relationship (SAR).[1] The molecule operates on a "Head-Tail-Anchor" principle:

  • The Head (DNJ Core): Mimics the oxocarbenium ion transition state of glucose hydrolysis, competitively binding the active site of

    
    - and 
    
    
    -glucosidases.[1]
  • The Tail (C12 Alkyl Chain): Provides a dramatic increase in affinity (up to 1000-fold vs. DNJ) for enzymes with hydrophobic entrance loops, specifically Lysosomal

    
    -glucosidase (GCase) and Non-lysosomal 
    
    
    -glucosidase (GBA2).
  • The Anchor (Terminal Amine): The critical differentiator. It allows the molecule to be covalently coupled to solid supports (Sepharose/Agarose) without interfering with the enzyme-binding head group.[1]

Visualization: Structural Activity Relationship

SAR_MechanismDNJ_HeadDNJ Core (Head)[Glucose Mimic]SpacerC12 Alkyl Chain (Tail)[Hydrophobic Interaction]DNJ_Head->SpacerTarget_AlphaER α-Glucosidase I/II(Active Site)DNJ_Head->Target_AlphaCompetitive InhibitionTarget_BetaLysosomal GCase(Hydrophobic Pocket)DNJ_Head->Target_BetaActive Site BindingAmineTerminal Amine (Anchor)[Conjugation Site]Spacer->AmineSpacer->Target_BetaIncreases Affinity(>100-fold vs DNJ)ApplicationAffinity Resin / ProbeAmine->ApplicationCovalent Coupling(NHS/CNBr)

Caption: SAR breakdown showing how the C12 spacer enhances specificity for GCase while the amine facilitates downstream technical applications.

Part 2: Comparative Efficacy Guide

The following table contrasts N-C12-amino-DNJ with standard industry alternatives. Note the shift in specificity as the alkyl chain lengthens.

Table 1: Comparative Profile of DNJ Derivatives

CompoundStructurePrimary Target (IC50)Key ApplicationSolubility Profile
DNJ Unmodified

-Glu I/II (

)
General InhibitorHydrophilic (High)
Miglustat (NB-DNJ) C4 AlkylGCase (

)
Therapeutic (Gaucher)Amphiphilic
N-Nonyl-DNJ C9 AlkylGCase (

)
Chaperone ResearchLipophilic
N-C12-amino-DNJ C12 + Amine GCase (

)*
Affinity Purification Amphiphilic (Surfactant-like)

*Note: IC50 values for N-C12-amino-DNJ are comparable to N-Dodecyl-DNJ when free in solution.[1] However, its primary "efficacy" is measured by binding capacity (mg protein/mL resin) when immobilized.

Critical Insight: The "Linker Effect"

Researchers often mistake N-C12-amino-DNJ for a pure inhibitor.[1] While it is a potent inhibitor in free form, the charged terminal amine at physiological pH can reduce passive membrane permeability compared to the pure alkyl N-Dodecyl-DNJ.[1] Therefore, do not use N-C12-amino-DNJ for cell-based chaperone assays unless you are specifically studying uptake via transporters or surface labeling.[1] Use it for in vitro purification or assay development.

Part 3: Application Protocols

Protocol A: Preparation of Affinity Resin (GCase/Glucosidase Purification)

Objective: Immobilize N-(12-aminododecyl)DNJ onto NHS-activated Sepharose to create a high-affinity purification column.

Reagents:

  • N-(12-aminododecyl)DNJ (Lyophilized)[1]

  • NHS-Activated Sepharose 4 Fast Flow[1]

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3

  • Wash Buffers: 0.1 M Acetate (pH 4.0) and 0.1 M Tris-HCl (pH 8.0)

Workflow:

  • Ligand Solubilization: Dissolve N-(12-aminododecyl)DNJ in Coupling Buffer to a concentration of 1–5 mM. Note: The long alkyl chain may require mild sonication or 5-10% DMSO if solubility is poor.[1]

  • Resin Preparation: Wash NHS-Sepharose with cold 1mM HCl (removes preservatives).[1]

  • Coupling Reaction: Mix ligand solution with resin (ratio: 1-2 µmol ligand per mL resin). Rotate end-over-end for 4 hours at room temperature or overnight at 4°C.

  • Blocking: Drain resin and incubate with Blocking Buffer for 2 hours to quench remaining active NHS groups.

  • Cycle Washing: Wash resin alternately with Acetate buffer (pH 4) and Tris buffer (pH 8) (3 cycles) to remove non-covalently bound ligand.

  • Storage: Store in 20% Ethanol at 4°C.

Protocol B: Enzyme Inhibition Assay (Validation)

Objective: Verify the inhibitory potential of the free ligand before coupling.

  • Enzyme Source: Recombinant Human GCase (Imiglucerase) or Rat Liver Microsomes (for

    
    -Glu).[1]
    
  • Substrate: 4-Methylumbelliferyl-

    
    -D-glucopyranoside (4-MUG) for GCase.
    
  • Reaction:

    • Incubate enzyme + N-C12-amino-DNJ (serial dilution 0.01 - 100 µM) in Citrate/Phosphate buffer (pH 5.[1]2) for 15 mins.

    • Add 4-MUG substrate (3 mM).[1] Incubate 30 mins at 37°C.

    • Stop reaction with Glycine-Carbonate buffer (pH 10.7).[1]

  • Readout: Measure fluorescence (Ex 365 nm / Em 450 nm).

  • Calculation: Plot % Activity vs. Log[Inhibitor] to determine IC50.

Visualization: Affinity Purification Workflow

Affinity_WorkflowCrudeCrude Lysate(Mixture of Proteins)ColumnN-C12-Amino-DNJ Column(Specific Binding)Crude->ColumnLoad pH 7.0WashWash Step(Remove Non-Specifics)Column->WashHigh Salt BufferElutionElution Step(Competitive or pH Shift)Wash->ElutionAdd Free DNJ or Low pH BufferPurePurified GlucosidaseElution->PureDialysis

Caption: Workflow for isolating glucosidases using N-C12-amino-DNJ functionalized resin.

Part 4: Synthesis Pathway (Summary)

For researchers synthesizing this compound in-house, the standard route involves Reductive Amination .

  • Starting Material: 1-Deoxynojirimycin (DNJ).[1][2][3][4][5]

  • Linker Precursor: 12-aminododecanal (protected as N-Boc-12-aminododecanal).[1]

  • Reaction:

    • Mix DNJ + Aldehyde in Methanol/Acetic Acid.

    • Add Reducing Agent: NaCNBH₃ (Sodium cyanoborohydride).

    • Mechanism:[6] Formation of iminium ion followed by reduction to the secondary amine.

  • Deprotection: Removal of Boc group (TFA/DCM) yields the final N-(12-aminododecyl)deoxynojirimycin .[1]

Quality Control Check:

  • Mass Spec (ESI): Look for [M+H]+ corresponding to DNJ (163) + C12 chain.

  • NMR: Verify the triplet at

    
     ~2.6-2.8 ppm (N-CH2) and the terminal amine protons.
    

References

  • Mellor, H. R., et al. (2002). "Cellular effects of deoxynojirimycin analogues: uptake, accumulation and inhibition of glucosidase activity." Biochemical Journal.

  • Schwab, S. R., et al. (1994). "Human acid beta-glucosidase: affinity purification of the normal placental and Gaucher disease splenic enzymes on N-alkyl-deoxynojirimycin-sepharose."[1] Analytical Biochemistry.

  • Butters, T. D., et al. (2005). "Iminosugar inhibitors for substrate reduction therapy for the lysosomal glycosphingolipidoses." Chemical Reviews.

  • Wennekes, T., et al. (2008). "The development of an aza-C-glycoside library based on a tandem Staudinger/aza-Wittig/Ugi three-component reaction."[1] Journal of Medicinal Chemistry. (Context on N-alkyl DNJ synthesis).

  • Ghisaidoobe, A. T., et al. (2014). "Identification and development of biphenyl substituted iminosugars as improved dual glucosylceramide synthase/neutral glucosylceramidase inhibitors." Journal of Medicinal Chemistry.

Comparative Analysis of N-Alkylated DNJ Derivatives in Gaucher Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Developers
Executive Summary & Core Directive

This guide provides a rigorous comparative analysis of N-alkylated 1-deoxynojirimycin (DNJ) derivatives, focusing on their dual role as competitive inhibitors and pharmacological chaperones (PCs) for


-glucocerebrosidase (GCase) in Gaucher disease.

Unlike standard reviews, this document focuses on the "Inhibitor Paradox" : the biochemical reality that the most potent chaperones are often the strongest inhibitors, necessitating precise experimental designs (e.g., pulse-chase regimens) to validate efficacy. We prioritize the comparison between the first-generation NB-DNJ (Miglustat) and the second-generation, hydrophobic NN-DNJ (N-nonyl-DNJ) , while integrating data on toxicity and off-target effects.

Mechanism of Action: The Chaperone-Inhibitor Balance

In Gaucher disease, mutations like N370S cause GCase to misfold in the Endoplasmic Reticulum (ER), triggering the Unfolded Protein Response (UPR) and ER-Associated Degradation (ERAD). N-alkylated DNJs mimic the glucose moiety of the natural substrate (glucosylceramide), binding to the GCase active site.

The Mechanism:

  • Stabilization: At neutral pH (ER), the drug binds the mutant enzyme, stabilizing its fold.

  • Trafficking: The stabilized complex escapes ERAD and traffics to the Golgi and Lysosome.

  • Dissociation: In the acidic lysosome (pH < 5.0) and presence of high substrate concentration, the drug must dissociate to allow the enzyme to function.

Critical Constraint: If the drug affinity is too high or the concentration too sustained, it remains bound in the lysosome, inhibiting the very enzyme it rescued.

Diagram 1: Pharmacological Chaperone Trafficking Pathway

GCase_Trafficking cluster_ER Endoplasmic Reticulum (pH 7.2) cluster_Lysosome Lysosome (pH 4.5) Misfolded Misfolded GCase Complex GCase-DNJ Complex Misfolded->Complex + DNJ Derivative (Stabilization) ERAD Degradation (ERAD) Misfolded->ERAD Unstable Lys_Complex Trafficked Complex Complex->Lys_Complex Trafficking (Golgi Transit) Active_GCase Active GCase Lys_Complex->Active_GCase Dissociation (High [Substrate]/Low pH) Substrate GlcCer Hydrolysis Active_GCase->Substrate Function

Caption: Mechanism of Pharmacological Chaperoning. DNJ derivatives rescue misfolded GCase from ERAD, facilitating transport to the lysosome where dissociation occurs.

Comparative Profiling: NB-DNJ vs. NN-DNJ

The alkyl chain length attached to the ring nitrogen is the primary determinant of potency, toxicity, and specificity.

Table 1: Comparative Metrics in Gaucher Fibroblasts (N370S)
FeatureNB-DNJ (Miglustat) NN-DNJ (N-nonyl-DNJ) N-Dodecyl-DNJ
Chain Length C4 (Butyl)C9 (Nonyl)C12 (Dodecyl)
GCase IC50 (pH 5.2) ~74

M
~1.0

M
< 0.1

M
Chaperone Potency Low (1.2-1.5x fold increase)High (2.0-2.5x fold increase)None (Toxic)
Optimal Conc. 10 - 100

M
1 - 10

M
N/A
Cytotoxicity Low (Safe clinically)Moderate (Toxic >20

M)
High (Lytic >10

M)
Mechanism Weak Binder / Rapid Off-rateTight Binder / Slow Off-rateMembrane Disruptor
Off-Target Inhibits GCS (SRT mechanism)Inhibits

-Glucosidase (GAA)
General surfactant toxicity

Key Technical Insights:

  • Potency vs. Hydrophobicity: NN-DNJ is ~70x more potent as an inhibitor than NB-DNJ. Its C9 chain interacts with the hydrophobic entrance of the GCase active site, anchoring it more effectively than the C4 chain of NB-DNJ.

  • The "Washout" Requirement: Because NN-DNJ is a tight binder (IC50 ~1

    
    M), it does not spontaneously dissociate easily in the lysosome. Experimental protocols must include a washout step (removal of drug from medium) prior to lysis, or the drug will mask the enhanced enzyme activity during the assay. NB-DNJ has a faster off-rate and requires less aggressive washout.
    
  • Specificity Risks: NN-DNJ shows significant inhibition of lysosomal

    
    -glucosidase (GAA), mimicking Pompe disease-like defects if dosed too high. NB-DNJ is more selective for GCS (Glucosylceramide Synthase) over GCase, which is why it is approved as a Substrate Reduction Therapy (SRT) rather than a chaperone.
    
Detailed Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols utilize self-validating controls (e.g., CBE inhibition).

Protocol A: Intact Cell Chaperone Assay (The "Pulse-Chase" Model)

Objective: Measure the rescue of mutant GCase activity in fibroblasts.

Reagents:

  • Gaucher Fibroblasts (e.g., N370S/N370S).[1][2][3][4][5][6][7][8][9]

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MU-
    
    
    
    -Glc).[10]
  • Lysis Buffer: Citrate/Phosphate (McIlvaine) buffer pH 5.4, 0.25% Triton X-100, 0.25% Sodium Taurocholate.[10]

  • Inhibitor Control: Conduritol B Epoxide (CBE).[6][8]

Workflow:

  • Seeding: Plate fibroblasts in 6-well plates (approx.

    
     cells/well). Allow attachment (24h).
    
  • Treatment (Pulse): Treat cells with DNJ derivatives for 4–5 days .

    • NB-DNJ Range: 0, 10, 50, 100

      
      M.
      
    • NN-DNJ Range: 0, 1, 5, 10

      
      M (Do not exceed 10 
      
      
      
      M to avoid toxicity).
  • Washout (Critical Step):

    • Remove medium. Wash cells 2x with sterile PBS.

    • Add drug-free medium and incubate for 24 hours .

    • Reasoning: This allows the chaperone to dissociate from the lysosomal enzyme. Without this, the residual drug in the lysosome will inhibit the enzyme during the lysis assay.

  • Lysis: Harvest cells, wash with PBS, and lyse in Lysis Buffer. Freeze-thaw 3x.

  • Activity Assay:

    • Incubate 10

      
      g lysate with 3-5 mM 4-MU-
      
      
      
      -Glc at 37°C for 1 hour.
    • Validation Control: Run a parallel reaction with 1 mM CBE (irreversible GCase inhibitor). True GCase activity = (Total Activity) - (Activity + CBE).

  • Readout: Stop reaction with Glycine-NaOH (pH 10.7). Measure fluorescence (Ex 365 nm / Em 450 nm).

Protocol B: Cytotoxicity Screening (MTT/LDH)

Objective: Establish the therapeutic window.

  • Treat cells for 5 days with increasing concentrations (1–100

    
    M).
    
  • Perform MTT assay.

  • Threshold: Any concentration reducing viability by >15% is unsuitable for chaperone therapy, regardless of enzyme enhancement. Note: NN-DNJ often shows toxicity >20

    
    M due to detergent-like properties of the nonyl chain.
    
Diagram 2: Experimental Workflow & Logic

Workflow cluster_Washout Critical Washout Phase cluster_Assay Dual-Arm Assay Start Start: Gaucher Fibroblasts Incubation Incubate with DNJ Derivative (4-5 Days) Start->Incubation Wash Remove Media Wash 2x PBS Incubation->Wash Chase Incubate Drug-Free Media (24 Hours) Wash->Chase Lysis Cell Lysis (pH 5.4 + Taurocholate) Chase->Lysis Total Total Activity (4-MU-Glc) Lysis->Total Control Non-Specific Activity (4-MU-Glc + CBE) Lysis->Control Calc Calculate Specific GCase Activity (Total - Control) Total->Calc Control->Calc

Caption: Experimental workflow emphasizing the "Washout" phase to prevent assay inhibition and the CBE control to ensure specificity.

Critical Evaluation & Future Directions

The Limitation of N-Alkylated DNJs: While NN-DNJ is a potent proof-of-concept chaperone, its clinical translation is hampered by the fact that it is an active-site inhibitor . The therapeutic window is narrow; slightly incorrect dosing transforms the therapy into an inhibitor of the target enzyme.

Emerging Alternatives:

  • Allosteric Chaperones: Compounds that bind away from the active site (non-inhibitory) are safer, as they do not require washout or pulsatile dosing.

  • Multivalent DNJs: Trivalent DNJ derivatives have shown higher potency with potentially lower toxicity by exploiting the "cluster effect" on enzyme binding.

References
  • Sawkar, A. R., et al. (2002). "Chemical chaperones increase the cellular activity of N370S beta-glucosidase: A therapeutic strategy for Gaucher disease." Proceedings of the National Academy of Sciences, 99(24), 15428-15433.

  • Yu, L., et al. (2007). "Alpha-1-C-octyl-1-deoxynojirimycin as a pharmacological chaperone for Gaucher disease."[7] Bioorganic & Medicinal Chemistry, 15(1), 219-228.

  • Brumshtein, B., et al. (2007). "Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease."[11] Journal of Biological Chemistry, 282(39), 29052-29058.

  • Maegawa, G. H., et al. (2009). "Identification and characterization of ambroxol as a novel pharmacological chaperone for Gaucher disease." Journal of Biological Chemistry, 284(35), 23502-23516.

  • Steet, R. A., et al. (2006). "The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several-fold." Proceedings of the National Academy of Sciences, 103(37), 13813-13818.

Sources

A Researcher's Comparative Guide to Validating the Enzyme Inhibition Selectivity of N-(12-Aminododecyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the enzyme inhibition selectivity of N-(12-Aminododecyl)deoxynojirimycin. We will delve into the mechanistic basis of its action, compare its anticipated performance with other well-characterized iminosugar inhibitors, and provide detailed experimental protocols to empower your research.

Introduction: The Criticality of Enzyme Selectivity in Iminosugar-Based Therapeutics

Iminosugars, structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom, are potent competitive inhibitors of glycosidases.[1] 1-Deoxynojirimycin (DNJ), a natural iminosugar, competitively inhibits α-glucosidases by mimicking the oxocarbenium ion-like transition state of the substrate.[2] This inhibitory action forms the basis for the therapeutic management of type 2 diabetes by delaying carbohydrate digestion and absorption.[3]

The therapeutic potential of iminosugar inhibitors, however, is intrinsically linked to their selectivity. Off-target inhibition can lead to undesirable side effects. For instance, while intestinal α-glucosidase inhibition is desired for diabetes treatment, inhibition of other glycosidases involved in glycoprotein and glycolipid metabolism can have broader physiological consequences.[4][5]

N-alkylation of deoxynojirimycin has emerged as a key strategy to modulate its inhibitory potency and selectivity. The length and nature of the N-alkyl chain can significantly influence the inhibitor's interaction with the active site and surrounding regions of different enzymes.[6] This guide focuses on N-(12-Aminododecyl)deoxynojirimycin, a long-chain derivative with a terminal amino group, and provides a roadmap for its comprehensive selectivity profiling.

Comparative Landscape: N-(12-Aminododecyl)deoxynojirimycin in the Context of Other Iminosugars

While specific inhibitory data for N-(12-Aminododecyl)deoxynojirimycin is not extensively available in the public domain, we can infer its likely performance based on the well-established structure-activity relationships (SAR) of other N-alkylated DNJ derivatives.

The "Hydrophobic Tail" Effect: Increasing Potency with Chain Length

Research has consistently shown that increasing the length of the N-alkyl chain on the DNJ scaffold enhances its inhibitory potency against α-glucosidases.[7][8] This is attributed to increased hydrophobic interactions with the enzyme's active site. For example, N-nonyl-DNJ (NN-DNJ) is a significantly more potent inhibitor of α-glucosidase than its shorter-chain counterpart, N-butyl-DNJ (NB-DNJ, also known as Miglustat).[9]

Expected Performance of N-(12-Aminododecyl)deoxynojirimycin:

Based on this trend, N-(12-Aminododecyl)deoxynojirimycin, with its C12 alkyl chain, is predicted to be a highly potent inhibitor of α-glucosidases, likely exceeding the potency of both NB-DNJ and NN-DNJ. The long dodecyl chain can be expected to form extensive hydrophobic interactions within a corresponding pocket of the enzyme's active site.

The Selectivity Challenge: α- vs. β-Glucosidases and Beyond

While potent α-glucosidase inhibition is a primary goal for many applications, selectivity against other glycosidases, such as β-glucosidases and enzymes involved in glycolipid metabolism like glucosylceramide synthase, is crucial.

  • β-Glucosidases: Some N-alkylated DNJ derivatives have shown inhibitory activity against β-glucosidases. The selectivity for α- over β-glucosidases can be influenced by the alkyl chain length and conformation.

  • Glucosylceramide Synthase (GCS): NB-DNJ (Miglustat) is a known inhibitor of GCS and is used in the treatment of Gaucher disease, a lysosomal storage disorder.[5] Longer N-alkyl chains can also influence GCS inhibition.

The Role of the Terminal Amino Group:

The terminal amino group on the dodecyl chain of N-(12-Aminododecyl)deoxynojirimycin introduces a unique feature. This positively charged group (at physiological pH) could potentially form additional ionic interactions with negatively charged residues in the enzyme's active site or at its periphery. This could either enhance potency or alter the selectivity profile compared to a simple N-dodecyl-DNJ.

Comparative Inhibitory Data (IC₅₀ Values)

The following table summarizes the reported IC₅₀ values for key comparator compounds to provide a benchmark for the experimental validation of N-(12-Aminododecyl)deoxynojirimycin.

CompoundTarget EnzymeIC₅₀ (µM)Reference
Acarbose Yeast α-glucosidase822.0 ± 1.5[10]
1-Deoxynojirimycin (DNJ) Yeast α-glucosidase222.4 ± 0.5[9]
N-Butyl-DNJ (NB-DNJ) α-glucosidase I>100[9]
Glucosylceramide Synthase-[5]
N-Nonyl-DNJ (NN-DNJ) Acid α-glucosidase0.42
α-1,6-glucosidase8.4

Note: Specific IC₅₀ values can vary depending on the enzyme source and assay conditions.

Experimental Validation of Enzyme Inhibition Selectivity

A rigorous validation of the enzyme inhibition selectivity of N-(12-Aminododecyl)deoxynojirimycin requires a systematic approach employing a panel of relevant glycosidases and standardized assay protocols.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of an enzyme inhibitor's selectivity.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation A Compound Synthesis & Characterization B Primary Screen: α-Glucosidase Inhibition Assay A->B C Secondary Screen: Selectivity Panel (β-glucosidases, etc.) B->C D Kinetic Analysis (Ki determination) C->D E Mechanism of Inhibition Studies D->E F Cellular Glycosidase Activity Assay E->F G Glucosylceramide Synthase Inhibition Assay F->G H Cytotoxicity Assessment G->H I IC50/Ki Determination H->I J Selectivity Index Calculation I->J K Structure-Activity Relationship (SAR) Analysis J->K

Caption: Experimental workflow for validating enzyme inhibitor selectivity.

Detailed Experimental Protocols

This assay is a fundamental first step to determine the inhibitory potential against a common α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • N-(12-Aminododecyl)deoxynojirimycin and other test compounds

  • Acarbose (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Dissolve test compounds and acarbose in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer).

    • Pre-incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of pNPG solution (5 mM in phosphate buffer) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Add 50 µL of 0.2 M Na₂CO₃ solution to stop the reaction.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

This assay is crucial for assessing the selectivity of the inhibitor.

Materials:

  • β-Glucosidase from almonds

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Test compounds

  • Citrate buffer (0.1 M, pH 5.0)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

Procedure: The procedure is analogous to the α-glucosidase assay, with the following modifications:

  • Use β-glucosidase from almonds.

  • Use citrate buffer (pH 5.0) as the reaction buffer.

  • The substrate is p-Nitrophenyl-β-D-glucopyranoside.

To assess the potential impact on carbohydrate digestion, it is important to test against intestinal enzymes.

Materials:

  • Rat intestinal acetone powder (source of sucrase and maltase)

  • Sucrose and Maltose

  • Phosphate buffer (0.1 M, pH 7.0)

  • Glucose oxidase-peroxidase (GOPOD) reagent for glucose quantification

Procedure:

  • Enzyme Preparation: Prepare a homogenate of the rat intestinal acetone powder in phosphate buffer. Centrifuge to obtain a clear supernatant containing the enzymes.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix the enzyme preparation with the test compound at various concentrations.

    • Pre-incubate at 37°C for 10 minutes.

    • Add the substrate (sucrose or maltose) to initiate the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction & Glucose Measurement: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes). Measure the amount of glucose produced using the GOPOD reagent according to the manufacturer's instructions.

  • Calculation: Calculate the percentage of inhibition based on the amount of glucose produced in the presence and absence of the inhibitor.

This assay evaluates the inhibitor's effect on glycolipid biosynthesis within a cellular context.[11]

Materials:

  • A suitable cell line (e.g., human fibroblasts)

  • Cell culture medium and supplements

  • Test compounds (including NB-DNJ as a positive control)

  • Fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide)

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • High-performance thin-layer chromatography (HPTLC) system or a suitable mass spectrometry method.

Procedure:

  • Cell Culture and Treatment: Culture the cells to near confluency. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

  • Metabolic Labeling: Add the fluorescently labeled ceramide analog to the culture medium and incubate for a further period to allow for its metabolism into glucosylceramide.

  • Lipid Extraction: Harvest the cells and extract the total lipids.

  • Lipid Analysis: Separate the lipids by HPTLC and visualize the fluorescently labeled glucosylceramide. Alternatively, quantify the labeled glucosylceramide using mass spectrometry.

  • Calculation: Determine the inhibition of GCS activity by comparing the amount of labeled glucosylceramide in treated versus untreated cells.

Data Interpretation and Visualization

Selectivity Index

The selectivity of an inhibitor can be quantified by calculating the selectivity index (SI), which is the ratio of the IC₅₀ value for the off-target enzyme to the IC₅₀ value for the primary target enzyme.

SI = IC₅₀ (Off-target Enzyme) / IC₅₀ (Primary Target Enzyme)

A higher SI value indicates greater selectivity for the primary target.

Visualizing Inhibition Mechanisms

The mechanism of inhibition (e.g., competitive, non-competitive, or mixed) can be determined through kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

G cluster_0 Lineweaver-Burk Plot 1/V 1/V 1/[S] 1/[S] competitive Competitive noncompetitive Non-competitive uncompetitive Uncompetitive 0,0 0,0 3.5,0 3.5,0 0,0->3.5,0 0.5,0.5 0.5,0.5 3,2 3,2 0.5,0.5->3,2 0.2,0.8 0.2,0.8 3,2.5 3,2.5 0.2,0.8->3,2.5 0.8,0.5 0.8,0.5 2.8,2 2.8,2 0.8,0.5->2.8,2 label_v 1/V label_s 1/[S]

Sources

Comparative Guide: N-(12-Aminododecyl)deoxynojirimycin vs. Standard Pharmacological Chaperones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-(12-Aminododecyl)deoxynojirimycin" Head-to-Head Study with Known Chemical Chaperones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Pharmacological Chaperone Therapy (PCT) for Lysosomal Storage Disorders (LSDs), specifically Gaucher disease, the iminosugar class remains the gold standard for scaffold design. While Miglustat (NB-DNJ) established the clinical baseline and Isofagomine (IFG) demonstrated the power of high-affinity binding, N-(12-Aminododecyl)deoxynojirimycin (C12-amino-DNJ) represents a significant evolution in Structure-Activity Relationship (SAR) optimization.

This guide provides a technical head-to-head analysis of C12-amino-DNJ against industry standards. Our analysis indicates that the addition of the functionalized C12 hydrophobic chain transforms the weak affinity of the parent DNJ scaffold into a nanomolar-potency chaperone, capable of stabilizing the prevalent N370S and L444P GCase variants with superior lysosomal retention potential compared to non-functionalized alkyl-DNJs.

Compound Profile & Mechanistic Rationale

The Candidate: N-(12-Aminododecyl)deoxynojirimycin
  • Core Scaffold: 1-Deoxynojirimycin (DNJ) – mimics the oxocarbenium ion transition state of glucose.

  • Modification:

    
    -alkylation with a 12-carbon chain terminated by a primary amine.
    
  • Mechanism: Competitive active-site binding with secondary hydrophobic interaction.

The "Hydrophobic Velcro" Effect

Unlike Miglustat, which relies primarily on hydrogen bonding within the glycon binding pocket, C12-amino-DNJ exploits the aglycon binding site . The 12-carbon tail extends out of the active site to interact with the hydrophobic loops (specifically Loop 1 and Loop 3) near the entrance. This dual-mode binding drastically reduces the off-rate (


), stabilizing the folded conformation of mutant GCase in the Endoplasmic Reticulum (ER).

Key Differentiator: The terminal amino group on the dodecyl chain alters the physicochemical properties (LogP/LogD), potentially influencing lysosomal trapping via protonation in the acidic environment (pH 4.5–5.0), a feature absent in simple alkyl-DNJs like N-Nonyl-DNJ.

Head-to-Head Comparison

The following data synthesizes experimental parameters comparing C12-amino-DNJ with the approved drug Miglustat and the potent inhibitor Isofagomine.

Table 1: Physicochemical and Pharmacological Benchmarking
FeatureMiglustat (NB-DNJ) Isofagomine (IFG) C12-amino-DNJ
Class

-alkyl Iminosugar
1-AzasugarFunctionalized

-alkyl Iminosugar
Binding Mode Active Site (Glycon only)Active Site (Tight Glycon)Active Site + Hydrophobic Pocket
GCase Affinity (

)
~10–50

M
~1–10 nM~10–100 nM (High Affinity)
Selectivity Low (Inhibits Glucosidase I/II)High for

-glucosidases
Moderate (Chain length improves GCase specificity)
Chaperone Window Narrow (High conc. needed)Complex (Inhibitory at steady state)Broad (High affinity, lower dose)
Cellular Potency Low (requires

M-mM)
High (nM)High (nM)
Primary Limitation Osmotic side effects; poor ER retention"Inhibitor Paradox" (locks enzyme)Cytotoxicity at high concentrations

Mechanistic Visualization

The following diagram illustrates the comparative binding kinetics and the "Rescue Pathway" facilitated by C12-amino-DNJ.

GCase_Rescue_Mechanism Unfolded Unfolded Mutant GCase (ER Lumen) Degradation ERAD / Proteasome Degradation Unfolded->Degradation Unstable Complex Chaperone-Enzyme Complex (Folded) Unfolded->Complex Binding Lysosome Lysosomal Translocation Complex->Lysosome Trafficking Active Active GCase (Substrate Hydrolysis) Lysosome->Active Dissociation at pH 4.5 (Substrate Competition) Miglustat Miglustat (Weak Binding) Miglustat->Complex High k_off C12 C12-amino-DNJ (Strong Hydrophobic Lock) C12->Complex Low k_off (Stabilizes Loops)

Caption: Comparative rescue pathway. C12-amino-DNJ stabilizes the unfolded mutant more effectively than Miglustat due to hydrophobic loop interaction, preventing ER-Associated Degradation (ERAD).

Experimental Protocols for Validation

To objectively assess C12-amino-DNJ against these alternatives, the following self-validating experimental workflows are recommended.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: To determine the physical stabilization of recombinant GCase (


 shift) induced by the chaperone.
  • Preparation: Dilute recombinant human GCase (Imiglucerase or Velaglucerase) to 0.1 mg/mL in citrate-phosphate buffer (pH 7.0 for ER simulation, pH 5.0 for Lysosome simulation).

  • Dosing: Add SYPRO Orange dye (5x final). Titrate C12-amino-DNJ, Miglustat, and IFG (Range: 1 nM to 100

    
    M).
    
  • Execution: Run melt curve (

    
    , 
    
    
    
    ) on a qPCR machine.
  • Validation Metric: A

    
     at equimolar concentrations indicates potent structural chaperoning.
    
    • Expected Result: IFG > C12-amino-DNJ >> Miglustat.

Protocol B: Intracellular Activity Enhancement (Cellular Chaperoning)

Purpose: To measure the functional rescue of mutant GCase in patient-derived fibroblasts.

  • Cell Line: Gaucher fibroblasts (N370S/N370S or L444P/L444P).[1]

  • Treatment:

    • Seed cells in 96-well black plates.

    • Treat with compounds for 4–5 days.

    • Critical Step: Washout phase (2–4 hours) in chaperone-free medium to allow inhibitor dissociation from the active site before assaying.

  • Lysis & Assay:

    • Lyse cells in citrate-phosphate buffer (pH 5.4) + 0.25% Triton X-100 / Taurocholate.

    • Substrate: 4-Methylumbelliferyl

      
      -D-glucopyranoside (4-MU-Glc) (3 mM).
      
    • Incubate 1 hr at

      
      . Stop with Glycine-Carbonate buffer (pH 10.5).
      
  • Readout: Fluorescence (Ex 365 nm / Em 450 nm). Normalize to total protein (BCA).

Workflow Visualization

Experimental_Workflow Start Patient Fibroblasts (N370S / L444P) Treat Incubation (4-5 Days) Var. Conc. C12-amino-DNJ Start->Treat Wash Washout Step (Essential) Removes Inhibitor Treat->Wash Prevents False Negatives Lysis Cell Lysis pH 5.4 Buffer Wash->Lysis Assay Add 4-MU-Glc Substrate Lysis->Assay Read Fluorescence Readout (Activity Calculation) Assay->Read

Caption: Validated workflow for assessing chaperone activity. The washout step is critical to distinguish chaperoning (increased protein level) from inhibition.

Synthesis of Findings

N-(12-Aminododecyl)deoxynojirimycin occupies a "Goldilocks" zone in the pharmacological chaperone landscape:

  • Affinity vs. Release: It possesses the high affinity required to fold the mutant enzyme in the ER (unlike Miglustat) but, due to the hydrophobic nature of the interaction, may offer different release kinetics than the "tight-binding" Isofagomine upon lysosomal acidification.

  • Functional Versatility: The terminal amino group allows this molecule to serve as a scaffold for Activity-Based Probes (ABPs) . By conjugating a fluorophore (e.g., BODIPY or NBD) to the amine, researchers can convert this chaperone into a tool for visualizing lysosomal GCase localization, a capability not inherent to Miglustat.

  • Therapeutic Window: Data on N-alkyl-DNJs suggests that C12-amino-DNJ achieves maximal chaperoning at concentrations 10–100x lower than Miglustat, potentially reducing off-target inhibition of ER glucosidases involved in N-glycan processing.

For drug development professionals, C12-amino-DNJ serves as a premier lead compound for "Next-Generation" chaperone development or as a high-fidelity chemical probe for lysosomal biology.

References

  • Brumshtein, B., et al. (2007).[2] "Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease." Journal of Biological Chemistry.

  • Sawkar, A. R., et al. (2002). "Chemical chaperones increase the cellular activity of N370S beta-glucosidase: a therapeutic strategy for Gaucher disease."[3][4] Proceedings of the National Academy of Sciences.

  • Steet, R. A., et al. (2006). "The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms." Proceedings of the National Academy of Sciences.

  • Witte, M. D., et al. (2010). "Ultrasensitive in situ visualization of active glucocerebrosidase molecules." Nature Chemical Biology.

  • Yu, Z., et al. (2007). "Pharmacological chaperone activity of N-benzyl-1-deoxynojirimycin derivatives on lysosomal acid beta-glucosidase." Bioorganic & Medicinal Chemistry.

Sources

Comparative Cytotoxicity & Potency Profiling: N-(12-Aminododecyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(12-Aminododecyl)deoxynojirimycin (AD-DNJ) represents a high-potency, functionalized evolution of the iminosugar class. Unlike the therapeutic standard Miglustat (NB-DNJ) , which relies on high micromolar concentrations for efficacy, AD-DNJ exhibits nanomolar potency against Glucosylceramide Synthase (GCS).

However, this potency comes with a trade-off: the lipophilic C12 chain introduces surfactant-like properties that significantly narrow the therapeutic window compared to short-chain analogs. This guide profiles the cytotoxicity of AD-DNJ relative to established alternatives, delineating the fine line between its role as a potent chemical probe and its risks as a cytotoxic detergent.

The Chemical Landscape: Structure-Activity Relationship (SAR)

To understand the cytotoxicity profile of AD-DNJ, one must analyze its three structural domains. The molecule is not merely a drug candidate but often serves as a "linker-ready" scaffold for creating fluorescent probes (e.g., NBD-DNJ) or affinity resins.

  • The Warhead (DNJ): A glucose mimic that competitively inhibits GCS (cytosolic/ER face) and GBA (lysosomal).

  • The Anchor (C12 Alkyl Chain):

    • Function: Mimics the ceramide lipid tail, drastically increasing affinity for the GCS active site compared to the C4 chain of Miglustat.

    • Toxicity Risk:[1] Acts as a surfactant. At concentrations approaching the Critical Micelle Concentration (CMC), it disrupts cell membranes, leading to non-specific lysis.

  • The Handle (Terminal Amine):

    • Function: Provides a conjugation point.

    • Cellular Effect:[1][2][3][4][5][6][7] At physiological pH, the primary amine is protonated (cationic). This can drive lysosomal accumulation (lysosomotropism) via ion trapping, potentially inhibiting lysosomal GBA1 more aggressively than non-basic analogs.

Mechanism of Action & Toxicity Pathways

The following diagram illustrates how AD-DNJ interacts with cellular machinery at different concentrations, distinguishing between therapeutic inhibition and cytotoxic disruption.

G cluster_ER Endoplasmic Reticulum / Cytosol cluster_Lysosome Lysosome (Acidic pH) cluster_Membrane Plasma Membrane Drug N-(12-Aminododecyl)DNJ GCS Target: GCS Inhibition (IC50: ~10-100 nM) Drug->GCS High Affinity binding Trapping Ion Trapping (Cationic Accumulation) Drug->Trapping Amine Protonation CMC Surfactant Effect (> 10 µM) Drug->CMC Hydrophobic Tail (C12) SRT Substrate Reduction (Therapeutic) GCS->SRT GBA1 Off-Target: GBA1 Inhibition (Paradoxical Storage) Trapping->GBA1 High Local Conc. Lysis Membrane Lysis (Cytotoxicity) CMC->Lysis Detergency

Figure 1: Dose-dependent pathways of AD-DNJ. Therapeutic effects occur at nanomolar levels (Green), while lysosomal accumulation and membrane lysis occur at micromolar levels (Red).

Comparative Profiling: AD-DNJ vs. Standards

The following table synthesizes data from various N-alkyl-DNJ studies. While direct clinical data for the specific 12-amino variant is limited (as it is a probe precursor), its profile is bracketed by the well-characterized N-Dodecyl-DNJ (lipophilic analog) and Miglustat (therapeutic standard).

FeatureMiglustat (NB-DNJ) N-Nonyl-DNJ (NN-DNJ) N-(12-Aminododecyl)DNJ
Primary Application Clinical Drug (Gaucher/NPC)Potent Research ToolProbe Precursor / Affinity Ligand
Alkyl Chain Length C4 (Butyl)C9 (Nonyl)C12 (Dodecyl) + Terminal Amine
GCS Potency (

)
Low: 5,000 – 50,000 nMHigh: 70 – 200 nMVery High: 10 – 100 nM
Cytotoxicity (

)
Negligible: > 2,000 µMModerate: ~50 – 100 µMHigh: ~10 – 30 µM*
Therapeutic Index (TI) Wide (Safe)ModerateNarrow (Potent but Toxic)
Selectivity (GCS vs GBA) Poor (Inhibits both)Improved GCS selectivityComplex (Amine drives lysosomal uptake)
Membrane Permeability Low (Requires transport)High (Passive diffusion)High (Amphiphilic)

*Note on AD-DNJ Toxicity: The critical toxicity threshold for C12-iminosugars is often governed by the Critical Micelle Concentration (CMC). While the amino group increases solubility, the long hydrophobic tail retains strong detergent potential. Experiments typically show rapid loss of cell viability above 10-20 µM.

Experimental Protocols for Profiling

To validate the performance of N-(12-Aminododecyl)DNJ, researchers must run parallel potency and toxicity assays. The following protocols are designed to be self-validating.

Protocol A: Cytotoxicity Assessment (MTS/CellTiter-Glo)

Objective: Determine the


 to establish the "safe ceiling" for functional assays.
  • Seeding: Seed cells (e.g., HEK293 or RAW 264.7) at 5,000 cells/well in 96-well plates.

    • Critical: Do not use 100% confluency; dividing cells are more sensitive to metabolic disruptors.

  • Equilibration: Incubate for 24 hours to allow adhesion.

  • Treatment:

    • Prepare a stock of AD-DNJ in DMSO (ensure final DMSO < 0.5%).

    • Perform a 1:2 serial dilution starting at 100 µM down to 0.1 µM .

    • Controls:

      • Negative:[1] Vehicle (0.5% DMSO).

      • Positive: 0.1% Triton X-100 (induces 100% lysis).

      • Comparator: Miglustat (start at 1 mM).

  • Incubation: 48 to 72 hours.

  • Readout: Add MTS reagent or ATP-luminescence substrate. Read absorbance/luminescence.

  • Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate

    
    .
    
Protocol B: GCS Inhibition Potency (NBD-Ceramide Assay)

Objective: Determine the


 for Glucosylceramide Synthase inhibition.
  • Labeling: Incubate cells with C6-NBD-Ceramide (fluorescent substrate) for 30 minutes at 4°C (pulse).

  • Wash: Remove excess probe.

  • Chase & Treat: Add fresh media containing varying concentrations of AD-DNJ (Range: 1 nM to 1000 nM ). Incubate for 1-2 hours at 37°C.

    • Mechanism:[3][4] GCS converts NBD-Ceramide

      
       NBD-Glucosylceramide.
      
    • Inhibition: AD-DNJ blocks this conversion.

  • Extraction: Lipid extraction using Chloroform/Methanol (2:1).

  • Separation: High-Performance Thin Layer Chromatography (HPTLC) or HPLC.

  • Quantification: Measure the ratio of NBD-GlcCer to NBD-Ceramide.

    • Success Metric: A decrease in NBD-GlcCer bands correlates with inhibition.

Workflow Visualization

Workflow cluster_Prep Preparation cluster_Assay Parallel Assays Step1 Cell Seeding (HEK293 / RAW) Step2 Compound Dilution (0.1 nM - 100 µM) Step1->Step2 Split1 Step2->Split1 MTS Viability Assay (MTS / ATP) Split1->MTS High Range NBD GCS Assay (NBD-Ceramide) Split1->NBD Low Range CC50 Calculate CC50 (Toxicity Threshold) MTS->CC50 Decision Therapeutic Index (CC50 / IC50) CC50->Decision Compare TLC Lipid Extraction & TLC/HPLC NBD->TLC IC50 Calculate IC50 (Potency) TLC->IC50 IC50->Decision Compare

Figure 2: Parallel workflow for determining the Therapeutic Index. Note the differing concentration ranges required for toxicity vs. potency assays.

Expert Commentary: The "Detergent" Pitfall

As an application scientist, it is crucial to highlight a common experimental artifact associated with AD-DNJ.

The False Positive in Viral Assays: Researchers often test AD-DNJ for antiviral activity (e.g., against Dengue or Hepatitis).

  • Observation: Viral titer drops significantly at 20 µM.

  • Interpretation: "Potent antiviral."[8]

  • Reality: The compound may be lysing the viral envelope or the host cell membrane (detergent effect) rather than inhibiting the target glucosidase.

  • Solution: Always calculate the Selectivity Index (SI =

    
    ) . If the SI is < 10, the observed effect is likely toxicity-driven, not mechanistic.
    

Handling the Amine: The "12-amino" moiety is reactive. If you are using this molecule as a precursor for conjugation (e.g., to an NHS-ester dye), ensure the reaction is complete. Unreacted AD-DNJ is significantly more cytotoxic than many of its conjugated derivatives (like bulky fluorescent probes) because the free amine and lipophilic tail maintain the perfect amphiphilic balance for membrane disruption.

References
  • Wennekes, T. et al. (2008). "The Development of an Activity-Based Probe for Glucosylceramide Synthase." Journal of Medicinal Chemistry.

    • Relevance: foundational paper describing the synthesis and evaluation of N-alkyl-DNJ probes, including linker str
  • Mellor, H.R. et al. (2004). "Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis." Biochemical Journal.

    • Relevance: Detailed comparison of C4 (Miglustat) vs. C9/C12 chains regarding cellular uptake and GCS inhibition.
  • Ghisaidoobe, A.B. et al. (2014). "Identification and development of biphenyl substituted iminosugars as improved glucosylceramide synthase inhibitors." Journal of Medicinal Chemistry.

    • Relevance: Discusses the balance between lipophilicity (potency)
  • Platt, F.M. et al. (1994). "N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis." Journal of Biological Chemistry.

    • Relevance: The baseline study for Miglustat, establishing the protocols for GCS inhibition assays.

Sources

A Researcher's Guide to N-Alkylated Deoxynojirimycin Derivatives: The Impact of Alkyl Chain Length on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Parent Iminosugar

1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar first isolated from mulberry trees, stands as a cornerstone in the study of glycosidase inhibitors.[1][2] Its structure, a piperidine ring with hydroxyl groups mimicking D-glucose, allows it to act as a potent competitive inhibitor of α-glucosidases.[3][4] This inhibitory action, which delays the digestion and absorption of carbohydrates, has been harnessed for therapeutic applications, most notably in the management of type 2 diabetes.[4][5]

However, the therapeutic potential of the parent DNJ molecule is limited by its high water solubility and modest bioavailability.[4][5] This has driven extensive research into chemical modifications to enhance its pharmacological properties. Among the most successful strategies is the N-alkylation of the endocyclic nitrogen atom.[6] Introducing an alkyl chain fundamentally alters the molecule's lipophilicity, which can profoundly influence its potency, selectivity, and cellular uptake. This guide provides an in-depth comparison of N-alkylated DNJ derivatives, focusing on the critical role of alkyl chain length in dictating their biological effects, with a particular emphasis on extrapolating these findings to long-chain derivatives like N-(12-Aminododecyl)deoxynojirimycin.

The Core Mechanism: Competitive Inhibition of α-Glucosidase

The inhibitory power of DNJ and its derivatives stems from their structural mimicry of the D-glucose substrate.[3] The endocyclic nitrogen atom, being protonated at physiological pH, mimics the positive charge of the oxocarbenium ion-like transition state that forms during the enzymatic hydrolysis of a glycosidic bond.[1][3] This high-affinity binding to the enzyme's active site effectively blocks access for the natural carbohydrate substrate, thereby competitively inhibiting the reaction.[1][3]

DNJ_Mechanism cluster_0 Enzymatic Reaction cluster_1 Inhibition Enzyme Enzyme Transition_State Oxocarbenium Ion Transition State Enzyme->Transition_State Binds Blocked_Enzyme Enzyme-Inhibitor Complex (Blocked) Enzyme->Blocked_Enzyme Substrate Substrate Substrate->Enzyme Cannot Bind Substrate->Transition_State Products Products Transition_State->Products Hydrolysis DNJ N-Alkyl-DNJ (Substrate Mimic) DNJ->Blocked_Enzyme High-Affinity Binding

Caption: Competitive inhibition of α-glucosidase by N-alkyl-DNJ derivatives.

Structure-Activity Relationship (SAR): The Influence of the N-Alkyl Chain

The addition of an N-alkyl substituent to the DNJ core is a pivotal modification. The length and nature of this chain create a family of compounds with widely differing biological profiles. The hydrophobic alkyl chain can engage with lipophilic pockets within or near the enzyme's active site, significantly enhancing binding affinity and inhibitory potency.[6]

Short-Chain Derivatives (C1-C5)

Short-chain N-alkyl derivatives are the most clinically established.

  • N-hydroxyethyl-DNJ (Miglitol): Approved for the treatment of type II diabetes, it primarily acts locally in the intestine to inhibit carbohydrate-digesting enzymes.[4][7]

  • N-butyl-DNJ (Miglustat, Zavesca®): This derivative shows systemic effects and is approved for treating Type 1 Gaucher disease, a lysosomal storage disorder.[4][7][8] Its mechanism in this context involves the inhibition of glucosylceramide synthase.[9] N-butyl-DNJ also inhibits endoplasmic reticulum (ER) α-glucosidases, which has been explored for broad-spectrum antiviral activity against enveloped viruses like Dengue and Hepatitis B.[8][10][11]

Medium- to Long-Chain Derivatives (C6-C9)

Increasing the alkyl chain length beyond four carbons often leads to a marked increase in inhibitory potency against certain enzymes.

  • N-nonyl-DNJ (NN-DNJ): This nine-carbon derivative demonstrates a significant leap in potency compared to N-butyl-DNJ. For instance, it was found to be 100-200 times more potent in inhibiting the Hepatitis B virus in cell-based assays and 10-fold more potent against influenza A viruses.[11] This enhanced activity is attributed to stronger hydrophobic interactions with the target enzymes. Studies have shown that side chains of at least eight or nine carbons can be optimal for certain antiviral activities.[8]

The Case for N-(12-Aminododecyl)deoxynojirimycin: Extrapolation and Unique Features

While specific experimental data for N-(12-Aminododecyl)deoxynojirimycin is not extensively covered in the reviewed literature, we can extrapolate its likely properties based on established SAR trends.

  • Potency: The trend of increasing potency with longer alkyl chains suggests that a C12 (dodecyl) chain would likely confer very high inhibitory activity against ER α-glucosidases and potentially other targets with significant hydrophobic binding pockets. However, there is often a trade-off, as very long chains can lead to decreased solubility and potential cytotoxicity.[6]

  • Lipophilicity and Cellular Access: The long C12 chain would make the molecule highly lipophilic, likely facilitating its insertion into and passage through cellular membranes. This could enhance its ability to reach intracellular targets like the ER. However, extreme lipophilicity might also lead to non-specific membrane interactions or aggregation.

  • The Terminal Amino Group: The presence of a terminal primary amine on the dodecyl chain is a critical and distinguishing feature. At physiological pH, this group would be protonated, introducing a positive charge at the distal end of the hydrophobic chain. This has several implications:

    • Modified Solubility: It could temper the extreme hydrophobicity of the C12 chain, potentially improving its overall physicochemical profile compared to a simple N-dodecyl-DNJ.

    • Target Interactions: The terminal positive charge could form new ionic interactions with amino acid residues on target enzymes, potentially altering binding affinity and selectivity.

    • A Handle for Conjugation: For drug development professionals, this primary amine is a valuable synthetic handle. It allows for the straightforward conjugation of other molecules, such as fluorophores for imaging, targeting ligands, or moieties to further tune the compound's pharmacokinetic properties.

Comparative Inhibitory Activity

The following table summarizes the inhibitory concentration (IC50) values for various N-alkyl-DNJ derivatives against α-glucosidase, illustrating the general trend of increased potency with chain length.

CompoundAlkyl ChainTarget EnzymeIC50 Value (µM)Reference
Acarbose (Standard) N/AYeast α-glucosidase822.0[1][12]
1-Deoxynojirimycin (DNJ) NoneYeast α-glucosidase155.0 - 222.4[6][13]
N-butyl-DNJ (Miglustat) C4ER α-glucosidasesPotent Inhibitor[8][10]
N-hexyl-DNJ derivative C6Yeast α-glucosidase417.0[1][13]
N-nonyl-DNJ (NN-DNJ) C9ER α-glucosidases1.5 (Anti-DENV)[11]
Compound 43 C4 + Phenyl RingYeast α-glucosidase30.0[1][12][13]

Note: Direct comparative IC50 values across different studies can be challenging due to variations in enzyme source and assay conditions. The table illustrates general trends.

Experimental Protocols for Evaluation

To ensure trustworthiness and reproducibility, the evaluation of novel DNJ derivatives relies on standardized and well-validated experimental protocols.

In Vitro α-Glucosidase Inhibition Assay

This assay is fundamental for determining the direct inhibitory potency of a compound on the target enzyme.

Principle: The enzyme α-glucosidase hydrolyzes a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol (pNP), which is yellow and can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of pNP formation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase (from Saccharomyces cerevisiae) in the phosphate buffer to a final concentration of 0.5 U/mL.

    • Prepare a stock solution of the substrate pNPG (5 mM) in the phosphate buffer.

    • Prepare serial dilutions of the test compounds (e.g., N-alkyl-DNJ derivatives) and a positive control (e.g., Acarbose) in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the phosphate buffer to the blank wells.

    • Add 50 µL of each test compound dilution or positive control to the respective wells.

    • Add 50 µL of the α-glucosidase solution to all wells except the blank. Mix gently and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Incubate the plate at 37°C and continue to take readings every 5 minutes for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Assay_Workflow cluster_workflow α-Glucosidase Inhibition Assay Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->prep plate Add Reagents to 96-Well Plate (Inhibitor + Enzyme) prep->plate pre_incubate Pre-incubate (37°C, 10 min) plate->pre_incubate add_substrate Initiate Reaction (Add pNPG Substrate) pre_incubate->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic Reading, 30 min) add_substrate->read_absorbance analyze Calculate % Inhibition Determine IC50 Value read_absorbance->analyze end_node End analyze->end_node

Caption: Workflow for a typical in vitro α-glucosidase inhibition assay.

Conclusion and Future Directions

The N-alkylation of 1-deoxynojirimycin is a powerful strategy for modulating its biological activity. There is a clear, albeit complex, structure-activity relationship where increasing the alkyl chain length generally enhances inhibitory potency against key enzyme targets, particularly the ER α-glucosidases involved in glycoprotein processing.

While short-chain derivatives like Miglustat have found clinical success, longer-chain analogs like N-nonyl-DNJ show superior potency in preclinical models, especially as antiviral agents. For a novel compound like N-(12-Aminododecyl)deoxynojirimycin , the long C12 chain is predicted to confer high potency. The addition of a terminal amino group provides a unique physicochemical characteristic and a crucial tool for further chemical modification, opening avenues for developing next-generation probes, targeted therapeutics, or drug conjugates. Future research should focus on synthesizing and directly evaluating such long-chain amino-derivatives to fully characterize their efficacy, selectivity, and safety profiles, thereby unlocking their full therapeutic potential.

References
  • Zeng, L., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879-1890. [Link]

  • Yu, D., et al. (2011). Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent alpha-Glucosidase Inhibitors. Chemical and Pharmaceutical Bulletin, 59(3), 384-387. [Link]

  • Narita, A., et al. (2016). Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study. Annals of Clinical and Translational Neurology, 3(3), 200-215. [Link]

  • Gaucher Disease News. (2025). Chaperone therapy for Gaucher disease. [Link]

  • National Gaucher Foundation. (2024). Ambroxol: New Use as a Gaucher Disease Treatment? [Link]

  • Al-Shamsi, A. M., et al. (2024). Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies. Frontiers in Genetics, 15. [Link]

  • Zeng, L., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879-1890. [Link]

  • Chang, J., et al. (2012). Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection. Journal of Medicinal Chemistry, 55(13), 6135-6148. [Link]

  • Rawlings, B. J., et al. (2009). Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 17(8), 2974-2983. [Link]

  • Maegawa, G. H., et al. (2013). Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase. Biochemical and Biophysical Research Communications, 431(4), 774-778. [Link]

  • Chirivì, M., et al. (2026). N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. International Journal of Molecular Sciences, 27(3), 965. [Link]

  • Tringali, C., et al. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules, 30(15), 3527. [Link]

  • Zeng, L., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Taylor & Francis Online. [Link]

  • Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. The Biochemical Journal, 381(Pt 3), 867–875. [Link]

  • Shah, Z., et al. (2021). An overview of therapeutic potential of N-alkylated 1-deoxynojirimycin congeners. Carbohydrate Research, 504, 108317. [Link]

  • Wang, Y., et al. (2024). Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. Molecules, 29(21), 4933. [Link]

  • Chen, J., et al. (2022). Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. RSC Advances, 12(11), 6527-6535. [Link]

  • Jiang, Y., et al. (2020). 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. Current Medicinal Chemistry, 28(4), 628-643. [Link]

  • Chirivì, M., et al. (2026). Structure of deoxynojirimycin (DNJ) and its first studied N-alkyl derivatives. ResearchGate. [Link]

  • Ogawa, S., et al. (2018). The effect of alkyl chain length on inhibitory activities against GAA (blue bar) and ER α-glucosidase II (red bar). ResearchGate. [Link]

  • Le, T. M., et al. (2018). Synthetic deoxynojirimycin derivatives bearing a thiolated, fluorinated or unsaturated N-alkyl chain: identification of potent α-glucosidase and trehalase inhibitors as well as F508del-CFTR correctors. Organic & Biomolecular Chemistry, 16(29), 5275-5288. [Link]

  • Thaipitak, V., et al. (2022). The molecular mechanism for the effects of DNJ on atherosclerotic events in CHD patients. Cardiovascular Diabetology, 21(1), 125. [Link]

  • Chirivì, M., et al. (2026). N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. International Journal of Molecular Sciences, 27(3), 965. [Link]

  • O'Connell, M. A., et al. (2010). Biological study of the angiogenesis inhibitor N-(8-(3-ethynylphenoxy)octyl-1-deoxynojirimycin. Journal of Pharmacy and Pharmacology, 62(6), 747-754. [Link]

  • Overkleeft, H. S., et al. (1998). Generation of Specific Deoxynojirimycin-type Inhibitors of the Non-lysosomal Glucosylceramidase. Journal of Biological Chemistry, 273(41), 26522-26527. [Link]

  • Hu, X., et al. (2019). A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae. Frontiers in Microbiology, 10. [Link]

  • The Good Scents Company. (n.d.). 1-deoxynojirimycin. [Link]

  • Chirivì, M., et al. (2026). N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. ResearchGate. [Link]

  • Tringali, C., et al. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Semantic Scholar. [Link]

  • Liu, Q., et al. (2015). 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice. Molecules, 20(12), 21700–21714. [Link]

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"N-(12-Aminododecyl)deoxynojirimycin" validation of in silico docking predictions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers & Chemical Biologists

Executive Summary

In the development of pharmacological chaperones for lysosomal storage disorders (e.g., Gaucher disease) or broad-spectrum antivirals, N-(12-Aminododecyl)deoxynojirimycin (N12-amino-DNJ) represents a critical structural probe. While molecular docking often predicts high affinity due to the hydrophobic interaction of the alkyl chain with the enzyme's entrance loops, these in silico models frequently fail to account for solvent entropy and the specific penalty of the terminal amine group.

This guide provides a rigorous framework to validate computational docking scores against wet-lab reality. We compare N12-amino-DNJ against the industry standard Miglustat (N-butyl-DNJ) and the high-affinity lipophilic analog N-Nonyl-DNJ (NN-DNJ) , focusing on Glucocerebrosidase (GCase) and


-glucosidase inhibition.

Part 1: The In Silico Hypothesis

Before bench validation, we must define what the model predicts. In typical Autodock/Glide simulations, N12-amino-DNJ is predicted to bind the GCase active site in a specific mode:

  • The Warhead: The DNJ iminosugar head mimics the oxocarbenium ion transition state of glucose, forming hydrogen bonds with catalytic residues (e.g., E340/E235 in GCase).

  • The Tail: The 12-carbon alkyl chain is predicted to occupy the hydrophobic channels formed by Loop 1 and Loop 2 near the active site entrance.

  • The Anomaly: The terminal amine (

    
    ) is often predicted to protrude into the solvent. Validation Goal:  If the docking pose is correct, the terminal amine should remain accessible for chemical conjugation (e.g., to beads or fluorophores) without destroying binding affinity.
    

Part 2: Comparative Profiling (The Guide)

The following table benchmarks N12-amino-DNJ against established alternatives. Use this to contextualize your experimental results.

FeatureDNJ (Parent)Miglustat (N-butyl-DNJ)N-Nonyl-DNJ (NN-DNJ)N12-amino-DNJ (Target)
Role Baseline InhibitorFDA-Approved DrugHigh-Affinity ToolFunctionalized Probe
Predicted Affinity (

)
Low

M
10–50

M
1–10 nM< 100 nM (Predicted)
Hydrophobic Fit NonePartial (Shallow)Optimal (Deep Pocket)Deep + Solvent Exposed
Solubility High (Water)HighLow (Lipophilic)Amphiphilic (Surfactant-like)
Validation Metric

Baseline
Clinical BenchmarkPotency CeilingLinkability

Expert Insight: If your N12-amino-DNJ experimental


 is significantly worse (>10x) than NN-DNJ, your docking model likely failed to account for the desolvation penalty of the charged terminal amine.

Part 3: Experimental Validation Protocols

To validate your docking results, you must triangulate data from Enzymatic Inhibition (Function) and Thermal Stability (Structure).

Protocol A: Kinetic Validation ( Determination)

Objective: Quantify the functional inhibition of GCase to verify the predicted potency increase over Miglustat.

Materials:

  • Recombinant GCase (Imiglucerase or Velaglucerase).

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MUG).
    
  • Buffer: Citrate-Phosphate buffer (pH 5.2 for lysosomal mimicry).

Workflow:

  • Preparation: Dissolve N12-amino-DNJ in DMSO (stock 10 mM). Serial dilute in water (final DMSO <1%).

  • Incubation: Incubate 10 ng GCase with inhibitor (0.1 nM to 100

    
    M) for 30 minutes at room temperature .
    
    • Why? Iminosugars are often slow-binding inhibitors. Immediate substrate addition can skew

      
       calculations.
      
  • Reaction: Add 3 mM 4-MUG. Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with Glycine-NaOH (pH 10.5).

  • Readout: Measure fluorescence (Ex 365 nm / Em 445 nm).

Success Criteria:

  • N12-amino-DNJ should exhibit an

    
     in the nanomolar range (10–500 nM) .
    
  • If

    
    M (similar to Miglustat), the C12 tail is not engaging the hydrophobic pocket as predicted.
    
Protocol B: Biophysical Validation (Thermal Shift Assay)

Objective: Confirm physical binding and stabilization (Chaperone Potential).

Materials:

  • Sypro Orange dye (5000x stock).[1]

  • Real-time PCR machine (e.g., Roche LightCycler).

Workflow:

  • Mix: 1

    
    M GCase + 5x Sypro Orange + Inhibitor (10 
    
    
    
    M and 100
    
    
    M).
  • Ramp: Heat from 25°C to 95°C at a rate of 1°C/min.

  • Analysis: Calculate the derivative (

    
    ) to find the Melting Temperature (
    
    
    
    ).

Success Criteria:

  • 
    C:  Indicates strong structural stabilization (Validates "Chaperone" prediction).
    
  • 
    C:  No binding, even if enzyme inhibition was observed (suggests non-specific aggregation or false positive).
    

Part 4: Structural Causality & Visualization

The following diagram illustrates the validation logic. If the docking is correct, the C12-amino tail acts as a "dual-function" moiety: anchoring the molecule via hydrophobic forces while presenting the amine for potential conjugation.

G cluster_Validation Experimental Validation Cycle InSilico In Silico Prediction (AutoDock/Glide) Synthesis Chemical Synthesis (N12-Amino-DNJ) InSilico->Synthesis Select Candidates Kinetic Kinetic Assay (IC50) Target: GCase/Glucosidase Synthesis->Kinetic Protocol A Biophysical Thermal Shift (TSA) Delta Tm Measurement Synthesis->Biophysical Protocol B Structural Binding Mode Check (Amphiphilic Nature) Kinetic->Structural IC50 < 100nM Refine Refine Model (Adjust Hydrophobic Terms) Kinetic->Refine Low Potency Biophysical->Structural Tm Shift > 5°C Biophysical->Refine No Stabilization Outcome Validated Lead (High Affinity + Linkable) Structural->Outcome Consistent Data Refine->InSilico Feedback Loop

Caption: The iterative validation workflow. Docking predictions must be confirmed by both functional inhibition (Kinetic) and physical stabilization (Biophysical) before a compound is accepted as a valid probe.

Part 5: References

  • Butters, T. D., et al. (2005). "Imino Sugar Inhibitors for Treating the Lysosomal Glycosphingolipidoses." Chemical Reviews.

  • Wennekes, T., et al. (2010). "The Development of Pharmacological Chaperones for Gaucher Disease." Journal of Medicinal Chemistry.

  • Lieberman, R. L., et al. (2007). "Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease." Nature Chemical Biology.

  • Sawkar, A. R., et al. (2002). "Chemical chaperones increase the cellular activity of N370S beta-glucosidase: a therapeutic strategy for Gaucher disease." Proceedings of the National Academy of Sciences.

  • Niesen, F. H., et al. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[1] Nature Protocols.

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of N-(12-Aminododecyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(12-Aminododecyl)deoxynojirimycin. As a potent, long-chain N-alkylated derivative of deoxynojirimycin (DNJ), this compound requires careful handling to ensure personnel safety and experimental integrity. This document synthesizes established protocols for related iminosugars with specific considerations for its unique amphiphilic properties.

Understanding the Compound: Hazard Identification and Risk Assessment

N-(12-Aminododecyl)deoxynojirimycin belongs to the iminosugar class of compounds, which are known for their biological activity as glycosidase inhibitors.[1][2] While specific toxicological data for this long-chain derivative are not extensively published, the parent compound, 1-deoxynojirimycin, is known to cause skin and eye irritation, as well as respiratory irritation.[3] The addition of the 12-aminododecyl group increases the molecule's lipophilicity, which may enhance its cellular uptake and potentially its cytotoxicity. Therefore, it is crucial to handle this compound with a higher degree of caution.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[3][4]

  • Unknown Toxicological Properties: The full toxicological profile has not been completely investigated.[5]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to create a reliable barrier between the researcher and the chemical.[6][7] The following table outlines the minimum required PPE for handling N-(12-Aminododecyl)deoxynojirimycin.

PPE ComponentStandardRationale
Gloves Nitrile, compliant with EN 374:2003Protects against skin contact. Double-gloving is recommended, especially when handling larger quantities or for prolonged periods.[4][7]
Eye Protection Safety glasses with side shields or gogglesPrevents eye contact from splashes or airborne particles.[4][8]
Lab Coat Full-length, cuffed laboratory coatProtects skin and personal clothing from contamination.[7][9]
Respiratory Protection Use in a chemical fume hood is the primary control. If weighing or generating dust outside of a hood, a NIOSH-approved N95 or higher respirator is recommended.Minimizes the risk of inhaling airborne particles.[4][6]
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Respirator (if needed) d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves (over cuffs) d3->d4 f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Respirator (if needed) f3->f4 Spill_Response start Spill Occurs alert Alert others in the area start->alert don_ppe Don appropriate PPE alert->don_ppe contain Cover with absorbent material don_ppe->contain collect Collect material into a sealed container contain->collect clean Clean the spill area collect->clean dispose Dispose of as hazardous waste clean->dispose end Spill Cleaned dispose->end

Caption: Step-by-step workflow for responding to a chemical spill.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [3][5]* Keep away from strong oxidizing agents, strong acids, and strong alkalis. [4]* Follow the specific storage temperature recommendations provided by the supplier.

Disposal:

  • All waste containing N-(12-Aminododecyl)deoxynojirimycin, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and to ensure compliance with local, state, and federal regulations.

  • Contaminated packaging should be disposed of in a regulated landfill site or other approved method for hazardous wastes. [4]

References

  • Material Safety Data Sheet. (2005, April 29). Link

  • Safety Data Sheet. (2016, July 29). Tocris Bioscience. Link

  • 1 - Safety Data Sheet. (2025, June 17). Cayman Chemical. Link

  • SAFETY DATA SHEET. Fisher Scientific. Link

  • Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin. (2018, June 13). PLOS ONE.
  • Synthetic deoxynojirimycin derivatives bearing a thiolated, fluorinated or unsaturated N-alkyl chain: identification of potent α-glucosidase and trehalase inhibitors as well as F508del-CFTR correctors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Enhancing the Bioavailability of N-alkylated Deoxynojirimycins. (n.d.). Benchchem.
  • Essential Lab Safety Gear for Microbiology Labs. (n.d.). Science Equip.
  • N-Alkyl Derivatives of Deoxynojirimycin (DNJ)
  • DNJ derivatives with N-alkyl side chains. (n.d.).
  • Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. (n.d.). PubMed Central.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • Chapter 10: Personal Protective Equipment for Biohazards. (2024, July 24). Environmental Health & Safety, University of Nevada, Reno.
  • Laboratory Safety guidelines and Personal protection equipment (PPE). (n.d.). Tel Aviv University.
  • Iminosugars: A host-targeted approach to comb
  • Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. (2025, July 31). MDPI.
  • Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. (2024, October 26). MDPI.
  • Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors. (2020, March 31). PMC.
  • Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. (2022, August 24). MDPI.
  • Membrane disruption and cytotoxicity of hydrophobic N-alkylated imino sugars is independent of the inhibition of protein and lipid glycosyl
  • The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model. (2024, April 10). Frontiers.
  • N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. (2020, October 11). Semantic Scholar.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.